molecular formula C21H41NO3 B1660185 n-Oleoyl serinol CAS No. 72809-08-6

n-Oleoyl serinol

Cat. No.: B1660185
CAS No.: 72809-08-6
M. Wt: 355.6 g/mol
InChI Key: LGDVTFHRZXBSJM-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oleoyl serinol is an analog of ceramide and an agonist of the cannabinoid receptor GPR119 that has an EC50 value of 12 µM for stimulating secretion of GLP-1 in mouse endocrine GLUTag cells. It has been found in E. coli that express human microbiota N-acyl synthase (hmNAS) genes. It induces cell death of F-11 murine neuroblastoma and apoptosis in U-87 human astrocytoma cells when used at a concentration of 100 µM. Oleoyl serinol (80 µM) induces formation of a complex including PAR-4 and PKCζ in embryoid body-derived cells, decreases the levels of the pluripotency marker Oct-4 and prostate apoptosis response-4 (PAR-4), which mediates ceramide-induced apoptosis in embryonic stem cells. It induces apoptosis selectively in rapidly dividing cells over differentiated cells as well as prevents teratoma formation and promotes neural differentiation in a neonatal mouse engraftment model of teratoma formation.>

Properties

IUPAC Name

(Z)-N-(1,3-dihydroxypropan-2-yl)octadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)22-20(18-23)19-24/h9-10,20,23-24H,2-8,11-19H2,1H3,(H,22,25)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDVTFHRZXBSJM-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72809-08-6
Record name Oleamide serinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072809086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OLEAMIDE SERINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF9YCD0Z75
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N-Oleoyl Serinol: A Technical Guide to its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleoyl serinol, a synthetic derivative of serinol, has emerged as a molecule of significant interest in the field of lipid signaling and cancer research. As a structural analog of ceramide, a key lipid mediator of apoptosis, this compound exhibits potent pro-apoptotic effects in various cancer cell lines. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, with a focus on its mechanism of action and potential therapeutic applications.

Discovery and Biological Context

The discovery of the biological activity of N-acylated serinols, including the oleoyl derivative, arose from the investigation of novel ceramide analogs. Researchers sought to develop synthetic molecules that could mimic the pro-apoptotic functions of ceramide with potentially improved pharmacological properties. A key study identified N-palmitoyl serinol, a close structural relative of this compound, as a novel ceramide mimic that induces apoptosis in neuroblastoma cells.[1] This discovery laid the groundwork for investigating other N-acylated serinols, including this compound.

This compound has been shown to induce apoptosis selectively in rapidly dividing cells, such as cancer cells, while having minimal effects on confluent, non-dividing cells.[1] This selective cytotoxicity makes it an attractive candidate for cancer therapy. Furthermore, its ability to induce apoptosis in embryonic stem cells and prevent the formation of teratomas highlights its potential in regenerative medicine and stem cell research.

Synthesis of this compound

The synthesis of this compound is achieved through the N-acylation of serinol (2-amino-1,3-propanediol) with oleic acid. This reaction forms a stable amide bond between the amino group of serinol and the carboxyl group of oleic acid. While various methods for amide bond formation can be employed, a common approach involves the use of a coupling agent to activate the carboxylic acid.

General Synthetic Scheme:

Oleic Acid + Serinol → this compound

The synthesis of the precursor, serinol, can be accomplished through various patented methods, often starting from readily available materials.[2]

Biological Activity and Mechanism of Action

The primary biological activity of this compound is the induction of apoptosis. It functions as a ceramide analog, initiating a signaling cascade that leads to programmed cell death.

Quantitative Biological Data
ParameterValueCell LineReference
Apoptosis InductionEffective at 100 µMU-87 human astrocytoma cells[3]
GLP-1 Secretion (EC50)12 µMMouse endocrine GLUTag cells[3]
Endogenous Ceramide Increase50-80% (for N-palmitoyl serinol)Neuroblastoma cells
Signaling Pathway

The pro-apoptotic effects of N-acylated serinols are mediated, at least in part, through the activation of protein kinase C zeta (PKCζ). Upon entering the cell, this compound mimics endogenous ceramide and activates PKCζ. This activation is a key step in the downstream signaling events that culminate in apoptosis. The interaction of this compound with other signaling molecules, such as the prostate apoptosis response-4 (PAR-4), has also been observed, suggesting a complex mechanism of action.

Signaling Pathway of this compound-Induced Apoptosis

This compound Signaling Pathway nOleoylSerinol This compound (Ceramide Analog) PKCzeta Protein Kinase C zeta (PKCζ) nOleoylSerinol->PKCzeta Activates DownstreamEffectors Downstream Apoptotic Effectors PKCzeta->DownstreamEffectors Phosphorylates/ Activates Apoptosis Apoptosis DownstreamEffectors->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the synthesis and biological activity of this compound.

Synthesis of this compound (General Procedure)
  • Activation of Oleic Acid: Dissolve oleic acid in an appropriate anhydrous solvent (e.g., dichloromethane). Add a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an activating agent (e.g., N-hydroxysuccinimide (NHS)) to the solution. Stir the reaction mixture at room temperature for several hours to form the activated oleoyl ester.

  • N-acylation of Serinol: In a separate flask, dissolve serinol in a suitable solvent. Slowly add the activated oleoyl ester solution to the serinol solution.

  • Reaction and Purification: Allow the reaction to proceed at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove any precipitated byproducts. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Apoptosis Assay (Annexin V Staining)

This protocol is a standard method for detecting apoptosis by flow cytometry.

  • Cell Culture and Treatment: Plate cells (e.g., neuroblastoma cells) in a suitable culture dish and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control for the desired time period.

  • Cell Harvesting: Gently collect both the adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold phosphate-buffered saline (PBS).

  • Annexin V and Propidium Iodide Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and propidium iodide (PI) to the cell suspension. Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in the early stages of apoptosis, while cells positive for both Annexin V and PI are in the late stages of apoptosis or are necrotic.

Experimental Workflow for Apoptosis Assay

Workflow for Apoptosis Assay CellCulture Cell Culture and Treatment with this compound Harvesting Cell Harvesting (Adherent and Floating) CellCulture->Harvesting Staining Staining with Annexin V and Propidium Iodide Harvesting->Staining FlowCytometry Flow Cytometry Analysis Staining->FlowCytometry DataAnalysis Data Analysis (Quantification of Apoptosis) FlowCytometry->DataAnalysis

Caption: General workflow for assessing apoptosis induced by this compound.

Conclusion

This compound is a promising synthetic ceramide analog with potent pro-apoptotic activity. Its ability to selectively target and induce cell death in rapidly dividing cells makes it a compelling candidate for further investigation in cancer therapy. The elucidation of its mechanism of action, primarily through the activation of PKCζ, provides a basis for the rational design of more potent and specific analogs. Further research is warranted to fully explore the therapeutic potential of this compound and to develop it as a novel agent for the treatment of cancer and other diseases characterized by uncontrolled cell proliferation.

References

N-Oleoyl Serinol: An Endogenous Lipid Modulator with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oleoyl serinol (OS) is an endogenous N-acyl amide that has emerged as a significant bioactive lipid with a primary role in the regulation of bone remodeling. Extensive research has demonstrated its dual functionality in promoting bone formation by stimulating osteoblast proliferation and inhibiting bone resorption by inducing osteoclast apoptosis. Beyond its profound effects on skeletal homeostasis, OS has been identified as an agonist for the G protein-coupled receptor 119 (GPR119), suggesting its involvement in metabolic regulation, including glucose homeostasis. Furthermore, preliminary evidence indicates a role for OS in stem cell fate determination, particularly in preventing teratoma formation and influencing neural progenitor cell migration. This technical guide provides a comprehensive overview of the biological roles of this compound, detailing its mechanisms of action, summarizing key quantitative data, and providing illustrative experimental protocols and signaling pathway diagrams to facilitate further research and drug development in this promising area.

Biological Role in Bone Remodeling

This compound is a key lipid regulator of bone remodeling, a continuous process of bone resorption by osteoclasts and formation by osteoblasts that is essential for maintaining skeletal integrity.[1][2][3][4] OS exhibits a dual anabolic and anti-resorptive activity, making it a promising candidate for the development of therapeutics against bone diseases such as osteoporosis.[5]

Stimulation of Osteoblast Proliferation

OS has been shown to stimulate the proliferation of osteoblasts, the cells responsible for new bone formation. This mitogenic effect is dose-dependent and is mediated through a specific signaling cascade.

CompoundCell LineAssayPeak Effective ConcentrationEffectReference
N-Oleoyl-L-serineMC3T3-E1DNA Synthesis Assay10-11 MStimulation of DNA synthesis
N-Oleoyl-L-serinePrimary mouse calvarial osteoblastsCell Proliferation Assay10-11 MIncreased cell number

In osteoblastic cells, this compound triggers a signaling cascade that promotes cell proliferation. This pathway is initiated by the activation of a Gi-protein-coupled receptor (GPCR), which subsequently leads to the phosphorylation and activation of the Extracellular signal-regulated kinases 1 and 2 (Erk1/2).

osteoblast_signaling OS This compound GPCR Gi-protein-coupled Receptor OS->GPCR Activates Erk Erk1/2 Phosphorylation GPCR->Erk Proliferation Osteoblast Proliferation Erk->Proliferation

Caption: this compound signaling in osteoblasts. (Within 100 characters)
Induction of Osteoclast Apoptosis and Inhibition of Bone Resorption

In addition to its anabolic effects, OS plays a crucial role in inhibiting bone resorption by inducing apoptosis in osteoclasts, the cells responsible for bone breakdown. This pro-apoptotic effect contributes significantly to the net increase in bone mass observed with OS treatment.

CompoundCell TypeAssayConcentration RangeEffectReference
N-Oleoyl-L-serineBone marrow-derived osteoclastsApoptosis Assay10-12 to 10-10 MDose-dependent increase in apoptosis
N-Oleoyl-L-serineBone marrow-derived osteoclastsTRAP-positive multinucleated cell count10-12 to 10-10 MDose-dependent decrease in osteoclast number

The pro-apoptotic effect of this compound in osteoclasts is mediated through the inhibition of Erk1/2 phosphorylation. Furthermore, OS has been shown to downregulate the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL), a key cytokine essential for osteoclast differentiation and survival, in bone marrow stromal cells and osteoblasts.

osteoclast_signaling OS This compound BMSC_Osteoblast Bone Marrow Stromal Cells & Osteoblasts OS->BMSC_Osteoblast Osteoclast Osteoclast OS->Osteoclast RANKL RANKL Expression BMSC_Osteoblast->RANKL Inhibits Erk_Inhibition Erk1/2 Phosphorylation (Inhibition) Osteoclast->Erk_Inhibition Inhibits Apoptosis Osteoclast Apoptosis RANKL->Apoptosis Promotes survival Erk_Inhibition->Apoptosis

Caption: this compound's mechanism in osteoclasts. (Within 100 characters)

Role as a GPR119 Agonist

This compound has been identified as an agonist of the G protein-coupled receptor 119 (GPR119). GPR119 is primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells and is involved in the regulation of glucose homeostasis through the secretion of insulin and glucagon-like peptide-1 (GLP-1). While a specific EC50 value for this compound has not been reported, related endogenous lipids like 2-oleoyl glycerol have been shown to activate GPR119 with an EC50 of 2.5 µM.

gpr119_signaling OS This compound GPR119 GPR119 OS->GPR119 Activates AC Adenylyl Cyclase GPR119->AC cAMP cAMP AC->cAMP Insulin_GLP1 Insulin & GLP-1 Secretion cAMP->Insulin_GLP1

Caption: GPR119 signaling pathway activated by this compound. (Within 100 characters)

Role in Stem Cell Biology

Emerging evidence suggests that this compound plays a role in regulating stem cell behavior, although this area of research is less established than its role in bone metabolism.

Prevention of Teratoma Formation

This compound, as a ceramide analog, has been reported to prevent the formation of teratomas, which are tumors derived from pluripotent stem cells. It is suggested that OS induces apoptosis in residual pluripotent embryoid body-derived cells, thereby enriching for differentiated neural cells after transplantation.

Stimulation of Neural Progenitor Migration

This compound has been found to stimulate the migration of neural progenitors in vitro. This suggests a potential role for OS in neural development and repair.

experimental_workflow cluster_stem_cell Stem Cell Applications cluster_neural_progenitor Neural Progenitor Studies Pluripotent_Stem_Cells Pluripotent Stem Cells OS_Treatment1 This compound Treatment Pluripotent_Stem_Cells->OS_Treatment1 Apoptosis_PSCs Apoptosis of Undifferentiated Cells OS_Treatment1->Apoptosis_PSCs Teratoma_Prevention Prevention of Teratoma Formation Apoptosis_PSCs->Teratoma_Prevention Neural_Progenitors Neural Progenitors OS_Treatment2 This compound Treatment Neural_Progenitors->OS_Treatment2 Migration_Assay Scratch (Wounding) Migration Assay OS_Treatment2->Migration_Assay Increased_Migration Stimulated Migration Migration_Assay->Increased_Migration

Caption: Experimental workflows for studying this compound in stem cells. (Within 100 characters)

Experimental Protocols

Osteoblast Proliferation Assay (MTT Assay)

This protocol is adapted from standard methodologies for assessing cell proliferation.

  • Cell Seeding: Seed osteoblastic cells (e.g., MC3T3-E1) in a 96-well plate at a density of 5 x 10³ cells/well and culture for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 10⁻¹³ M to 10⁻⁹ M) or vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Osteoclast Apoptosis Assay (DAPI Staining)

This protocol outlines a method for visualizing and quantifying apoptotic osteoclasts.

  • Osteoclast Generation: Generate osteoclasts from bone marrow macrophages by culturing with M-CSF and RANKL.

  • Treatment: Treat mature osteoclasts with various concentrations of this compound for a specified duration (e.g., 24 hours).

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Stain the cells with DAPI (1 µg/mL in PBS) for 5 minutes to visualize nuclear morphology.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Apoptotic nuclei will appear condensed and fragmented. Quantify the percentage of apoptotic cells by counting the number of apoptotic nuclei relative to the total number of nuclei.

Erk1/2 Phosphorylation Analysis (Western Blot)

This protocol describes the detection of phosphorylated Erk1/2 in osteoblasts.

  • Cell Lysis: Treat osteoblastic cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Erk1/2 (p-Erk1/2) overnight at 4°C. Subsequently, probe a separate blot or strip and re-probe the same blot with an antibody for total Erk1/2 as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Densitometry can be used to quantify the relative levels of p-Erk1/2.

Conclusion and Future Directions

This compound is a multifaceted endogenous lipid with well-documented roles in bone remodeling and emerging functions in metabolic regulation and stem cell biology. Its ability to concurrently stimulate bone formation and inhibit bone resorption makes it a highly attractive therapeutic target for osteoporosis and other bone-related disorders. The identification of OS as a GPR119 agonist opens up new avenues for its investigation in the context of type 2 diabetes and other metabolic diseases. Further research is warranted to fully elucidate the signaling pathways and molecular mechanisms underlying its effects on stem cell differentiation and migration. The development of potent and selective synthetic analogs of this compound could pave the way for novel therapeutic strategies for a range of debilitating conditions.

References

An In-depth Technical Guide to the Biosynthetic Pathway of n-Oleoyl Serinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Oleoyl serinol is an endogenous N-acyl amide lipid mediator with significant signaling functions, particularly in the regulation of bone remodeling and metabolic homeostasis.[1][2] While a complete, definitively characterized biosynthetic pathway in mammals remains an area of active investigation, substantial evidence points to its production by gut microbiota and suggests a potential analogous pathway in mammalian cells. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, drawing parallels with the well-established synthesis of other N-acyl amides. It includes quantitative data on its biological activities, detailed experimental protocols for its study, and visualizations of the key pathways and workflows.

Introduction to this compound

This compound is a member of the N-acyl amide family, a class of bioactive lipids that includes the well-known endocannabinoid anandamide (N-arachidonoylethanolamine) and the appetite-suppressing lipid oleoylethanolamide (OEA).[3][4] Structurally, it consists of an oleic acid molecule linked via an amide bond to serinol (2-amino-1,3-propanediol). Endogenous n-Oleoyl-L-serine has been identified in mouse bone and has been shown to stimulate osteoblast proliferation and increase bone mass.[5] Furthermore, bacterially produced N-acyl serinols have been found to activate G-protein-coupled receptors (GPCRs) such as GPR119, leading to the secretion of glucagon-like peptide-1 (GLP-1) and influencing glucose homeostasis.

Biosynthetic Pathways

The biosynthesis of this compound is understood to occur via at least two distinct routes: a direct enzymatic synthesis in bacteria and a hypothesized multi-step pathway in mammals analogous to that of other N-acyl ethanolamines.

Bacterial Biosynthesis of this compound

Commensal gut bacteria have been identified as a source of N-acyl serinols. This production is attributed to the presence of N-acyl synthase (NAS) genes within the microbiome. The proposed bacterial pathway is a direct condensation reaction catalyzed by an N-acyl serinol synthase. This enzyme likely utilizes an activated form of oleic acid, such as oleoyl-acyl carrier protein (oleoyl-ACP) or oleoyl-CoA, and condenses it with serinol to form this compound.

The biosynthesis of the precursor, serinol, can be achieved through the action of amino alcohol dehydrogenases or transaminases on dihydroxyacetone phosphate.

bacterial_biosynthesis Oleoyl_ACP Oleoyl-ACP / Oleoyl-CoA Enzyme N-acyl serinol synthase Oleoyl_ACP->Enzyme Serinol Serinol Serinol->Enzyme n_Oleoyl_Serinol This compound Enzyme->n_Oleoyl_Serinol Condensation

Bacterial biosynthesis of this compound.
Hypothesized Mammalian Biosynthetic Pathway

While a dedicated N-acyl serinol synthase has not been identified in mammals, a plausible pathway can be hypothesized based on the well-characterized biosynthesis of N-oleoylethanolamine (OEA). This pathway would involve the formation of an N-acyl-phosphatidylserine (NAPS) intermediate, followed by its cleavage to release this compound.

Step 1: Formation of N-Oleoyl-phosphatidylserine (NOPS) An N-acyltransferase (NAT) enzyme would catalyze the transfer of an oleoyl group from the sn-1 position of a phospholipid, such as phosphatidylcholine, to the primary amine of phosphatidylserine (PS), forming N-oleoyl-phosphatidylserine (NOPS).

Step 2: Cleavage of NOPS to this compound A phospholipase, potentially a phospholipase D (PLD)-type enzyme similar to NAPE-PLD which cleaves N-acyl-phosphatidylethanolamines (NAPEs), would then hydrolyze the phosphodiester bond of NOPS to release this compound and phosphatidic acid.

mammalian_biosynthesis Phosphatidylcholine Phosphatidylcholine (with Oleoyl group at sn-1) NAT N-Acyltransferase (NAT) Phosphatidylcholine->NAT Phosphatidylserine Phosphatidylserine (PS) Phosphatidylserine->NAT NOPS N-Oleoyl-phosphatidylserine (NOPS) NAT->NOPS N-acylation PLD Phospholipase D (PLD-type enzyme) NOPS->PLD n_Oleoyl_Serinol This compound PLD->n_Oleoyl_Serinol Hydrolysis PA Phosphatidic Acid PLD->PA

Hypothesized mammalian biosynthesis of this compound.

Signaling Pathway of this compound

This compound exerts its biological effects by acting as a signaling molecule, primarily through the activation of G-protein-coupled receptors. One of the key targets identified is GPR119, a receptor involved in glucose-stimulated insulin and GLP-1 secretion. In bone, n-Oleoyl serine has been shown to trigger a Gi-protein-coupled receptor, leading to the activation of the Erk1/2 signaling pathway, which in turn modulates osteoblast proliferation and osteoclast apoptosis.

signaling_pathway n_Oleoyl_Serinol This compound GPCR GPR119 / Gi-coupled Receptor n_Oleoyl_Serinol->GPCR Binds Gi_protein Gi Protein GPCR->Gi_protein Activates AC Adenylate Cyclase Gi_protein->AC Inhibits MEK MEK Gi_protein->MEK Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cellular_Response Cellular Response (e.g., GLP-1 secretion, Osteoblast proliferation) PKA->Cellular_Response Erk1_2 Erk1/2 MEK->Erk1_2 Erk1_2->Cellular_Response

Signaling pathway of this compound via GPCRs.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of this compound and related compounds from published studies.

Table 1: Effects of n-Oleoyl-L-serine on Bone Cells and Bone Mass

Parameter Model System Concentration / Dose Effect Reference
DNA Synthesis MC3T3 E1 Osteoblastic Cells 10-11 M Peak stimulation
Trabecular Bone Volume Intact Mice 5 mg/kg/day Moderate increase
Bone Formation Rate Ovariectomized Mice 5 mg/kg/day Significant increase

| Osteoclast Number | Ovariectomized Mice | 5 mg/kg/day | Significant decrease | |

Table 2: GPR119 Activation and GLP-1 Release by N-Acyl Serinols

Compound Assay EC50 / Concentration Result Reference
This compound GPR119 Activation (β-arrestin) 12 µM Agonist activity
This compound GLP-1 Release (GLUTag cells) 10 µM ~2-fold increase over control

| OEA | GPR119 Activation (β-arrestin) | - | Potent agonist | |

Experimental Protocols

Extraction and Quantification of this compound from Tissues

This protocol is adapted from methods used for the analysis of N-acyl amides in biological matrices.

Workflow Diagram

extraction_workflow Tissue Tissue Homogenization (e.g., in Methanol) Extraction Modified Folch Extraction (Chloroform:Methanol:Water) Tissue->Extraction SPE Solid-Phase Extraction (SPE) (e.g., C18 column) Extraction->SPE Organic Phase Analysis LC-MS/MS Analysis SPE->Analysis Quantification Quantification (vs. internal standard) Analysis->Quantification

References

endogenous function of n-Oleoyl serinol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Endogenous Functions of N-Oleoyl Serinol

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleoyl-L-serine (OS) is an endogenous N-acyl amide, a class of lipid signaling molecules found in mammalian tissues.[1][2] Structurally, it is an amide formed from oleic acid and L-serine.[3] While the broader family of N-acyl amides, such as oleoylethanolamide (OEA), are known for their roles in metabolic regulation through receptors like GPR119, N-oleoyl-L-serine has emerged as a distinct lipid regulator with significant, pleiotropic functions, most notably in bone metabolism.[1][4] This document provides a comprehensive technical overview of the known endogenous functions of N-oleoyl-L-serine, its signaling pathways, and the experimental methodologies used to elucidate its activity.

Core Endogenous Function: Regulation of Bone Remodeling

The primary and most well-characterized endogenous function of N-oleoyl-L-serine is the modulation of bone remodeling. Bone mass is maintained through a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. OS has been identified as a novel lipid regulator that can advantageously modulate both processes, positioning it as a potential therapeutic lead for metabolic bone diseases like osteoporosis.

Anabolic Effect on Osteoblasts (Bone Formation)

N-oleoyl-L-serine stimulates the proliferation of osteoblasts, the cells responsible for synthesizing new bone matrix. In vitro studies using the MC3T3 E1 osteoblastic cell line demonstrated that OS stimulates DNA synthesis in a dose-dependent manner, with a peak effect observed at a concentration of 10⁻¹¹ M. This mitogenic effect enhances the bone-forming capacity of these cells.

Anti-Resorptive Effect on Osteoclasts (Bone Resorption)

OS mitigates bone resorption through a dual mechanism. Firstly, it promotes the apoptosis (programmed cell death) of osteoclasts, thereby reducing the number of active bone-resorbing cells. Secondly, it inhibits the expression of Receptor Activator of Nuclear-κB Ligand (RANKL) in bone marrow stromal cells and osteoblasts. RANKL is a critical cytokine for the formation and survival of osteoclasts. This reduction in RANKL signaling further suppresses osteoclastogenesis.

In Vivo Efficacy in Animal Models

The physiological relevance of OS in bone health has been confirmed in murine models.

  • Intact Mice: In healthy mice, daily administration of OS (5 mg/kg, i.p.) for six weeks moderately increases trabecular bone volume, primarily by inhibiting bone resorption.

  • Osteoporosis Model: In an ovariectomized (OVX) mouse model, which mimics postmenopausal osteoporosis, OS treatment effectively rescues bone loss. This rescue is achieved by both increasing bone formation and markedly restraining bone resorption. The enhanced effect in the OVX model is linked to the observation that ovariectomy induces a decrease in skeletal OS levels, which exogenous administration helps to restore.

Signaling Pathways of N-Oleoyl-L-serine in Bone

Osteoblast Proliferation Pathway

In osteoblasts, N-oleoyl-L-serine triggers a signaling cascade that promotes cell proliferation. This pathway is initiated by the activation of a G-protein-coupled receptor (GPCR) of the inhibitory Gi family. The signal is then transduced through the MAPK/ERK pathway, leading to the phosphorylation of Erk1/2, a key regulator of cell growth and division. The involvement of a Gi-protein is confirmed by experiments where the mitogenic effect of OS was blocked by pertussis toxin, a known inhibitor of Gi-proteins.

G1 This compound Signaling in Osteoblasts OS This compound GPCR Gi-Protein-Coupled Receptor (GPCR) OS->GPCR MEK MEK GPCR->MEK Activates ERK Erk1/2 MEK->ERK Phosphorylates Proliferation Osteoblast Proliferation ERK->Proliferation Promotes

This compound signaling pathway in osteoblasts.
Osteoclast Apoptosis and RANKL Inhibition Pathway

The mechanism for reducing osteoclast number involves the inhibition of Erk1/2 phosphorylation, which is crucial for osteoclast survival. Additionally, OS acts on osteoblasts and stromal cells to suppress the expression of RANKL, a key factor for osteoclast differentiation and activation.

G2 This compound Signaling in Osteoclasts cluster_direct Direct Effect on Osteoclasts cluster_indirect Indirect Effect via Stromal Cells OS1 This compound ERK_inhibit Erk1/2 Phosphorylation OS1->ERK_inhibit Inhibits Apoptosis Osteoclast Apoptosis ERK_inhibit->Apoptosis Leads to OS2 This compound Stromal Bone Marrow Stromal Cells / Osteoblasts OS2->Stromal RANKL RANKL Expression Stromal->RANKL Inhibits Osteoclastogenesis Osteoclastogenesis RANKL->Osteoclastogenesis

Dual mechanisms of this compound on osteoclasts.

Quantitative Data Summary

Table 1: Endogenous Levels of N-Oleoyl-L-serine (OS) in Murine Tissues
Tissue / Cell TypeOS LevelReference
Bone~10x higher than spleen
Brain~10x higher than bone
SpleenLowest comparative level
PlasmaUndetectable
MC3T3 E1 Osteoblastic CellsPresent
Primary Calvarial OsteoblastsPresent
Table 2: In Vitro Effects of N-Oleoyl-L-serine (OS) on Bone Cells
Cell TypeAssayConcentrationEffectReference
MC3T3 E1 OsteoblastsDNA Synthesis10⁻¹¹ MPeak stimulation
Bone Marrow MonocytesOsteoclast Number10⁻¹² to 10⁻¹⁰ MDose-dependent decrease
RAW 264.7 Pre-osteoclastsErk1/2 Phosphorylation10⁻¹⁰ MInhibition
Stromal/Osteoblast CellsRANKL mRNA Expression10⁻¹³ M>90% inhibition

Experimental Protocols

Quantification of N-Oleoyl-L-serine in Tissues

This protocol involves lipid extraction followed by analysis using high-performance liquid chromatography-tandem mass spectrometry (HPLC/MS/MS).

G3 Workflow for this compound Quantification Start Tissue Sample (e.g., bone, brain) Step1 Modified Folch Extraction Start->Step1 Step2 Solid-Phase Extraction (DEA and C18 columns) Step1->Step2 Step3 HPLC/MS/MS Analysis (Triple-Quadrupole MS) Step2->Step3 Step4 Quantification using Multiple Reaction Monitoring (MRM) Step3->Step4 End OS Concentration Determined Step4->End

Workflow for quantifying this compound in tissues.
  • Lipid Extraction: A modified Folch extraction is performed on tissue samples.

  • Purification: The organic phase is further purified using solid-phase extraction columns.

  • Analysis: Quantification is achieved by HPLC/MS/MS. For OS, multiple reaction monitoring is used to measure the transition of the 368[H⁻] parent mass to the 104[H⁻] fragment. Chromatographic methods and gradients are optimized for the OS standard.

Osteoblast Proliferation Assay
  • Cell Line: MC3T3 E1 osteoblastic cells are commonly used.

  • Treatment: Cells are cultured with varying concentrations of synthetic N-oleoyl-L-serine.

  • Measurement: DNA synthesis is measured as an indicator of proliferation. This can be done using methods like [³H]thymidine incorporation.

  • Inhibitor Studies: To elucidate the signaling pathway, inhibitors such as pertussis toxin (for Gi-proteins) and PD98059 (a MEK inhibitor) are used to confirm the involvement of the GPCR-Erk1/2 pathway.

In Vivo Ovariectomy (OVX) Mouse Model
  • Model: Bilateral ovariectomy is performed on 10-week-old female mice to induce bone loss, modeling postmenopausal osteoporosis. Sham-OVX mice serve as controls.

  • Treatment: OS is administered intraperitoneally, typically as a solution in an ethanol:emulphor:saline (1:1:18) vehicle.

  • Bone Formation Analysis: In vivo bone formation is assessed by injecting the fluorochrome calcein at specific time points before sacrifice. The distance between the fluorescent labels allows for the calculation of the mineral appositional rate (MAR).

  • Bone Mass Analysis: Femoral bones and vertebrae are analyzed using micro-computed tomography (μCT) to determine trabecular bone volume density (BV/TV), trabecular number (Tb.N), and other structural parameters.

  • Serum Analysis: Blood samples are collected to measure bone turnover markers such as osteocalcin (a marker of bone formation) and TRAP5b (a marker of bone resorption).

Biosynthesis and Degradation

The precise enzymatic pathways for the biosynthesis and degradation of N-oleoyl-L-serine are not fully elucidated but are thought to parallel those of other N-acyl amides like endocannabinoids. Key enzyme families likely involved include:

  • Biosynthesis: N-acyltransferases or phospholipases may be involved in the condensation of oleic acid (or an oleoyl-containing lipid) and L-serine.

  • Degradation: Fatty acid amide hydrolase (FAAH) is a primary candidate for the hydrolysis of OS back into oleic acid and serine, thereby terminating its signaling activity.

Other Potential Functions and Future Directions

While bone remodeling is its most studied function, emerging evidence suggests OS and related N-acyl serinols may have other roles.

  • Metabolic Homeostasis: Gut microbe-derived N-acyl serinols can influence host postprandial metabolism, altering levels of key hormones like insulin and leptin and affecting hepatic protein expression related to AMPK and glucagon signaling.

  • Anti-inflammatory Effects: While not demonstrated specifically for this compound, other serine-containing hybrid molecules have shown anti-inflammatory and hypolipidemic potency. Given that oleic acid itself has anti-inflammatory properties, this is a plausible area for future investigation.

The discovery of N-oleoyl-L-serine's dual anabolic and anti-resorptive effects on bone presents a significant opportunity for the development of novel anti-osteoporotic drugs. Future research should focus on identifying its specific receptor(s), fully characterizing its biosynthetic and degradation pathways, and further exploring its potential roles in metabolic regulation and inflammation.

References

n-Oleoyl serinol mechanism of action in vivo

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vivo Mechanism of Action of N-Oleoyl-L-Serine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The vast majority of in vivo research has been conducted on N-Oleoyl-L-serine (OS) , a naturally occurring N-acyl amide. The term "n-Oleoyl serinol" may refer to a related compound, but the available scientific literature on in vivo mechanisms of action focuses almost exclusively on N-Oleoyl-L-serine. This guide will detail the established mechanisms for OS. A related compound, N-palmitoyl serinol, has been shown in vitro to induce apoptosis in neuroblastoma cells via protein kinase C zeta activation, a distinct mechanism.[1]

Executive Summary

N-Oleoyl-L-serine (OS) is an endogenous lipid mediator belonging to the N-acyl amide family that has been identified as a potent regulator of bone remodeling.[2][3] In vivo studies in murine models have demonstrated its dual-action efficacy: it stimulates bone formation while simultaneously inhibiting bone resorption.[2][4] This unique profile makes it a promising therapeutic candidate for metabolic bone diseases such as osteoporosis. OS exerts its effects by activating a non-cannabinoid, Gi-protein-coupled receptor (GPCR) on osteoblasts, initiating a signaling cascade that enhances their proliferation. Concurrently, it suppresses osteoclast activity and promotes their apoptosis through both direct and indirect pathways, including the inhibition of the crucial RANKL signaling pathway.

Core Mechanism of Action in Bone Remodeling

OS modulates the functions of both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells) to shift the balance of bone remodeling towards a net anabolic effect.

Effects on Osteoblasts

In vivo and in vitro studies have shown that OS is a mitogen for osteoblasts, stimulating their proliferation and thus enhancing bone formation capacity.

  • Signaling Pathway: The proliferative effect of OS in osteoblasts is initiated by binding to a putative Gi-protein-coupled receptor. This engagement triggers the phosphorylation and activation of the Extracellular signal-regulated kinases 1 and 2 (Erk1/2), a key pathway in cell growth and proliferation. The activity is independent of cannabinoid receptors CB1 and CB2.

Effects on Osteoclasts

OS has a potent anti-resorptive and pro-apoptotic effect on osteoclasts, achieved through a dual mechanism:

  • Cell-Autonomous Pathway: OS directly acts on osteoclasts and their precursors to inhibit Erk1/2 phosphorylation. Since the Erk pathway is critical for osteoclast survival, its inhibition by OS leads to increased osteoclast apoptosis.

  • Non-Autonomous Pathway: OS acts on bone marrow stromal cells and osteoblasts to drastically suppress the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL). RANKL is the essential cytokine for osteoclast differentiation, activation, and survival. By inhibiting RANKL expression, OS effectively reduces the signals that promote bone resorption.

Quantitative Data from In Vivo and In Vitro Studies

The following tables summarize the key quantitative findings from preclinical studies on N-Oleoyl-L-serine.

Table 1: In Vivo Efficacy of N-Oleoyl-L-Serine in Murine Models
Model Treatment Regimen Key Parameter Result Reference
Intact C57BL/6J Mice5 mg/kg/day IP for 4 weeksTrabecular Bone Volume (BV/TV)~27% increase vs. vehicle
Intact C57BL/6J Mice5 mg/kg/day IP for 4 weeksTrabecular Number (Tb.N)Significantly increased
Intact C57BL/6J Mice5 mg/kg/day IP for 4 weeksTrabecular Connectivity (Conn.D)~100% (doubled) increase vs. vehicle
Intact C57BL/6J Mice5 mg/kg/day IP for 4 weeksSerum TRAP5b (Resorption Marker)Significantly decreased
Ovariectomized (OVX) Mice5 mg/kg/day IPBone LossEffectively rescued bone loss
Ovariectomized (OVX) Mice5 mg/kg/day IPBone Formation Rate (BFR)Significantly increased vs. OVX-vehicle
Ovariectomized (OVX) Mice5 mg/kg/day IPOsteoclast Number / SurfaceMarkedly restrained vs. OVX-vehicle
Table 2: In Vitro Potency of N-Oleoyl-L-Serine
Cell Type Assay Parameter Effective Concentration Reference
MC3T3 E1 OsteoblastsDNA SynthesisPeak Mitogenic Effect10⁻¹¹ M
Bone Marrow MonocytesOsteoclastogenesis AssayDecreased Osteoclast Number10⁻¹² to 10⁻¹⁰ M
RAW 264.7 Pre-osteoclastsWestern BlotInhibition of Erk1/2 Phosphorylation10⁻¹⁰ M
Bone Marrow Stromal CellsRT-PCR>90% Inhibition of RANKL mRNA10⁻¹³ M

Key Experimental Protocols

Ovariectomized (OVX) Mouse Model of Osteoporosis

This model is used to simulate postmenopausal osteoporosis, which is driven by estrogen deficiency.

  • Animals: 10-week-old female C57BL/6J mice are commonly used.

  • Pre-Operative Care: Administer pre-operative analgesics such as meloxicam (5 mg/kg, SC).

  • Anesthesia: Anesthesia is induced and maintained using either an intraperitoneal injection of a ketamine/xylazine cocktail or inhaled isoflurane. Eye ointment is applied to prevent corneal drying.

  • Surgical Procedure:

    • The mice are placed in a prone position, and the dorsal flank is shaved and sterilized.

    • A small dorsolateral incision is made through the skin and underlying muscle wall to access the peritoneal cavity.

    • The ovary, typically embedded in a fat pad, is externalized.

    • A ligature is placed around the ovarian artery and vein and the distal uterine horn.

    • The ovary is surgically excised.

    • The muscle layer and skin are closed with sutures or surgical clips. The procedure is repeated on the contralateral side.

  • Post-Operative Care: Provide post-operative analgesia (e.g., buprenorphine) and monitor for signs of distress. Allow a recovery period of several weeks for bone loss to establish before commencing treatment.

  • Sham Operation: For control animals, a sham surgery is performed where the ovaries are externalized but not removed.

In Vivo N-Oleoyl-L-Serine Administration and Analysis
  • Compound Formulation: OS is administered intraperitoneally (IP) as a solution of ethanol:emulphor:saline (1:1:18).

  • Dosing Regimen: A typical effective dose is 5 mg/kg administered daily.

  • Treatment Duration: Chronic studies are typically conducted over 4 weeks.

  • Bone Structure Analysis (Micro-CT):

    • At the end of the treatment period, mice are euthanized, and femora are dissected and fixed (e.g., in 70% ethanol).

    • The distal femoral metaphysis is scanned using a high-resolution micro-computed tomography (µCT) system.

    • A standardized volume of interest is selected for analysis, typically starting just proximal to the growth plate and extending a defined distance into the metaphysis.

    • Key trabecular bone parameters are calculated, including Bone Volume/Total Volume (BV/TV), Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th), and Trabecular Connectivity Density (Conn.D).

  • Bone Remodeling Marker Analysis:

    • Blood is collected via cardiac puncture at the time of euthanasia.

    • Serum is isolated, and levels of osteocalcin (a marker of bone formation) and tartrate-resistant acid phosphatase 5b (TRAP5b, a marker of bone resorption) are quantified using commercial ELISA kits.

Visualizations: Signaling Pathways and Workflows

Diagram 1: Signaling Pathway of N-Oleoyl-L-Serine in Bone Cells

OS_Signaling cluster_osteoblast Osteoblast cluster_osteoclast Osteoclast / Precursor cluster_stromal Stromal Cell / Osteoblast OS_OB N-Oleoyl-Serine GPCR Gi-Protein-Coupled Receptor OS_OB->GPCR Binds Gi Gi Protein GPCR->Gi Activates Erk12_OB Erk1/2 Activation Gi->Erk12_OB Activates Proliferation Increased Proliferation & Bone Formation Erk12_OB->Proliferation OS_OC N-Oleoyl-Serine Erk12_OC Erk1/2 Phosphorylation OS_OC->Erk12_OC Inhibits Survival Osteoclast Survival Erk12_OC->Survival Promotes Apoptosis Increased Apoptosis Erk12_OC->Apoptosis OS_ST N-Oleoyl-Serine RANKL RANKL Expression OS_ST->RANKL Inhibits Resorption Decreased Osteoclastogenesis & Bone Resorption RANKL->Resorption

Caption: Dual-action mechanism of N-Oleoyl-Serine on bone cells.

Diagram 2: Experimental Workflow for In Vivo Efficacy Testing

OVX_Workflow start Select 10-week-old Female C57BL/6J Mice grouping Randomize into Groups (Sham vs. OVX) start->grouping surgery_sham Sham Surgery grouping->surgery_sham Sham surgery_ovx Bilateral Ovariectomy (OVX) grouping->surgery_ovx OVX recovery Post-operative Recovery & Bone Loss Period (e.g., 4 weeks) surgery_sham->recovery surgery_ovx->recovery treatment Daily IP Treatment (Vehicle vs. 5 mg/kg OS) for 4 weeks recovery->treatment os_treat OS Treatment treatment->os_treat OS veh_treat Vehicle Treatment treatment->veh_treat Vehicle euthanasia Euthanasia & Sample Collection os_treat->euthanasia veh_treat->euthanasia analysis Analysis euthanasia->analysis serum Serum Markers (Osteocalcin, TRAP5b) analysis->serum uct Femur Micro-CT (BV/TV, Tb.N, etc.) analysis->uct

Caption: Workflow for testing N-Oleoyl-Serine in an OVX mouse model.

References

An In-depth Technical Guide to the Signaling Pathways Activated by n-Oleoyl serinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known signaling pathways activated by n-Oleoyl serinol. This document distinguishes between the activities of this compound and the closely related endogenous lipid, n-Oleoyl-L-serine, presenting quantitative data, detailed experimental methodologies, and visual diagrams of the signaling cascades.

Core Signaling Pathways of this compound

This compound, a synthetic analog of ceramide, has been identified as an agonist for the G protein-coupled receptor 119 (GPR119) and an inducer of apoptosis in specific cell types. Its signaling activities are primarily centered on these two distinct pathways.

GPR119-Mediated Glucagon-Like Peptide-1 (GLP-1) Secretion

This compound is an agonist of the cannabinoid receptor GPR119.[1][2][3][4] Activation of GPR119, a Gs-coupled receptor, in enteroendocrine L-cells leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent secretion of glucagon-like peptide-1 (GLP-1).[2] GLP-1 is a critical incretin hormone that plays a significant role in glucose homeostasis.

The primary signaling cascade is as follows:

  • This compound binds to and activates GPR119 on the surface of enteroendocrine L-cells.

  • The activated Gs alpha subunit of the G protein stimulates adenylyl cyclase.

  • Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), increasing intracellular cAMP levels.

  • Elevated cAMP levels lead to the potentiation of GLP-1 secretion.

GPR119_Pathway NOS This compound GPR119 GPR119 NOS->GPR119 Binds to Gs Gs protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Catalyzes ATP to GLP1 GLP-1 Secretion cAMP->GLP1 Promotes

GPR119-mediated GLP-1 secretion pathway activated by this compound.
Apoptosis Induction via PAR-4 and PKCζ

In certain cell types, such as embryoid body-derived cells and some cancer cell lines, this compound induces apoptosis. At a concentration of 80 µM, it has been shown to induce the formation of a complex between Prostate Apoptosis Response-4 (PAR-4) and Protein Kinase C zeta (PKCζ). This complex formation is a critical step in the apoptotic cascade initiated by ceramide analogs.

The proposed apoptotic pathway is as follows:

  • This compound enters the cell.

  • It facilitates the formation of a pro-apoptotic complex between PAR-4 and PKCζ.

  • This complex then initiates downstream apoptotic events, leading to programmed cell death.

Apoptosis_Pathway cluster_Cell Cell Interior NOS This compound Cell Cell Interior NOS->Cell PAR4_PKCzeta PAR-4 / PKCζ Complex NOS->PAR4_PKCzeta Induces formation of Apoptosis Apoptosis PAR4_PKCzeta->Apoptosis Initiates

Apoptotic pathway induced by this compound.

Quantitative Data

The following table summarizes the available quantitative data for the biological activities of this compound.

ParameterValueCell Line/SystemReference
GPR119 Agonism
EC50 for GLP-1 Secretion12 µMMouse endocrine GLUTag cells
Apoptosis Induction
Effective Concentration100 µMF-11 murine neuroblastoma and U-87 human astrocytoma cells
PAR-4/PKCζ Complex Formation80 µMEmbryoid body-derived cells

Comparative Analysis: n-Oleoyl-L-serine Signaling in Bone Metabolism

It is crucial to differentiate this compound from the endogenous lipid n-Oleoyl-L-serine (OS), which has distinct and more extensively characterized signaling pathways, primarily in bone metabolism.

n-Oleoyl-L-serine is a lipid regulator of bone remodeling that acts on both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).

Signaling in Osteoblasts

In osteoblastic cells, n-Oleoyl-L-serine activates a Gi-protein-coupled receptor, leading to the stimulation of the Extracellular signal-regulated kinase (ERK) 1/2 pathway. This signaling cascade promotes osteoblast proliferation.

The pathway in osteoblasts is as follows:

  • n-Oleoyl-L-serine binds to a Gi-protein-coupled receptor.

  • The activated Gi protein inhibits adenylyl cyclase and activates the ERK1/2 pathway.

  • Phosphorylation of ERK1/2 leads to increased DNA synthesis and cell proliferation.

Osteoblast_Pathway NOSerine n-Oleoyl-L-serine GPCR Gi-protein-coupled Receptor NOSerine->GPCR Binds to Gi Gi protein GPCR->Gi Activates ERK ERK1/2 Phosphorylation Gi->ERK Stimulates Proliferation Osteoblast Proliferation ERK->Proliferation Promotes

n-Oleoyl-L-serine signaling in osteoblasts.
Signaling in Osteoclasts

Conversely, in osteoclasts, n-Oleoyl-L-serine inhibits the basal phosphorylation of ERK1/2. This inhibition of a key survival pathway promotes osteoclast apoptosis, thereby reducing bone resorption.

Osteoclast_Pathway cluster_Osteoclast Osteoclast NOSerine n-Oleoyl-L-serine Osteoclast Osteoclast NOSerine->Osteoclast ERK ERK1/2 Phosphorylation NOSerine->ERK Inhibits Apoptosis Osteoclast Apoptosis ERK->Apoptosis Inhibition promotes

n-Oleoyl-L-serine signaling in osteoclasts.

Quantitative Data for n-Oleoyl-L-serine

ParameterValueCell Line/SystemReference
Osteoblast Proliferation
Peak DNA Synthesis Stimulation10-11 MMC3T3 E1 osteoblastic cells
Osteoclast Apoptosis
Inhibition of RANKL expression10-13 MBone marrow stromal cells

Experimental Protocols

GLP-1 Secretion Assay in GLUTag Cells

This protocol is based on methodologies used for studying GLP-1 secretion from the murine GLUTag enteroendocrine cell line.

  • Cell Culture: Culture GLUTag cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Seed cells in a 24-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment.

  • Starvation: Prior to the assay, gently wash the cells twice with Krebs-Ringer Bicarbonate (KRB) buffer and then incubate in KRB buffer for 2 hours at 37°C to establish baseline secretion.

  • Stimulation: Aspirate the starvation buffer and add fresh KRB buffer containing various concentrations of this compound (e.g., 0.1 µM to 30 µM) or vehicle control (e.g., DMSO). Incubate for 2 hours at 37°C.

  • Sample Collection: Collect the supernatant from each well. To prevent GLP-1 degradation, add a DPP-4 inhibitor (e.g., sitagliptin) to the collected samples.

  • Quantification: Measure the concentration of GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit according to the manufacturer's instructions.

Western Blot for Phospho-ERK1/2

This protocol describes the detection of phosphorylated ERK1/2 in response to n-Oleoyl-L-serine in osteoblastic cells, such as MC3T3 E1.

  • Cell Culture and Treatment: Culture MC3T3 E1 cells to 80% confluency. Serum-starve the cells overnight to reduce basal ERK phosphorylation. Treat the cells with n-Oleoyl-L-serine at the desired concentrations for various time points.

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2.

In Vitro PKCζ Activation Assay

This is a general protocol to assess the direct activation of PKCζ by n-acylated serinols.

  • Purification of PKCζ: Purify PKCζ from a suitable source (e.g., rat brain tissue) or use a commercially available recombinant enzyme.

  • Kinase Reaction: Set up a kinase reaction mixture containing purified PKCζ, a suitable substrate (e.g., myelin basic protein or a specific peptide substrate), and a reaction buffer containing ATP and MgCl2.

  • Treatment: Add this compound at various concentrations to the kinase reaction mixtures.

  • Incubation: Incubate the reactions at 30°C for a specified time (e.g., 10-30 minutes).

  • Detection of Phosphorylation: Stop the reaction and measure the incorporation of phosphate into the substrate. This can be done using radiolabeled ATP ([γ-³²P]ATP) and autoradiography, or by using a phospho-specific antibody against the substrate in an ELISA or Western blot format.

This guide provides a detailed overview of the current understanding of this compound's signaling pathways. The clear distinction from n-Oleoyl-L-serine is essential for researchers in the fields of metabolic disease, oncology, and bone biology. The provided data and protocols serve as a valuable resource for designing and interpreting experiments aimed at further elucidating the therapeutic potential of these lipid signaling molecules.

References

Unveiling the Cellular Gateways: A Technical Guide to the Identification of N-Oleoyl Serinol Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This whitepaper provides a comprehensive technical overview of the current understanding and methodologies for identifying the cellular receptors for N-Oleoyl Serinol (NOS), an endogenous lipid mediator with significant therapeutic potential, particularly in bone metabolism. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmacology, cell biology, and lipid signaling.

Executive Summary

This compound, a member of the N-acyl amide family, has emerged as a potent regulator of cellular processes, most notably stimulating osteoblast proliferation and influencing bone remodeling.[1][2] Initial investigations have revealed that its effects are mediated through a G-protein coupled receptor (GPCR). While the precise identity of the primary NOS receptor in all cell types remains an active area of research, compelling evidence points towards a novel, non-cannabinoid Gi-coupled receptor in osteoblasts. This guide details the foundational experiments that have elucidated the signaling pathways of NOS and outlines the experimental workflows for the definitive identification of its cognate receptors.

Quantitative Data Summary

The following tables summarize the key quantitative data from foundational studies on this compound's biological activity.

Table 1: Proliferative Activity of N-Acyl Amides in MC3T3-E1 Osteoblastic Cells

CompoundPeak Stimulatory Concentration (M)
N-Oleoyl-L-serine (OS) 10-11
N-Palmitoyl-L-serine10-9
N-Stearoyl-L-serine10-9
N-Arachidonoyl-L-serine10-9

Data adapted from Smoum et al., 2010.[2]

Table 2: Effect of N-Oleoyl-L-serine on Osteoclast Number

TreatmentConcentration (M)Inhibition of Osteoclast Number (%)
N-Oleoyl-L-serine (OS) 10-12 ~20
10-11 ~40
10-10 ~60

Data adapted from Smoum et al., 2010.[2]

Experimental Protocols

Osteoblast Proliferation Assay ([3H]Thymidine Incorporation)

This protocol is a widely used method to assess cell proliferation by measuring the incorporation of a radioactive nucleoside, [3H]thymidine, into newly synthesized DNA.

Materials:

  • MC3T3-E1 osteoblastic cells

  • 6-well plates

  • Standard growth media (e.g., DMEM with 10% FBS)

  • Serum-free media

  • This compound (and other test compounds)

  • [3H]thymidine (1 µCi/ml)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • 5% Trichloroacetic acid (TCA)

  • 0.25 N NaOH

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Seed MC3T3-E1 cells in 6-well plates at a density of 5 x 104 cells per well in standard growth media and incubate for 48 hours.

  • Remove the growth media, wash the cells once with 1X PBS, and replace with serum-free media.

  • Incubate the cells for 2-4 hours to synchronize them in a quiescent state.

  • Treat the cells with varying concentrations of this compound or other test compounds.

  • Six to twenty-four hours before harvesting, add 1 µCi/ml of [3H]thymidine to each well.

  • To harvest, wash the cells twice with ice-cold PBS.

  • Wash the cells twice with 5% TCA to precipitate the DNA.

  • Solubilize the cells by adding 0.5 ml of 0.25 N NaOH to each well and pipette up and down to ensure complete solubilization.

  • Transfer 400 µl of the solubilized cell solution into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[3]

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol details the detection of phosphorylated ERK1/2, a key downstream effector in the this compound signaling pathway, using Western blotting.

Materials:

  • MC3T3-E1 cells

  • 6-well plates

  • Serum-free media

  • This compound

  • MEK inhibitor (e.g., PD98059) (optional)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed MC3T3-E1 cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • (Optional) Pre-treat cells with a MEK inhibitor for 1 hour prior to stimulation.

  • Stimulate the cells with this compound for various time points (e.g., 5, 15, 30 minutes).

  • Immediately after stimulation, place the plates on ice and wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding lysis buffer and scraping the cells.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal protein loading.

Pertussis Toxin (PTX) Inhibition Assay

This protocol is used to determine if a GPCR is coupled to the Gi/o family of G proteins. PTX ADP-ribosylates the α-subunit of Gi/o proteins, preventing their interaction with the receptor.

Materials:

  • Cells expressing the receptor of interest (e.g., MC3T3-E1)

  • Pertussis Toxin (PTX)

  • Assay for downstream signaling (e.g., [3H]thymidine incorporation or ERK1/2 phosphorylation)

Procedure:

  • Pre-incubate the cells with an effective concentration of PTX (typically 100-500 ng/mL) for a sufficient duration (e.g., 16-24 hours) to allow for toxin entry and enzymatic activity.

  • After pre-incubation, perform the desired functional assay (e.g., stimulate with this compound and measure proliferation or ERK1/2 phosphorylation as described in sections 3.1 and 3.2).

  • A significant reduction or complete inhibition of the this compound-induced response in PTX-treated cells compared to untreated cells indicates that the receptor signals through a Gi/o protein.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Osteoblasts

The initial characterization of this compound's action in osteoblasts revealed a signaling cascade initiated by the activation of a Gi-protein coupled receptor, leading to the phosphorylation of ERK1/2 and subsequent cell proliferation.

N_Oleoyl_Serinol_Signaling NOS This compound GPCR Putative Gi-coupled Receptor (Non-CB1/CB2) NOS->GPCR Binds and Activates Gi Gi Protein GPCR->Gi Activates PTX Pertussis Toxin PTX->Gi Inhibits MEK MEK Gi->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Osteoblast Proliferation ERK->Proliferation Promotes PD98059 PD98059 PD98059->MEK Inhibits

Caption: this compound signaling cascade in osteoblasts.

Experimental Workflow for Receptor Deorphanization

The definitive identification of the this compound receptor requires a systematic approach, often referred to as receptor deorphanization. This workflow outlines a potential strategy.

Receptor_Deorphanization_Workflow cluster_0 Phase 1: Candidate Receptor Screening cluster_1 Phase 2: Validation in a Relevant Cell System cluster_2 Phase 3: Confirmation and Characterization start This compound (NOS) screen High-Throughput Screening (e.g., β-arrestin recruitment, cAMP assay) against a panel of orphan GPCRs start->screen hits Identify Potential 'Hit' Receptors (e.g., GPR55, GPR119) screen->hits validation Validate 'Hits' in Osteoblasts (or other relevant cell lines) hits->validation binding Radioligand Binding Assay (using labeled NOS or competitor) validation->binding functional Functional Assays: - Calcium Mobilization (for Gq) - cAMP Measurement (for Gs/Gi) - ERK1/2 Phosphorylation validation->functional knockdown siRNA/shRNA Knockdown of Candidate Receptor functional->knockdown phenotype Assess Loss of NOS-induced Phenotype (e.g., Proliferation) knockdown->phenotype confirmation Confirmed NOS Receptor phenotype->confirmation

Caption: A logical workflow for the deorphanization of this compound receptors.

Potential Receptor Candidates and Future Directions

While the initial research in osteoblasts points to an uncharacterized Gi-coupled receptor, the broader N-acyl amide literature suggests potential candidates that warrant further investigation.

  • GPR55: This receptor is expressed in osteoclasts and osteoblasts and has been implicated in bone physiology. Its signaling can involve Gq and G12/13 pathways, which can also lead to ERK activation.

  • GPR119: Primarily known for its role in glucose homeostasis and its activation by oleoylethanolamide (OEA), GPR119 is also expressed in bone cells. While typically coupled to Gs, it has been shown to signal through other G proteins as well.

Future research should focus on directly assessing the binding and activation of these candidate receptors by this compound in osteoblasts and other relevant cell types. The use of knockout animal models for these receptors will be crucial in definitively establishing their role as bona fide this compound receptors in vivo.

Conclusion

The identification of this compound receptors is a critical step in understanding its physiological functions and harnessing its therapeutic potential. The foundational work has laid a clear path, indicating a Gi-coupled GPCR-mediated mechanism in osteoblasts. The experimental protocols and workflows outlined in this guide provide a robust framework for the scientific community to definitively identify and characterize these elusive receptors, paving the way for the development of novel therapeutics for bone disorders and potentially other conditions.

References

N-Oleoyl Serinol: A Comprehensive Technical Guide on its Physiological Roles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-oleoyl serinol is a bioactive lipid molecule belonging to the class of N-acyl amides. While research on this specific molecule is emerging, studies on structurally related N-acylated serinols and other N-oleoyl amides have revealed significant physiological roles, primarily as a modulator of apoptosis through ceramide mimicry and as a potential agonist for the G protein-coupled receptor 119 (GPR119), a key regulator of glucose homeostasis. This technical guide provides an in-depth overview of the known and inferred physiological functions of this compound, detailed experimental protocols for studying its activity, and a summary of relevant quantitative data.

Introduction

N-acyl amides are a diverse class of lipid signaling molecules that play crucial roles in various physiological processes. This compound, characterized by an oleic acid molecule attached to a serinol backbone, is structurally similar to both the endogenous cannabinoid anandamide and the cell signaling lipid ceramide. This structural similarity underlies its multifaceted biological activities. This guide will explore its two primary, currently understood physiological roles: induction of apoptosis and potential modulation of GPR119 signaling. A clear distinction is made from the related compound N-oleoyl-L-serine, which is primarily involved in bone remodeling.

Role as a Ceramide Mimic and Inducer of Apoptosis

N-acylated serinols, such as the closely related N-palmitoyl serinol, can act as structural analogs of ceramide, a key lipid second messenger in the sphingomyelin signaling pathway that mediates cellular stress responses, including apoptosis.

Mechanism of Action

Incubation of neuroblastoma cells with N-palmitoyl serinol has been shown to increase the intracellular concentration of endogenous ceramide by 50-80%[1]. This elevation in ceramide levels is a critical step in the induction of apoptosis. The proposed mechanism involves the direct activation of protein kinase C zeta (PKCζ), a serine/threonine-specific protein kinase. This activation of PKCζ by N-acylated serinols appears to be a key event mediating the downstream apoptotic cascade, particularly in rapidly dividing cells[1].

Signaling Pathway

The apoptotic signaling pathway initiated by N-acylated serinols can be visualized as follows:

node_oleoyl_serinol This compound (as a Ceramide Mimic) node_ceramide Increased Endogenous Ceramide Levels node_oleoyl_serinol->node_ceramide Induces node_pkczeta Protein Kinase C zeta (PKCζ) node_oleoyl_serinol->node_pkczeta Directly Activates node_ceramide->node_pkczeta Activates node_apoptosis Apoptosis node_pkczeta->node_apoptosis Promotes

This compound-Induced Apoptotic Pathway.

Quantitative Data
ParameterValueCell TypeReference
Increase in Endogenous Ceramide50-80%Neuroblastoma cells[1]
Experimental Protocols

2.4.1. In Vitro PKCζ Activation Assay

This protocol is adapted from methodologies used to study ceramide-mediated PKCζ activation.

  • Protein Purification : Purify PKCζ from a relevant cell line or tissue source (e.g., rat brain) using affinity chromatography with immobilized this compound[1].

  • Kinase Assay :

    • Prepare a reaction mixture containing the purified PKCζ, a suitable substrate (e.g., myelin basic protein or a specific peptide substrate), and [γ-³²P]ATP in a kinase buffer.

    • Add this compound (solubilized in a suitable vehicle like DMSO) at various concentrations.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

    • Stop the reaction by adding SDS-PAGE sample buffer.

  • Analysis :

    • Separate the proteins by SDS-PAGE.

    • Visualize the phosphorylated substrate by autoradiography.

    • Quantify the radioactivity in the substrate bands to determine the extent of PKCζ activation.

Potential Role as a GPR119 Agonist

GPR119 is a G protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to increased intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1). Several N-oleoyl amides have been identified as GPR119 agonists. While direct quantitative data for this compound is limited, its structural similarity to known agonists suggests it may also act on this receptor.

Mechanism of Action

Agonist binding to GPR119, which is coupled to the Gαs subunit of the heterotrimeric G protein, activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP levels triggers downstream signaling cascades that promote insulin and GLP-1 secretion.

Signaling Pathway

The signaling pathway for GPR119 activation is depicted below:

node_oleoyl_serinol This compound (Potential Agonist) node_gpr119 GPR119 node_oleoyl_serinol->node_gpr119 Binds to node_gas Gαs node_gpr119->node_gas Activates node_ac Adenylyl Cyclase node_gas->node_ac Stimulates node_camp ↑ cAMP node_ac->node_camp Produces node_pka Protein Kinase A (PKA) node_camp->node_pka Activates node_secretion Insulin / GLP-1 Secretion node_pka->node_secretion Promotes

Potential GPR119 Signaling Pathway for this compound.

Quantitative Data for Structurally Related GPR119 Agonists
CompoundEC50 (µM)Assay SystemReference
2-Oleoyl glycerol2.5cAMP accumulation in GPR119-expressing COS-7 cells
Experimental Protocols

3.4.1. cAMP Accumulation Assay

  • Cell Culture : Use a cell line stably expressing human GPR119 (e.g., HEK293 or CHO cells).

  • Assay Procedure :

    • Plate the cells in a multi-well plate and grow to confluency.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add this compound at various concentrations.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Detection :

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

    • Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.

Potential Role in Neural Progenitor Migration

There is emerging evidence that this compound may stimulate the migration of neural progenitors. This suggests a potential role in neurodevelopment and neural repair.

Experimental Workflow

node_culture Culture Neural Progenitors to Confluency node_scratch Create a 'Scratch' in the Cell Monolayer node_culture->node_scratch node_treatment Treat with this compound node_scratch->node_treatment node_imaging Time-Lapse Imaging of the Scratch Area node_treatment->node_imaging node_analysis Quantify Cell Migration and Wound Closure node_imaging->node_analysis

Workflow for a Scratch Wound Healing Assay.

Experimental Protocols

4.2.1. Scratch Wound Healing Assay

  • Cell Culture : Plate neural progenitor cells in a multi-well plate and culture until they form a confluent monolayer.

  • Creating the Wound : Use a sterile pipette tip to create a linear scratch in the center of the cell monolayer.

  • Treatment : Wash the wells with PBS to remove detached cells and then add fresh culture medium containing this compound at various concentrations. A vehicle control should also be included.

  • Imaging : Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope with a camera.

  • Analysis : Measure the width of the scratch at different time points. The rate of cell migration can be calculated by determining the percentage of wound closure over time.

Summary and Future Directions

This compound is a bioactive lipid with at least two significant physiological roles. As a ceramide mimic, it induces apoptosis, a function with potential therapeutic implications in oncology. Its structural similarity to known GPR119 agonists suggests a role in glucose homeostasis, which warrants further investigation for the treatment of metabolic disorders. Additionally, its potential to promote neural progenitor migration opens up avenues for research in neuro-regenerative medicine.

Future research should focus on:

  • Elucidating the precise molecular targets of this compound beyond PKCζ.

  • Quantifying the binding affinity and efficacy of this compound at the GPR119 receptor.

  • Investigating the in vivo effects of this compound in animal models of cancer, diabetes, and neurological damage.

  • Differentiating its specific roles from those of the closely related N-oleoyl-L-serine.

This technical guide provides a foundational understanding of the physiological roles of this compound and offers detailed methodologies for its further investigation. The continued exploration of this and other N-acyl amides will undoubtedly uncover novel therapeutic opportunities.

References

N-Oleoyl Serinol in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleoyl serinol is an endogenous N-acyl amide, a class of lipid signaling molecules structurally related to the endocannabinoids. While research on N-acyl amides has expanded, the specific roles of this compound within the central nervous system (CNS) are still emerging. This technical guide provides a comprehensive overview of the current understanding of this compound in the CNS, including its proposed biosynthesis and degradation, potential molecular targets and signaling pathways, and detailed experimental protocols for its study. Given the limited direct research on this compound in the CNS, this guide incorporates data from closely related N-acyl amino acids and the known pharmacology of its putative targets to provide a foundational resource for researchers.

Biosynthesis and Degradation

The precise enzymatic pathways for the synthesis and degradation of this compound in the CNS have not been fully elucidated. However, based on the known metabolism of other N-acyl amino acids, a putative pathway can be proposed.

Proposed Biosynthesis:

This compound is likely synthesized by the condensation of oleic acid (or its activated form, oleoyl-CoA) and L-serine. This reaction is expected to be catalyzed by an N-acyltransferase. While the specific enzyme has not been identified, enzymes such as peptidase M20 domain containing 1 (PM20D1) have been shown to catalyze the formation of N-acyl amino acids[1]. The biosynthesis of L-serine itself within the CNS is primarily carried out by astrocytes from glucose.

Biosynthesis of this compound Oleic Acid Oleic Acid N-Acyltransferase N-Acyltransferase Oleic Acid->N-Acyltransferase L-Serine L-Serine L-Serine->N-Acyltransferase This compound This compound N-Acyltransferase->this compound Degradation of this compound This compound This compound FAAH FAAH This compound->FAAH Oleic Acid Oleic Acid FAAH->Oleic Acid Serinol Serinol FAAH->Serinol hydrolysis GPR55 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound GPR55 GPR55 This compound->GPR55 binds Gaq Gaq GPR55->Gaq activates PLC PLC Gaq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC PKC DAG->PKC activates Ca2 Ca2+ ER->Ca2 releases Raf Raf PKC->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors activates Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response modulates LC_MS_Workflow A 1. Brain Tissue Homogenization B 2. Lipid Extraction A->B Add internal standard (e.g., d4-N-Oleoyl serinol) C 3. Solid-Phase Extraction (SPE) B->C Folch or Bligh-Dyer method D 4. LC-MS/MS Analysis C->D Elute with methanol E 5. Data Analysis D->E MRM detection Western_Blot_Workflow A 1. Microglial Cell Culture & Treatment B 2. Cell Lysis & Protein Quantification A->B Treat with this compound C 3. SDS-PAGE B->C BCA assay D 4. Protein Transfer to Membrane C->D Separate proteins by size E 5. Immunoblotting D->E Incubate with primary antibodies (anti-pERK, anti-total ERK) F 6. Detection & Analysis E->F Add HRP-conjugated secondary antibody & chemiluminescent substrate

References

N-Oleoyl Serinol: A Gut Microbiome-Derived Modulator of Host Metabolic Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

N-Oleoyl Serinol, a lipid metabolite produced by the gut microbiota, is emerging as a significant regulator of host metabolism. This document provides a comprehensive technical overview of the current understanding of this compound's role in metabolic regulation, with a focus on its mechanism of action, quantitative effects on key metabolic hormones, and detailed experimental protocols for its study. As a ligand for the G protein-coupled receptor 119 (GPR119), this compound represents a novel link between the gut microbiome and host endocrine signaling, offering a potential therapeutic target for metabolic diseases. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the metabolic effects of this intriguing bioactive lipid.

Introduction

The intricate interplay between the gut microbiome and host metabolism is a rapidly expanding field of research. Gut bacteria produce a vast array of metabolites that can enter systemic circulation and influence host physiology. Among these are N-acyl amides, a class of lipids with diverse signaling functions. This compound is an N-acyl amide that has been identified as a product of gut microbial metabolism and a modulator of host metabolic processes. Its primary known mechanism of action is through the activation of GPR119, a receptor expressed in key metabolic tissues, including pancreatic β-cells and intestinal L-cells. This guide will delve into the technical details of this compound's function, presenting the available quantitative data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action: GPR119 Agonism

This compound has been identified as a ligand for the G protein-coupled receptor 119 (GPR119). The activation of GPR119 by agonists is known to initiate a signaling cascade that leads to the enhancement of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells.

The binding of this compound to GPR119 is thought to activate the Gαs subunit of the heterotrimeric G protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to potentiate hormone secretion.

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPR119 GPR119 This compound->GPR119 Binds Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates Secretion ↑ GLP-1/Insulin Secretion PKA->Secretion Potentiates

Figure 1. GPR119 signaling pathway initiated by this compound.

Quantitative Data on Metabolic Effects

The administration of this compound has been shown to modulate the levels of key metabolic hormones in vivo. The following tables summarize the available quantitative data from studies in mice.

Table 1: In Vitro GPR119 Agonist Activity of this compound

CompoundTargetAssayEC50 (μM)
This compoundGPR119cAMP accumulation6.1

Data from secondary source, primary study pending identification.

Table 2: In Vivo Effects of this compound on Plasma Hormones in Mice

TreatmentConditionPlasma Insulin (pg/mL)Plasma Leptin (ng/mL)
VehicleAd libitum~300~2.5
This compoundAd libitum~450~4.0
VehicleRefed~1200~10.0
This compoundRefed~1800~15.0

Data extracted and estimated from graphical representations in Dutta et al. (bioRxiv, 2025).[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, based on published studies.

In Vivo Administration of this compound in Mice

This protocol describes the administration of this compound to mice to assess its effects on metabolic parameters.

experimental_workflow cluster_preparation Preparation cluster_animal_procedure Animal Procedure cluster_sample_collection Sample Collection & Analysis A1 Synthesize or acquire This compound A3 Dissolve this compound in vehicle A1->A3 A2 Prepare vehicle solution (e.g., ethanol:emulphor:saline 1:1:18) A2->A3 B3 Administer this compound or vehicle (e.g., intraperitoneally) A3->B3 B1 Acclimatize C57BL/6J mice B2 Divide into treatment and vehicle control groups B1->B2 B2->B3 C1 Collect blood samples at defined time points B3->C1 C2 Isolate plasma C1->C2 C3 Measure hormone levels (Insulin, Leptin, etc.) via ELISA C2->C3 C4 Analyze data and compare treatment vs. vehicle C3->C4

Figure 2. General workflow for in vivo studies of this compound.

Materials:

  • This compound

  • Vehicle solution (e.g., ethanol:emulphor:saline in a 1:1:18 ratio)[2]

  • C57BL/6J mice

  • Standard laboratory equipment for animal handling and injections

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge for plasma separation

  • ELISA kits for hormone quantification (e.g., insulin, leptin)

Procedure:

  • Animal Acclimatization: Acclimatize male C57BL/6J mice to the laboratory conditions for at least one week prior to the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in the vehicle. The final concentration should be calculated based on the desired dosage and the injection volume.

  • Animal Grouping: Randomly assign mice to a treatment group (receiving this compound) and a control group (receiving vehicle only).

  • Administration: Administer the prepared this compound solution or the vehicle to the mice via the desired route (e.g., intraperitoneal injection). The dosage and frequency will depend on the study design.

  • Feeding Conditions: House the mice under specific feeding conditions as required by the experiment (e.g., ad libitum feeding, fasting, or refeeding).

  • Sample Collection: At predetermined time points after administration, collect blood samples from the mice.

  • Plasma Isolation: Centrifuge the blood samples to separate the plasma.

  • Hormone Analysis: Quantify the plasma concentrations of metabolic hormones such as insulin and leptin using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Analyze the data to compare the hormone levels between the this compound-treated group and the vehicle-treated control group.

In Vitro GPR119 Activation Assay (General Protocol)

This protocol outlines a general method for assessing the agonist activity of compounds like this compound at the GPR119 receptor by measuring intracellular cAMP accumulation.

Materials:

  • HEK293 cells stably expressing human GPR119

  • Cell culture medium and supplements

  • Assay plates (e.g., 384-well white plates)

  • This compound and a known GPR119 agonist (positive control)

  • Assay buffer

  • cAMP detection kit (e.g., HTRF-based)

  • HTRF-compatible microplate reader

Procedure:

  • Cell Culture: Maintain HEK293 cells stably expressing GPR119 in appropriate cell culture medium.

  • Cell Seeding: Seed the cells into a 384-well white plate at a density that allows for optimal growth and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control GPR119 agonist in the assay buffer.

  • Cell Stimulation: Add the diluted compounds to the cells in the assay plate and incubate for a specified period to allow for receptor activation and cAMP production.

  • cAMP Detection: Following incubation, lyse the cells and measure the intracellular cAMP levels using a suitable detection kit, such as a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader.

  • Data Analysis: Calculate the EC50 value for this compound by plotting the dose-response curve.

Concluding Remarks and Future Directions

This compound stands as a compelling example of the molecular communication between the gut microbiome and host metabolism. Its ability to activate GPR119 and subsequently modulate the secretion of critical metabolic hormones like insulin and GLP-1 positions it as a molecule of significant interest for the development of novel therapeutics for metabolic disorders such as type 2 diabetes and obesity.

Future research should focus on several key areas:

  • Primary Source Identification: Pinpointing the primary research that first identified the GPR119 agonist activity and EC50 of this compound is crucial for a solid foundation of its pharmacology.

  • In Vitro Characterization: Detailed in vitro studies are needed to quantify the direct effects of this compound on GLP-1 secretion from enteroendocrine cell lines and insulin secretion from pancreatic β-cell lines.

  • In Vivo Efficacy and Safety: Comprehensive in vivo studies in various animal models of metabolic disease are required to fully assess the therapeutic potential and safety profile of this compound.

  • Microbiome-Host Axis: Further investigation into the specific gut bacterial species and enzymatic pathways responsible for the production of this compound will provide deeper insights into the regulation of this important signaling molecule.

The continued exploration of this compound and other microbiota-derived metabolites will undoubtedly pave the way for a new generation of targeted therapies for metabolic diseases.

References

chemical structure and properties of n-Oleoyl serinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of N-Oleoyl serinol. The information is curated for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes key quantitative data in structured tables, presents detailed experimental protocols for relevant biological assays, and visualizes complex signaling pathways and workflows using Graphviz diagrams.

Chemical Structure and Identity

This compound, systematically named (Z)-N-(1,3-dihydroxypropan-2-yl)octadec-9-enamide, is a synthetic analog of ceramide. It belongs to the class of N-acyl amides, which are characterized by a fatty acyl group linked to a primary amine via an amide bond. The oleoyl moiety is derived from oleic acid, a monounsaturated omega-9 fatty acid, and is attached to a serinol backbone.

Synonyms: Oleoyl Serinol, N-Oleoylserinol, (9Z)-N-(1,3-Dihydroxy-2-propanyl)-9-octadecenamide, S-18[1][2]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. While some data points are from experimental measurements, others are computed predictions and should be considered as such.

PropertyValueSource
Molecular Formula C₂₁H₄₁NO₃[1][2][3]
Molecular Weight 355.6 g/mol
IUPAC Name (Z)-N-(1,3-dihydroxypropan-2-yl)octadec-9-enamide
CAS Number 72809-08-6
Melting Point 98 - 101 °C
Boiling Point Not explicitly available for this compound. The related compound N-Oleoyl-L-serine has a predicted boiling point of 571.9 ± 50.0 °C at 760 mmHg.
pKa Not explicitly available.
LogP (computed) 5.7
Topological Polar Surface Area (computed) 69.6 Ų
Solubility DMF: >30 mg/mLDMSO: >15 mg/mLEthanol: >30 mg/mLPBS (pH 7.2): >290 µg/mL

Spectroscopic Data

The chemical structure of this compound has been confirmed by various spectroscopic methods.

SpectroscopyDataSource
Mass Spectrometry M+H: 356.3
Nuclear Magnetic Resonance (NMR) Conforms to structure.
Infrared (IR) Spectroscopy Conforms to structure.

Biological Activities and Signaling Pathways

This compound has been identified as a bioactive lipid with significant effects on cellular processes, particularly in the context of bone metabolism.

Role in Bone Remodeling

This compound is recognized as a regulator of bone remodeling, a dynamic process involving the balanced activity of bone-forming osteoblasts and bone-resorbing osteoclasts. It has been shown to stimulate osteoblast proliferation and mitigate osteoclast numbers.

Signaling in Osteoblasts

In osteoblastic cells, this compound triggers a signaling cascade that involves a Gi-protein-coupled receptor and the subsequent phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is crucial for its mitogenic effects on these bone-forming cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPCR G-protein-coupled Receptor (Gi) This compound->GPCR Binds Gi_protein Gi-protein GPCR->Gi_protein Activates MEK MEK Gi_protein->MEK Activates ERK1_2 ERK1/2 MEK->ERK1_2 Phosphorylates pERK1_2 p-ERK1/2 Transcription_Factors Transcription Factors pERK1_2->Transcription_Factors Activates Gene_Expression Gene Expression (e.g., for proliferation) Transcription_Factors->Gene_Expression G cluster_synthesis Synthesis Workflow Start Start Reactants Serinol Oleoyl Chloride Alkaline Solution Start->Reactants Reaction Mix reactants and stir Reactants:f0->Reaction Reactants:f1->Reaction Reactants:f2->Reaction Purification Purify product (e.g., chromatography) Reaction->Purification Characterization Characterize product (NMR, MS, IR) Purification->Characterization End End Characterization->End G cluster_workflow Experimental Workflow Cell_Culture Cell Culture & Treatment Sample_Prep Sample Preparation (Lysis/RNA Extraction) Cell_Culture->Sample_Prep Assay Specific Assay (Western/qPCR/Proliferation) Sample_Prep->Assay Data_Acquisition Data Acquisition Assay->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

N-Oleoyl Serinol: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oleoyl serinol, an endogenous N-acyl amide, has emerged as a significant bioactive lipid with potent effects on bone metabolism and potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources, occurrence, and biological functions of this compound. It consolidates quantitative data on its presence in various natural matrices, details the experimental protocols for its extraction and quantification, and elucidates its known signaling pathways and metabolic routes. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in the therapeutic potential of this fascinating molecule.

Natural Sources and Occurrence

This compound has been identified in both animal tissues and plant-derived products, indicating its widespread, albeit at low concentrations, natural occurrence.

Animal Tissues

The primary animal tissue where this compound has been definitively identified and quantified is bone. Specifically, it is found in the trabecular bone of mice, where it is believed to play a role in bone remodeling.[1] Its presence alongside other N-acyl amides in bone suggests a localized regulatory function within the skeletal system.[1]

Plant-Derived Oils

A significant source of this compound is found in various commercially available cooking oils. A screening of several oils revealed its presence in eight out of ten oils tested. Olive oil was identified as the richest source of this compound among those analyzed.

Table 1: Quantitative Occurrence of this compound in Various Cooking Oils

Oil TypeConcentration (ng/mL)
Olive Oil1.80 ± 0.30
Walnut Oil0.45 ± 0.08
Canola Oil0.25 ± 0.05
Peanut Oil0.18 ± 0.04
Safflower Oil0.15 ± 0.03
Sesame Oil0.12 ± 0.02
Toasted Sesame Oil0.10 ± 0.02
Smart Balance Omega0.08 ± 0.01
High Heat Canola OilNot Detected
Grape Seed OilNot Detected

Data synthesized from available literature. Concentrations are approximate and can vary based on the specific product and processing methods.

Biological Significance and Signaling Pathways

This compound is a bioactive lipid that has been shown to be a potent regulator of bone remodeling.[2] It exerts its effects by influencing the activity of both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).

Signaling in Osteoblasts

In osteoblasts, this compound stimulates cell proliferation through a signaling pathway that involves a G-protein-coupled receptor (GPCR) and the extracellular signal-regulated kinase (Erk) 1/2 pathway. This mitogenic signaling promotes bone formation.

osteoblast_signaling NOS This compound GPCR G-protein-coupled Receptor (GPCR) NOS->GPCR Binds to Gi Gi-protein GPCR->Gi Activates MEK MEK Gi->MEK Activates Erk Erk1/2 MEK->Erk Phosphorylates Proliferation Osteoblast Proliferation Erk->Proliferation Promotes

This compound signaling pathway in osteoblasts.

Biosynthesis and Degradation

The metabolic pathways of this compound are beginning to be understood, with key enzymes identified for both its synthesis and degradation.

Biosynthesis

The biosynthesis of N-acyl amino acids, including this compound, is thought to be catalyzed by the enzyme Peptidase M20 Domain Containing 1 (PM20D1).[3][4] This secreted enzyme can catalyze the condensation of a fatty acid (oleic acid) and an amino acid (serine) to form the corresponding N-acyl amino acid.

biosynthesis_pathway Oleic_Acid Oleic Acid PM20D1 PM20D1 Oleic_Acid->PM20D1 Serine L-Serine Serine->PM20D1 NOS This compound PM20D1->NOS Catalyzes Condensation

Proposed biosynthetic pathway of this compound.
Degradation

The degradation of this compound is primarily carried out by the enzyme Fatty Acid Amide Hydrolase (FAAH). FAAH is a serine hydrolase that catalyzes the hydrolysis of N-acyl amides into their constituent fatty acid and amino acid.

degradation_pathway NOS This compound FAAH Fatty Acid Amide Hydrolase (FAAH) NOS->FAAH Oleic_Acid Oleic Acid FAAH->Oleic_Acid Hydrolyzes to Serine L-Serine FAAH->Serine Hydrolyzes to bone_extraction_workflow cluster_extraction Lipid Extraction cluster_purification Purification cluster_analysis Analysis Bone_Sample 1. Bone Sample Collection (e.g., mouse trabecular bone) Homogenization 2. Homogenization in methanol Bone_Sample->Homogenization Folch 3. Modified Folch Extraction (Chloroform:Methanol:Water) Homogenization->Folch Organic_Phase 4. Collect Organic Phase Folch->Organic_Phase SPE 5. Solid-Phase Extraction (SPE) (C18 column) Organic_Phase->SPE Elution 6. Elute with Organic Solvent (e.g., Methanol) SPE->Elution Dry_Down 7. Dry Eluate under Nitrogen Elution->Dry_Down Reconstitution 8. Reconstitute in Mobile Phase Dry_Down->Reconstitution HPLC_MSMS 9. HPLC-MS/MS Analysis (Reverse-phase column) Reconstitution->HPLC_MSMS Quantification 10. Quantification (using internal standards) HPLC_MSMS->Quantification

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of n-Oleoyl Serinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of n-Oleoyl serinol, a ceramide analog with significant biological activities, including the potential to prevent teratoma formation in stem cell therapy and induce apoptosis in cancer cells.[1][2] The synthesis involves the N-acylation of serinol with oleoyl chloride.

Chemical Properties and Data
PropertyValueReference
Molecular Formula C21H41NO3[3]
Molecular Weight 355.56 g/mol [3]
CAS Number 72809-08-6[3]
Appearance Colorless solid
Synonyms N-(1,3-dihydroxypropan-2-yl)octadec-9-enamide, 2-(oleamido)propane-1,3-diol, N-(2-hydroxy-1-(hydroxymethyl)ethyl)-oleoylamide

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principles of N-acylation of amino alcohols, a standard method for preparing N-acyl amino acids. The reaction involves the coupling of oleoyl chloride with serinol.

Materials and Reagents:

  • Oleic acid (≥99%)

  • Thionyl chloride (SOCl2, ≥99%)

  • Serinol (2-amino-1,3-propanediol, ≥98%)

  • Triethylamine (TEA, ≥99%)

  • Dichloromethane (DCM, anhydrous, ≥99.8%)

  • Methanol (MeOH, anhydrous, ≥99.8%)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc, HPLC grade)

  • Hexane (HPLC grade)

  • Standard laboratory glassware and equipment (round-bottom flasks, condenser, dropping funnel, magnetic stirrer, rotary evaporator)

Procedure:

Part 1: Preparation of Oleoyl Chloride

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • Add oleic acid (1.0 equivalent) to the dropping funnel.

  • Add thionyl chloride (1.2 equivalents) to the reaction flask and begin gentle reflux.

  • Slowly add the oleic acid from the dropping funnel to the refluxing thionyl chloride over a period of 30-40 minutes.

  • After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete conversion. The reaction progress can be monitored by the cessation of gas (HCl and SO2) evolution.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The crude oleoyl chloride, a pungent-smelling liquid, can be used directly in the next step or purified by vacuum distillation. A yield of 97-99% for the crude product can be expected.

Part 2: N-acylation of Serinol

  • Dissolve serinol (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The triethylamine acts as a base to neutralize the HCl byproduct.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of oleoyl chloride (1.05 equivalents) in anhydrous dichloromethane to the serinol solution dropwise over 30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane.

Part 3: Work-up and Purification

  • Once the reaction is complete, quench the reaction by adding a small amount of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford this compound. An approximate yield of 80% can be anticipated for this step.

Characterization:

The final product should be characterized by:

  • ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass spectrometry to verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC) to determine purity.

Visualization of Synthesis and Biological Pathways

Synthesis Workflow

The synthesis of this compound follows a two-step process: the conversion of oleic acid to its more reactive acid chloride derivative, followed by the amidation reaction with serinol.

G cluster_0 Part 1: Oleoyl Chloride Synthesis cluster_1 Part 2: N-acylation cluster_2 Purification A Oleic Acid C Oleoyl Chloride A->C SOCl2, Reflux B Thionyl Chloride B->C F This compound C->F DCM, 0°C to RT D Serinol D->F E Triethylamine E->F G Crude Product F->G Work-up H Purified this compound G->H Column Chromatography

Caption: Chemical synthesis workflow for this compound.

Signaling Pathway

N-oleoyl amides, such as this compound and the closely related N-oleoyl-L-serine, have been shown to influence cellular signaling pathways. For instance, N-oleoyl-L-serine activates osteoblast proliferation through a Gi-protein-coupled receptor and the subsequent phosphorylation of Erk1/2.

G NOS n-Oleoyl Serine GPCR G-protein-coupled Receptor (Gi) NOS->GPCR Activates MEK MEK GPCR->MEK Inhibits Adenylyl Cyclase (downstream effect) ERK Erk1/2 MEK->ERK Phosphorylates Proliferation Osteoblast Proliferation ERK->Proliferation Promotes

Caption: Signaling pathway of N-oleoyl serine in osteoblasts.

References

Application Note and Protocol: Laboratory Synthesis of N-Oleoyl Serinol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-Oleoyl serinol is a synthetic analog of ceramide, a class of lipid molecules that are central components of the cell membrane and play crucial roles in cellular signaling, including apoptosis, cell growth, and differentiation. As a ceramide analog, this compound is a valuable tool in biomedical research, particularly in cancer studies and stem cell therapy, where it has been shown to selectively induce apoptosis in pluripotent stem cells, thereby preventing the formation of teratomas.[1][2][3] This application note provides a detailed protocol for the chemical synthesis of this compound in a laboratory setting.

Synthesis Overview

The most direct and common method for synthesizing this compound is through the N-acylation of serinol (2-amino-1,3-propanediol) with oleoyl chloride. This reaction forms a stable amide bond between the amino group of serinol and the carboxyl group of oleic acid. The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Pathway Diagram

Caption: Chemical synthesis of this compound via acylation of serinol.

Quantitative Data

The following table summarizes key quantitative data for the reactants and the final product.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reported YieldReference
Serinol534-03-2C₃H₉NO₂91.11-[4]
Oleoyl Chloride112-77-6C₁₈H₃₃ClO300.91-[4]
This compound 72809-08-6 C₂₁H₄₁NO₃ 355.56 ~80%

Experimental Protocol

This protocol is based on the established methodology for N-acylation of amino alcohols.

Materials and Reagents
  • Serinol (2-amino-1,3-propanediol)

  • Oleoyl chloride

  • Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Deionized water

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Silica gel for column chromatography (e.g., 230-400 mesh)

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon gas line)

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

  • NMR spectrometer and/or Mass spectrometer for characterization

Synthesis Procedure
  • Reaction Setup:

    • In a dry 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve serinol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).

    • Cool the flask to 0°C using an ice bath and stir the solution for 15 minutes.

  • Addition of Oleoyl Chloride:

    • Dissolve oleoyl chloride (1.1 eq.) in a small volume of anhydrous DCM in a dropping funnel.

    • Add the oleoyl chloride solution dropwise to the stirred serinol solution over a period of 30-45 minutes, ensuring the temperature remains at 0°C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Use a suitable mobile phase (e.g., Ethyl Acetate/Hexane 7:3) to check for the consumption of serinol and the formation of the product.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 70%).

    • Collect the fractions containing the desired product (identified by TLC).

    • Combine the pure fractions and evaporate the solvent to yield this compound as a crystalline solid.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

workflow start Start: Reagent Preparation setup 1. Reaction Setup - Dissolve Serinol & TEA in DCM - Cool to 0°C start->setup addition 2. Reagent Addition - Add Oleoyl Chloride dropwise at 0°C setup->addition reaction 3. Reaction - Stir for 4-6 hours at RT addition->reaction monitoring 4. Monitoring - Check completion by TLC reaction->monitoring monitoring->reaction Incomplete workup 5. Aqueous Work-up - Wash with HCl, NaHCO₃, Brine monitoring->workup Reaction Complete drying 6. Drying & Concentration - Dry with MgSO₄ - Evaporate solvent workup->drying purification 7. Purification - Flash Column Chromatography drying->purification characterization 8. Characterization - NMR, Mass Spectrometry purification->characterization end End: Pure this compound characterization->end

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Precautions

  • Oleoyl chloride is corrosive and moisture-sensitive. It will react with water to produce HCl gas. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.

  • Triethylamine (TEA) is a corrosive and flammable liquid with a strong odor. Avoid inhalation and skin contact.

  • Always perform the reaction under an inert atmosphere to prevent the hydrolysis of oleoyl chloride.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Quantitative Analysis of N-Oleoyl Serinol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the quantitative analysis of N-Oleoyl serinol (OS), an endogenous lipid with significant implications for bone metabolism and potential as a therapeutic agent for osteoporosis. This document outlines detailed protocols for sample extraction, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and summarizes key quantitative findings and the underlying signaling pathways.

Introduction to this compound

This compound is an N-acyl amide that has been identified as a potent regulator of bone remodeling.[1][2][3] It is naturally present in various biological matrices, including bone tissue.[2][3] Research has demonstrated that OS stimulates the proliferation of osteoblasts (bone-forming cells) and promotes the apoptosis (programmed cell death) of osteoclasts (bone-resorbing cells). This dual action makes it a promising candidate for the development of anti-osteoporotic drugs. The biological activity of OS is mediated through a G-protein-coupled receptor (GPCR) and the subsequent activation of the Erk1/2 signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the endogenous levels of this compound in various tissues and its effects on bone cell activity and bone mass.

Table 1: Endogenous Levels of this compound in Mouse Tissues

TissueConcentration (pmol/g)
Trabecular Bone~10
Spleen~1
Brain~100
PlasmaNot Detected

Data extracted from Smoum et al., 2010.

Table 2: Dose-Dependent Effect of this compound on Osteoblast Proliferation (MC3T3-E1 Cells)

Concentration (M)DNA Synthesis (% of Control)
10⁻¹³~120%
10⁻¹²~140%
10⁻¹¹~160%
10⁻¹⁰~145%
10⁻⁹~125%

Data estimated from graphical representations in Smoum et al., 2010.

Table 3: Effect of this compound on Bone Volume in Ovariectomized (OVX) Mice

Treatment GroupTrabecular Bone Volume/Total Volume (BV/TV, %)
Sham8.5 ± 0.7
OVX + Vehicle4.2 ± 0.5
OVX + OS (5 µg/kg/day)7.9 ± 0.6

Data extracted from Smoum et al., 2010.

Experimental Protocols

Protocol 1: Extraction of this compound from Bone Tissue

This protocol describes a robust method for the extraction of this compound from bone tissue for subsequent LC-MS/MS analysis, based on a modified Folch extraction procedure.

Materials:

  • Bone tissue sample (fresh or frozen)

  • Liquid nitrogen

  • Mortar and pestle

  • Chloroform

  • Methanol

  • Deionized water

  • Centrifuge tubes (glass or solvent-resistant polypropylene)

  • Centrifuge

  • Nitrogen gas evaporator

  • Internal standard (e.g., d4-N-Oleoyl ethanolamine)

Procedure:

  • Sample Pulverization: Freeze the bone tissue sample in liquid nitrogen and immediately pulverize it into a fine powder using a pre-chilled mortar and pestle.

  • Homogenization: Transfer the powdered bone tissue to a glass centrifuge tube. Add 20 volumes of a chloroform:methanol (2:1, v/v) solution containing an appropriate amount of internal standard. Homogenize the sample thoroughly using a tissue homogenizer.

  • Phase Separation: Add 0.25 volumes of deionized water to the homogenate. Vortex the mixture vigorously for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Organic Phase Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pipette and transfer it to a new glass tube.

  • Re-extraction: Add another 10 volumes of chloroform to the remaining aqueous phase, vortex, and centrifuge as in step 3. Collect the lower organic phase and combine it with the first extract.

  • Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis (e.g., 100 µL of methanol).

Protocol 2: Quantitative Analysis by LC-MS/MS

This protocol provides a general method for the quantification of this compound using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters (Suggested):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 50% B

    • 1-10 min: Linear gradient to 98% B

    • 10-12 min: Hold at 98% B

    • 12.1-15 min: Return to 50% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Parameters (Negative Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) 368.3 → Product ion (m/z) 104.1

    • Internal Standard (d4-N-Oleoyl ethanolamine): Precursor ion (m/z) 328.3 → Product ion (m/z) 61.1

  • Collision Energy and Cone Voltage: These parameters should be optimized for the specific instrument being used to achieve maximum sensitivity for the target analyte.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis bone_sample Bone Tissue Sample pulverization Pulverization in Liquid N2 bone_sample->pulverization homogenization Homogenization in Chloroform:Methanol pulverization->homogenization phase_separation Phase Separation homogenization->phase_separation collection Collect Organic Phase phase_separation->collection drying Drying under N2 collection->drying reconstitution Reconstitution drying->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Workflow for the extraction and quantitative analysis of this compound from bone tissue.

This compound Signaling Pathway in Osteoblasts

signaling_pathway OS This compound GPCR GPCR (Gαi-coupled) OS->GPCR Binds to Gi Gαi/βγ GPCR->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits MEK MEK Gi->MEK Activates cAMP cAMP AC->cAMP ERK Erk1/2 MEK->ERK Phosphorylates Proliferation Osteoblast Proliferation ERK->Proliferation Promotes

Caption: this compound signaling pathway in osteoblasts, leading to cell proliferation.

References

Application Note: Quantitative Analysis of N-Oleoyl Serinol in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acyl amides are a class of lipid signaling molecules that play crucial roles in various physiological processes. N-Oleoyl serinol, a member of this family, is structurally related to the endocannabinoid anandamide and other bioactive lipids. Emerging research suggests its potential involvement in cellular signaling pathways, making it a molecule of interest in drug discovery and development. Accurate and sensitive quantification of this compound in biological samples is essential for understanding its physiological functions and for preclinical and clinical investigations.

This application note provides a detailed protocol for the sensitive and selective quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein is suitable for the analysis of this compound in various biological matrices, such as cell lysates and tissue homogenates.

Experimental Protocols

Materials and Reagents
  • This compound standard (analytical grade)

  • Deuterated this compound (N-oleoyl-d4-serinol) or other suitable internal standard (IS)

  • LC-MS grade methanol, acetonitrile, water, and isopropanol

  • Formic acid (≥98%)

  • Chloroform

  • HPLC vials and caps

Sample Preparation: Lipid Extraction

A modified Folch extraction is employed for the efficient extraction of lipids, including this compound, from biological samples.[1]

  • Homogenization: Homogenize the cell pellet or tissue sample in a 2:1 (v/v) mixture of chloroform:methanol. For every 1 mg of tissue or 1 million cells, use 1 mL of the solvent mixture.

  • Internal Standard Spiking: Add the internal standard (e.g., N-oleoyl-d4-serinol) to the homogenate at a final concentration of 100 nM.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate, vortex thoroughly, and centrifuge at 2000 x g for 10 minutes to induce phase separation.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new tube.

  • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 80:20 v/v water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.[2]

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

The chromatographic separation is critical for resolving this compound from other matrix components. A reversed-phase separation is proposed.

ParameterCondition
HPLC System A high-performance liquid chromatography system capable of binary gradient elution.
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
Mobile Phase A Water with 0.1% Formic Acid.
Mobile Phase B Acetonitrile with 0.1% Formic Acid.
Flow Rate 0.3 mL/min.
Column Temperature 40 °C.
Injection Volume 5 µL.
Gradient Elution See Table 1.

Table 1: HPLC Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.08020
2.08020
12.00100
15.00100
15.18020
20.08020

Mass Spectrometry (MS) Conditions:

The analysis is performed on a triple quadrupole mass spectrometer using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

ParameterCondition
Mass Spectrometer A triple quadrupole mass spectrometer.
Ionization Mode Electrospray Ionization (ESI), Positive.
Ion Source Temp. 500 °C.
Capillary Voltage 3.5 kV.
Gas Flow Dependent on instrument manufacturer (e.g., Curtain Gas: 30 psi, Nebulizer Gas: 50 psi, Heater Gas: 50 psi).
MRM Transitions See Table 2.

Table 2: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
This compound356.374.125
N-Oleoyl-d4-serinol (IS)360.378.125

Note: The MRM transition for N-oleoyl serine (a related compound) has been reported as 368.3 -> 104.3.[1] The transitions in Table 2 are predicted for this compound and should be optimized empirically.

Data Presentation and Analysis

Quantitative data should be processed using the instrument's software. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards. The concentration of this compound in the samples is then determined from this calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Cells/Tissue) Homogenize Homogenization in Chloroform:Methanol (2:1) Sample->Homogenize Spike Spike with Internal Standard Homogenize->Spike PhaseSep Phase Separation (0.9% NaCl) Spike->PhaseSep Collect Collect Organic Phase PhaseSep->Collect Dry Evaporation (Nitrogen Stream) Collect->Dry Reconstitute Reconstitution in Initial Mobile Phase Dry->Reconstitute LC HPLC Separation (C18 Column) Reconstitute->LC MS Mass Spectrometry (MRM Detection) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Proposed Signaling Pathway

Based on the signaling pathway of the structurally similar N-oleoyl-l-serine, this compound may act on a G-protein coupled receptor (GPCR) to modulate downstream signaling cascades.[1][3]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOS This compound GPCR G-Protein Coupled Receptor (GPCR) NOS->GPCR Gi Gi Protein GPCR->Gi Activates MEK MEK GPCR->MEK Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates ERK->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: Putative signaling pathway of this compound.

References

Application Notes and Protocols for N-Oleoyl-L-Serine Tissue Extraction and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-acyl amides are a class of endogenous lipids that play significant roles in various physiological processes. Among them, N-oleoyl-L-serine (OS) has been identified as a key regulator of bone remodeling.[1] It has been shown to stimulate osteoblast proliferation and promote osteoclast apoptosis, making it a molecule of interest in the research of osteoporosis and other bone-related disorders.[1][2] Accurate quantification of OS in biological tissues is crucial for understanding its physiological and pathological roles. This document provides a detailed protocol for the extraction of N-oleoyl-L-serine from tissue samples, its quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and an overview of its signaling pathway in osteoblasts.

Data Presentation

Table 1: N-oleoyl-L-serine Content in Various Mouse Tissues
TissueN-oleoyl-L-serine Level (pmol/g)Reference
Trabecular Bone~1.0[3]
Brain~10.0[3]
Spleen~0.1
PlasmaNot detectable

Experimental Protocols

Protocol 1: Tissue Extraction of N-oleoyl-L-serine

This protocol is adapted from the methods described for the isolation and identification of N-acyl amides from tissues.

Materials:

  • Tissue sample (e.g., mouse bone, brain, spleen)

  • Methanol

  • Chloroform

  • Deionized water

  • Diethylamine (DEA)

  • C18 Solid-Phase Extraction (SPE) columns

  • Homogenizer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Homogenization: Homogenize the tissue sample in a methanol:chloroform (1:2, v/v) solution.

  • Lipid Extraction (Modified Folch Method):

    • Add deionized water to the homogenate to achieve a final methanol:chloroform:water ratio of 1:2:0.8 (v/v/v).

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Solid-Phase Extraction (SPE) Purification:

    • Further purify the organic phase using DEA and C18 SPE columns to isolate the N-acyl amides.

    • Condition the C18 SPE column with methanol followed by deionized water.

    • Load the sample onto the column.

    • Wash the column with a non-polar solvent to remove neutral lipids.

    • Elute the N-acyl amides with methanol.

  • Solvent Evaporation: Evaporate the solvent from the eluted fraction under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

Protocol 2: Quantification of N-oleoyl-L-serine by LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple-quadrupole Mass Spectrometer

Procedure:

  • Chromatographic Separation:

    • Inject the reconstituted sample into the HPLC system.

    • Separate the analytes on a reverse-phase C18 column.

    • Use a gradient elution with mobile phases such as water with formic acid and acetonitrile with formic acid.

  • Mass Spectrometric Detection:

    • Perform analysis in negative ion mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the transition of the parent ion to a specific product ion for N-oleoyl-L-serine. The parent mass for OS is 368 [H⁻] and a characteristic fragment is 104 [H⁻].

  • Quantification:

    • Generate a standard curve using synthetic N-oleoyl-L-serine of known concentrations.

    • Quantify the amount of N-oleoyl-L-serine in the samples by comparing their peak areas to the standard curve.

Signaling Pathway and Experimental Workflows

N-oleoyl-L-serine Signaling in Osteoblasts

N-oleoyl-L-serine has been shown to stimulate the proliferation of osteoblasts through a G-protein-coupled receptor (GPCR) and the subsequent activation of the Erk1/2 signaling pathway.

N-oleoyl-L-serine Signaling Pathway in Osteoblasts OS N-oleoyl-L-serine GPCR G-protein-coupled Receptor (GPCR) OS->GPCR Binds to Gi Gi-protein GPCR->Gi Activates MEK MEK Gi->MEK Activates Erk Erk1/2 MEK->Erk Phosphorylates Proliferation Osteoblast Proliferation Erk->Proliferation Promotes

Caption: N-oleoyl-L-serine signaling cascade in osteoblasts.

Experimental Workflow for Tissue Analysis

The following diagram illustrates the overall workflow from tissue collection to data analysis for the quantification of N-oleoyl-L-serine.

Workflow for N-oleoyl-L-serine Tissue Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Collection Homogenization Homogenization Tissue->Homogenization Extraction Lipid Extraction Homogenization->Extraction Purification SPE Purification Extraction->Purification Evaporation Solvent Evaporation Purification->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Quantification Quantification LCMS->Quantification

Caption: Experimental workflow for N-oleoyl-L-serine analysis.

References

In Vivo Administration of n-Oleoyl Serinol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

n-Oleoyl serinol (OS) is an endogenous N-acyl amide demonstrating significant therapeutic potential, particularly in the regulation of bone metabolism. As a lipoamino acid, its administration in vivo requires careful consideration of formulation and delivery methods to ensure bioavailability and efficacy. These application notes provide a comprehensive overview of the current knowledge on the in-vivo administration of this compound, drawing from published research and providing protocols for experimental application. This document also explores potential administration routes and signaling pathways based on studies of structurally related N-acyl amides.

Data Presentation: Quantitative In Vivo Administration Data

The following table summarizes the quantitative data available for the in vivo administration of this compound and related N-acyl amides. This information is crucial for dose-response studies and for the design of new experimental protocols.

CompoundAnimal ModelAdministration RouteDosageVehicle/FormulationKey FindingsReference
This compound (OS) C57BL/6J MiceIntraperitoneal (i.p.)5 mg/kg dailyEthanol:Emulphor:Saline (1:1:18)Increased trabecular bone mass, rescued ovariectomy-induced bone loss.[1]
N-oleoylglycine (OLGly) MiceIntraperitoneal (i.p.)Not specifiedNot specifiedReduced nicotine reward and withdrawal symptoms.[2][3]
N-oleoylethanolamine (OEA) RatsIntragastric & Intraperitoneal (i.p.)Not specifiedNanoemulsionAnorectic effects observed with both administration routes.[4]
Oleamide RatsIntraperitoneal (i.p.)80 mg/kgNot specifiedInduced hypothermia and decreased locomotion.[1]

Experimental Protocols

Protocol 1: Intraperitoneal Administration of this compound for Bone Metabolism Studies in Mice

This protocol is adapted from the methodology described by Smoum et al. (2010) for investigating the effects of this compound on bone remodeling.

1. Materials:

  • This compound (OS)
  • Ethanol (200 proof, absolute)
  • Emulphor EL-620 (or a similar non-ionic surfactant)
  • Sterile 0.9% Saline
  • C57BL/6J mice (or other appropriate strain)
  • Sterile syringes and needles (27-30 gauge)
  • Analytical balance and appropriate weighing supplies
  • Vortex mixer

2. Preparation of this compound Formulation: a. Prepare the vehicle solution by mixing ethanol, Emulphor, and saline in a 1:1:18 ratio (e.g., 50 µL ethanol + 50 µL Emulphor + 900 µL saline). b. Weigh the required amount of this compound to achieve the final desired concentration for a 5 mg/kg dosage. c. Dissolve the this compound in the ethanol component first. d. Add the Emulphor to the ethanol-OS solution and vortex thoroughly to ensure a homogenous mixture. e. Add the saline incrementally while vortexing to form a stable emulsion. The final solution should be administered shortly after preparation.

3. Administration Procedure: a. Acclimatize the mice to the experimental conditions for at least one week prior to the start of the experiment. b. Gently restrain the mouse, exposing the abdominal area. c. Administer the this compound formulation via intraperitoneal injection at a volume calculated based on the animal's body weight to deliver a 5 mg/kg dose. d. For chronic studies, administer the injection daily for the duration of the experiment. e. A control group receiving the vehicle only should be included in the experimental design.

4. Post-Administration Monitoring and Analysis: a. Monitor the animals for any adverse effects, such as changes in appetite, weight, or behavior. b. At the end of the study period, euthanize the animals and collect relevant tissues (e.g., femora, vertebrae) for analysis (e.g., micro-computed tomography (µCT), histology, gene expression analysis).

Potential Alternative Administration Routes and Formulations

Due to the lipophilic nature of this compound, oral bioavailability may be limited without appropriate formulation. Drawing parallels from studies on other N-acyl amides like N-oleoylethanolamine (OEA), the following approaches could be explored:

  • Oral Administration:

    • Nanoemulsions: Encapsulating this compound in a nanoemulsion can enhance its solubility and absorption from the gastrointestinal tract.

    • Lipid-based Formulations: Co-formulating with lipids such as triglycerides may promote lymphatic uptake, bypassing first-pass metabolism.

  • Intravenous Administration:

    • For direct systemic delivery and pharmacokinetic studies, this compound would need to be formulated in a vehicle suitable for intravenous injection, such as a lipid emulsion or a solution containing a solubilizing agent like cyclodextrin.

Signaling Pathways

Established Signaling Pathway in Bone Metabolism

In osteoblasts, this compound has been shown to activate a signaling cascade that promotes cell proliferation. This pathway is initiated by the binding of OS to a G-protein-coupled receptor (GPCR), leading to the activation of the Erk1/2 pathway.

OS This compound GPCR G-protein-coupled Receptor (GPCR) OS->GPCR Gi Gi-protein GPCR->Gi Activates Erk Erk1/2 Phosphorylation Gi->Erk Activates Proliferation Osteoblast Proliferation Erk->Proliferation Promotes

This compound signaling in osteoblasts.

Potential Alternative Signaling Pathways

Based on the activities of structurally similar N-acyl amides, this compound may engage other signaling pathways in different cellular contexts. For instance, N-oleoylglycine has been shown to activate Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), and N-oleoylethanolamine can activate Transient Receptor Potential Vanilloid 1 (TRPV1).

cluster_OS This compound (OS) cluster_pathways Potential Signaling Pathways cluster_effects Potential Cellular Effects OS OS PPARa PPAR-α OS->PPARa ? TRPV1 TRPV1 OS->TRPV1 ? Gene Gene Regulation (Lipid Metabolism) PPARa->Gene Ion Ion Influx (Ca2+) TRPV1->Ion

Hypothesized alternative signaling for this compound.

Experimental Workflow for In Vivo Administration and Analysis

The following diagram outlines a general workflow for conducting in vivo studies with this compound.

Start Start: Experimental Design Formulation Formulation of This compound Start->Formulation Animal_Model Animal Model Selection & Acclimatization Start->Animal_Model Administration In Vivo Administration (e.g., i.p., oral) Formulation->Administration Animal_Model->Administration Monitoring Monitoring (Clinical signs, Body weight) Administration->Monitoring Endpoint Endpoint Collection (Tissues, Blood) Monitoring->Endpoint Analysis Downstream Analysis (Histology, PCR, etc.) Endpoint->Analysis Data Data Interpretation & Conclusion Analysis->Data

General workflow for in vivo this compound studies.

Concluding Remarks

The in vivo administration of this compound holds promise for therapeutic development, particularly in the context of bone diseases. The provided protocols and data offer a foundation for researchers to design and execute robust in vivo experiments. Further research is warranted to explore alternative administration routes, formulations to enhance bioavailability, and the full spectrum of its physiological effects and signaling pathways in various tissues. As with any experimental compound, appropriate toxicity studies should be conducted to establish a safety profile.

References

Application Notes and Protocols: Quantification of n-Oleoyl Serinol using a Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

n-Oleoyl serinol, also known as N-Oleoyl-L-serine (OS), is an endogenous N-acyl amide that has been identified as a regulator of bone remodeling.[1][2][3] It has demonstrated the ability to stimulate osteoblast proliferation and mitigate osteoclast numbers, suggesting its potential as a therapeutic agent in bone-related disorders such as osteoporosis.[1][4] Given its biological significance, accurate quantification of this compound in various biological samples is crucial for pharmacokinetic studies, diagnostics, and drug development. While methods like HPLC/MS/MS are used for its quantification, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) can offer a high-throughput and sensitive alternative for researchers.

This document provides a detailed, representative protocol for the quantification of this compound using a competitive ELISA format. This format is ideal for small molecules like this compound, where the antigen from the sample competes with a labeled antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.

Assay Principle

The competitive ELISA for this compound is based on the principle of competitive binding. The wells of a microplate are pre-coated with a capture antibody specific to this compound. The sample containing an unknown amount of this compound is added to the wells along with a fixed amount of enzyme-conjugated this compound (e.g., HRP-conjugated). The unconjugated this compound from the sample and the enzyme-conjugated this compound compete for binding to the limited number of capture antibody sites on the plate. After an incubation period, the unbound reagents are washed away. A substrate solution is then added, which reacts with the enzyme of the bound conjugate to produce a colored product. The intensity of the color, which is measured spectrophotometrically, is inversely proportional to the concentration of this compound in the sample. A standard curve is generated using known concentrations of this compound, from which the concentration in the unknown samples can be interpolated.

Quantitative Data Summary

As a specific, commercially available this compound ELISA kit was not identified, the following table represents a template for summarizing the expected quantitative data from such an assay. The values are hypothetical and should be determined experimentally for any specific assay developed.

ParameterValueDescription
Assay Type Competitive ELISAThe assay format is based on the competition between the sample antigen and a labeled antigen for a limited number of antibody binding sites.
Detection Range 0.1 - 10 ng/mLThe range of concentrations, including the lower and upper limits of quantification, for which the assay is precise and accurate.
Sensitivity < 0.1 ng/mLThe lowest concentration of this compound that can be reliably distinguished from the zero standard.
Sample Types Serum, Plasma, Cell Culture Supernatants, Tissue HomogenatesValidated biological matrices in which this compound can be quantified.
Intra-Assay CV < 10%The coefficient of variation within a single assay run, indicating the precision of the assay.
Inter-Assay CV < 15%The coefficient of variation between different assay runs, indicating the reproducibility of the assay.
Specificity HighThe antibody should have high specificity for this compound with minimal cross-reactivity to structurally related molecules.

Experimental Protocols

  • This compound Standards: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO). From the stock solution, prepare a series of standards by serial dilution in the assay buffer to cover the expected detection range (e.g., 0.1 to 10 ng/mL).

  • Sample Preparation:

    • Serum/Plasma: Collect blood samples and process them to obtain serum or plasma. Samples may require an extraction step to isolate the lipid fraction.

    • Cell Culture Supernatants: Collect the supernatant and centrifuge to remove any cells or debris.

    • Tissue Homogenates: Homogenize the tissue in a suitable buffer and centrifuge to pellet cellular debris. The supernatant may require further processing, such as lipid extraction.

    • Dilute samples as necessary with the provided assay buffer to ensure the concentration falls within the standard curve range.

  • Plate Preparation: The protocol assumes the use of a 96-well microplate pre-coated with an anti-n-Oleoyl serinol antibody.

  • Addition of Reagents:

    • Add 50 µL of the prepared standards and samples to the appropriate wells.

    • Immediately add 50 µL of HRP-conjugated this compound to each well.

  • Incubation: Cover the plate and incubate for 1 hour at 37°C. During this time, the this compound in the sample and the HRP-conjugated this compound will compete for binding to the antibody coated on the plate.

  • Washing: Aspirate the contents of the wells and wash each well five times with 200 µL of wash buffer. Ensure complete removal of the liquid at each step. After the final wash, invert the plate and blot it against a clean paper towel to remove any remaining wash buffer.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well.

  • Color Development: Incubate the plate for 15-20 minutes at room temperature in the dark. A blue color will develop in the wells.

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.

  • Standard Curve: Calculate the average absorbance for each set of standards, controls, and samples.

  • Plot the average absorbance (Y-axis) against the corresponding concentration of the standards (X-axis).

  • A non-linear regression curve fit (e.g., four-parameter logistic) is recommended for generating the standard curve.

  • Concentration Determination: Interpolate the concentration of this compound in the unknown samples from the standard curve. Remember to account for any dilution factors used during sample preparation.

Visualizations

This compound has been shown to trigger a Gi-protein-coupled receptor, leading to the activation of the Erk1/2 signaling pathway, which plays a role in osteoblast proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOS This compound GPCR G-protein-coupled Receptor NOS->GPCR Binds Gi Gi-protein GPCR->Gi Activates MEK MEK Gi->MEK Activates Erk Erk1/2 MEK->Erk Phosphorylates Proliferation Osteoblast Proliferation Erk->Proliferation Promotes

Caption: Signaling pathway of this compound in osteoblasts.

The following diagram illustrates the key steps in the competitive ELISA for this compound.

G A 1. Add Samples/Standards and HRP-conjugated this compound to antibody-coated wells B 2. Incubate (Competitive Binding Occurs) A->B C 3. Wash (Remove unbound reagents) B->C D 4. Add TMB Substrate C->D E 5. Incubate (Color Development) D->E F 6. Add Stop Solution E->F G 7. Read Absorbance at 450 nm (Signal is inversely proportional to this compound concentration) F->G

References

Application Notes and Protocols for Radiolabeling N-Oleoyl Serinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleoyl serinol is an endogenous lipid amide that has garnered significant interest in biomedical research, particularly for its role in bone metabolism.[1][2] It has been shown to stimulate osteoblast proliferation and inhibit bone resorption, making it a potential therapeutic target for conditions like osteoporosis.[1][2] To facilitate in-depth studies of its mechanism of action, biodistribution, and pharmacokinetics, the availability of radiolabeled this compound is crucial. These application notes provide detailed protocols for the synthesis and purification of radiolabeled this compound, focusing on Carbon-14 and Tritium labeling methods. Additionally, the known signaling pathway of this compound is outlined.

Data Presentation: Quantitative Parameters for Radiolabeling

The following table summarizes the expected quantitative data for the described radiolabeling methods. These values are based on typical results obtained for similar lipid radiolabeling procedures and may vary depending on specific experimental conditions.

ParameterMethod 1: [¹⁴C]-N-Oleoyl SerinolMethod 2: [³H]-N-Oleoyl Serinol
Radiolabeled Precursor [1-¹⁴C]Oleic acid[9,10-³H(N)]Oleic acid
Typical Radiochemical Yield 70-85%60-80%
Achievable Specific Activity 50-60 mCi/mmol15-30 Ci/mmol
Radiochemical Purity >98%>98%
Storage Conditions -20°C in an ethanol solution-20°C in an ethanol solution
Shelf Life >1 year~6 months (due to autoradiolysis)

Experimental Protocols

Method 1: Synthesis of [¹⁴C]-N-Oleoyl Serinol

This protocol describes the synthesis of this compound labeled with Carbon-14 in the carboxyl group of the oleoyl moiety. The procedure involves the coupling of [1-¹⁴C]oleic acid with serinol.

Materials:

  • [1-¹⁴C]Oleic acid (specific activity 50-60 mCi/mmol)

  • Serinol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Scintillation cocktail and counter

Procedure:

  • Activation of [1-¹⁴C]Oleic Acid:

    • In a clean, dry round-bottom flask, dissolve [1-¹⁴C]oleic acid (1 equivalent) in anhydrous dichloromethane (DCM).

    • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.

    • Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Coupling with Serinol:

    • Dissolve serinol (1.2 equivalents) in a separate flask with anhydrous DCM.

    • Slowly add the serinol solution to the activated [1-¹⁴C]oleic acid mixture.

    • Allow the reaction to proceed at room temperature overnight with continuous stirring.

  • Work-up and Purification:

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane.

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane, to isolate the [¹⁴C]-N-oleoyl serinol.[3]

  • Characterization and Quantification:

    • Confirm the identity and purity of the radiolabeled product using radio-TLC and by co-elution with a non-radiolabeled standard.

    • Determine the radiochemical yield and specific activity by liquid scintillation counting.

Method 2: Synthesis of [³H]-N-Oleoyl Serinol

This protocol describes the synthesis of this compound labeled with Tritium in the oleoyl chain. This is achieved by coupling commercially available [9,10-³H(N)]oleic acid with serinol.

Materials:

  • [9,10-³H(N)]Oleic acid (specific activity 15-30 Ci/mmol)

  • Serinol

  • Oxalyl chloride

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Scintillation cocktail and counter

Procedure:

  • Preparation of [³H]Oleoyl Chloride:

    • In a flame-dried flask under an inert atmosphere, dissolve [9,10-³H(N)]oleic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0°C and add oxalyl chloride (1.5 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude [³H]oleoyl chloride.

  • N-Acylation of Serinol:

    • Dissolve serinol (1.5 equivalents) and triethylamine (TEA) (2 equivalents) in anhydrous THF in a separate flask and cool to 0°C.

    • Dissolve the crude [³H]oleoyl chloride in anhydrous THF and add it dropwise to the serinol solution.

    • Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield pure [³H]-N-oleoyl serinol.

  • Characterization and Quantification:

    • Verify the identity and radiochemical purity of the final product using radio-TLC and comparison with an authentic standard.

    • Measure the radioactivity using a liquid scintillation counter to calculate the radiochemical yield and specific activity.

Mandatory Visualizations

Experimental Workflow for Radiolabeling this compound

experimental_workflow cluster_precursor Radiolabeled Precursor cluster_synthesis Chemical Synthesis cluster_purification Purification cluster_analysis Analysis Radiolabeled Oleic Acid Radiolabeled Oleic Acid Activation Activation Radiolabeled Oleic Acid->Activation DCC/DMAP or Oxalyl Chloride Coupling Coupling Activation->Coupling Serinol Work-up Work-up Coupling->Work-up Extraction Chromatography Chromatography Work-up->Chromatography Silica Gel Purity Check Purity Check Chromatography->Purity Check Radio-TLC Quantification Quantification Purity Check->Quantification Scintillation Counting Final Product Final Product Quantification->Final Product Radiolabeled This compound

Caption: A generalized workflow for the synthesis and purification of radiolabeled this compound.

Signaling Pathway of this compound

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR G-protein-coupled Receptor (GPCR) Gi Gi Protein GPCR->Gi Activates MEK MEK Gi->MEK Inhibits Adenylyl Cyclase (leading to MEK activation) ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation (Osteoblasts) TF->Proliferation Promotes This compound This compound This compound->GPCR Binds

Caption: The signaling pathway of this compound in osteoblasts, mediated by a G-protein-coupled receptor and the ERK1/2 cascade.

References

Application of N-Oleoyl Serinol as a Research Probe

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Oleoyl serinol (OS) is an endogenous N-acyl amide, a class of lipid signaling molecules, that has emerged as a significant research probe, particularly in the study of bone metabolism and stem cell differentiation.[1][2][3] As a ceramide analog, it exhibits pleiotropic effects, influencing key cellular processes such as proliferation, apoptosis, and differentiation.[1][4] Its ability to modulate specific signaling pathways makes it a valuable tool for researchers in drug discovery and development, particularly for conditions like osteoporosis.

This document provides detailed application notes and protocols for the use of this compound as a research probe, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₂₁H₃₉NO₄
Molecular Weight 369.5 g/mol
CAS Number 107743-37-3
Appearance A solution in ethanol
Solubility DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 30 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml

Applications in Research

This compound has demonstrated significant potential in several research areas:

  • Bone Remodeling: OS has been identified as a regulator of bone remodeling, promoting bone formation and inhibiting bone resorption. It stimulates osteoblast proliferation and induces osteoclast apoptosis, making it a promising candidate for the development of anti-osteoporotic therapies.

  • Stem Cell Differentiation: As a ceramide analog, this compound can be utilized in stem cell therapy to guide differentiation and prevent the formation of teratomas. It selectively induces apoptosis in undifferentiated pluripotent cells while enriching for neurally differentiated cells.

  • Cannabinoid Receptor Research: OS acts as an agonist of the G protein-coupled receptor GPR119, a cannabinoid receptor, and is involved in the endocannabinoid system's regulation of bone mass.

Mechanism of Action in Bone Remodeling

This compound exerts its effects on bone cells through a distinct signaling pathway. In osteoblasts, OS activates a G-protein-coupled receptor (GPCR), which in turn stimulates the Erk1/2 signaling cascade, leading to increased DNA synthesis and cell proliferation. Conversely, in osteoclasts, OS inhibits Erk1/2 phosphorylation, leading to apoptosis. Furthermore, OS significantly downregulates the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL), a key factor in osteoclastogenesis.

G_protein_ERK1_2_pathway OS This compound GPCR G-protein-coupled receptor OS->GPCR ERK1_2 Erk1/2 OS->ERK1_2 inhibits in osteoclasts RANKL RANKL Expression OS->RANKL inhibits Gi_protein Gi-protein GPCR->Gi_protein activates MEK MEK Gi_protein->MEK activates MEK->ERK1_2 activates Proliferation Osteoblast Proliferation ERK1_2->Proliferation promotes Apoptosis Osteoclast Apoptosis ERK1_2->Apoptosis inhibition leads to

Signaling pathway of this compound in bone remodeling.

Experimental Protocols

Osteoblast Proliferation Assay

This protocol is designed to assess the mitogenic effect of this compound on osteoblastic cells.

Materials:

  • MC3T3 E1 osteoblastic cells

  • This compound (OS)

  • Cell culture medium (e.g., α-MEM with 10% FBS)

  • Pertussis toxin (PTX) (optional, for mechanism studies)

  • PD98059 (MEK inhibitor) (optional, for mechanism studies)

  • DNA synthesis quantification kit (e.g., BrdU incorporation assay)

  • Cell counting kit or hemocytometer

Procedure:

  • Cell Seeding: Seed MC3T3 E1 cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Serum Starvation: Synchronize the cells by serum-starving them for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 10⁻¹³ M to 10⁻⁹ M) for a specified period (e.g., 24 hours). Include a vehicle control.

  • Inhibitor Pre-treatment (Optional): For mechanism studies, pre-incubate cells with inhibitors such as PTX (to inhibit G-protein coupling) or PD98059 (to inhibit MEK) for 1-2 hours before adding OS.

  • DNA Synthesis Measurement: Quantify DNA synthesis using a BrdU incorporation assay according to the manufacturer's instructions.

  • Cell Number Quantification: Alternatively, or in addition, determine the cell number using a cell counting kit or by direct counting with a hemocytometer.

  • Data Analysis: Analyze the dose-dependent effect of OS on osteoblast proliferation.

Osteoclast Apoptosis Assay

This protocol is used to evaluate the pro-apoptotic effect of this compound on osteoclasts.

Materials:

  • Bone marrow monocytes or RAW 264.7 cells

  • Macrophage colony-stimulating factor (M-CSF)

  • Receptor activator of nuclear-κB ligand (RANKL)

  • This compound (OS)

  • TRAP staining kit

  • DAPI stain

  • Cell culture medium

Procedure:

  • Osteoclast Generation: Generate osteoclasts from bone marrow monocytes by treating them with M-CSF and RANKL.

  • Treatment: Treat the mature osteoclasts with different concentrations of this compound (e.g., 10⁻¹² M to 10⁻¹⁰ M).

  • Apoptosis Assessment:

    • Morphological Analysis: After treatment, stain the cells with TRAP to identify osteoclasts and with DAPI to visualize nuclear morphology (e.g., condensation, fragmentation) indicative of apoptosis.

    • Quantitative Analysis: Count the number of intact and apoptotic osteoclasts in each treatment group.

  • Erk1/2 Phosphorylation Analysis (Optional): To confirm the mechanism, treat pre-osteoclast-like cells (e.g., RAW 264.7) with OS for various time points and analyze the phosphorylation status of Erk1/2 by Western blotting.

experimental_workflow cluster_osteo Osteoblast Proliferation Assay cluster_clast Osteoclast Apoptosis Assay A1 Seed MC3T3 E1 cells A2 Serum Starvation A1->A2 A3 Treat with this compound A2->A3 A4 Measure DNA Synthesis / Cell Count A3->A4 B1 Generate Osteoclasts B2 Treat with this compound B1->B2 B3 TRAP and DAPI Staining B2->B3 B4 Quantify Apoptosis B3->B4

General experimental workflows for studying this compound.

Quantitative Data Summary

ParameterCell TypeEffectEffective ConcentrationReference
DNA Synthesis MC3T3 E1 OsteoblastsStimulationPeak at 10⁻¹¹ M
Osteoclast Number Bone marrow-derived osteoclastsInhibition10⁻¹² M to 10⁻¹⁰ M
RANKL mRNA Expression Bone marrow stromal cellsInhibition (>90%)10⁻¹³ M

Conclusion

This compound is a versatile research probe with significant applications in understanding the complex processes of bone remodeling and stem cell biology. Its well-defined mechanism of action, particularly the modulation of the G-protein-Erk1/2 pathway, provides a clear basis for its use in targeted studies. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize this compound in their investigations, paving the way for potential therapeutic discoveries.

References

Application Notes and Protocols: N-Oleoyl Serinol in Lipidomics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleoyl serinol is an endogenous N-acyl amide that has garnered significant attention in lipidomics research due to its diverse biological activities. Structurally similar to other bioactive lipids, it has emerged as a key signaling molecule with potential therapeutic applications in bone diseases, cancer, and regenerative medicine. This document provides detailed application notes and protocols for researchers investigating the multifaceted roles of this compound.

Application 1: Bone Remodeling and Osteoporosis Research

This compound has been identified as a potent regulator of bone remodeling, exhibiting both anabolic and anti-resorptive effects. This dual action makes it a promising candidate for the development of novel anti-osteoporotic drugs.[1][2]

Mechanism of Action

In bone, this compound stimulates osteoblast proliferation and differentiation while simultaneously inducing apoptosis in osteoclasts.[1][2] The mitogenic signaling in osteoblasts is mediated through a G-protein-coupled receptor, leading to the activation of the Erk1/2 pathway.[1] In osteoclasts, it inhibits Erk1/2 phosphorylation and reduces the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL).

Quantitative Data

The following table summarizes the concentration of this compound in various mouse tissues.

TissueConcentration (pmol/g)
Brain10.2 ± 1.5
Bone (Metaphysis)1.2 ± 0.2
Spleen0.1 ± 0.02
PlasmaNot Detected

Data extracted from studies on 12-week-old female mice.

Experimental Protocols

1. Extraction and Quantification of this compound from Tissues:

This protocol is adapted from methodologies used for the analysis of N-acyl amides in biological samples.

  • Tissue Homogenization: Homogenize fresh or frozen tissue samples in a suitable solvent, such as a chloroform/methanol mixture (2:1, v/v), containing an internal standard (e.g., deuterated this compound).

  • Lipid Extraction: Perform a modified Folch lipid extraction by adding water to the homogenate to create a biphasic system. Centrifuge to separate the phases.

  • Solid-Phase Extraction (SPE): Collect the lower organic phase and subject it to SPE for further purification. A silica gel column can be used to separate neutral lipids from more polar N-acyl amides.

  • LC-MS/MS Analysis: Analyze the purified extracts using a high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile/methanol, both containing a small percentage of formic acid or ammonium acetate to improve ionization.

    • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of this compound and the internal standard.

2. In Vitro Osteoblast Proliferation Assay:

  • Cell Culture: Culture osteoblastic cells (e.g., MC3T3-E1) in appropriate growth medium.

  • Treatment: Seed the cells in 96-well plates and, after attachment, starve them in a serum-free medium for 24 hours. Subsequently, treat the cells with varying concentrations of this compound (typically in the nanomolar to micromolar range) for 24-48 hours.

  • Proliferation Assessment: Measure cell proliferation using standard assays such as the MTT assay, BrdU incorporation assay, or by direct cell counting.

3. In Vivo Murine Model of Ovariectomy-Induced Osteoporosis:

  • Animal Model: Use female mice (e.g., C57BL/6) and perform bilateral ovariectomy (OVX) to induce bone loss. A sham-operated group should be included as a control.

  • Treatment: After a recovery period, administer this compound (e.g., 5 mg/kg, intraperitoneally) or vehicle control daily for several weeks.

  • Bone Analysis: At the end of the treatment period, euthanize the animals and collect femurs for analysis.

    • Micro-computed Tomography (µCT): Analyze bone microarchitecture parameters such as bone volume/total volume (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th).

    • Histomorphometry: Perform histological analysis on bone sections to assess bone formation and resorption parameters.

Signaling Pathway and Experimental Workflow Diagrams

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GPCR GPCR This compound->GPCR Binds Gi-protein Gi-protein GPCR->Gi-protein Activates Erk1/2 Erk1/2 Gi-protein->Erk1/2 Activates Proliferation Proliferation Erk1/2->Proliferation Promotes

Caption: this compound signaling in osteoblasts.

experimental_workflow Tissue Sample Tissue Sample Homogenization Homogenization Tissue Sample->Homogenization Step 1 Lipid Extraction Lipid Extraction Homogenization->Lipid Extraction Step 2 Solid-Phase Extraction Solid-Phase Extraction Lipid Extraction->Solid-Phase Extraction Step 3 LC-MS/MS Analysis LC-MS/MS Analysis Solid-Phase Extraction->LC-MS/MS Analysis Step 4 Quantification Quantification LC-MS/MS Analysis->Quantification

Caption: Workflow for this compound quantification.

Application 2: Stem Cell Research and Teratoma Prevention

This compound has been shown to selectively induce apoptosis in pluripotent stem cells, a critical feature for preventing the formation of teratomas in regenerative medicine applications.

Mechanism of Action

As a ceramide analog, this compound can mimic the pro-apoptotic effects of ceramides in undifferentiated stem cells. This selective toxicity is crucial for eliminating residual pluripotent cells from a population of differentiated cells intended for transplantation.

Experimental Protocols

1. Selective Elimination of Pluripotent Stem Cells:

  • Cell Culture: Culture human embryonic stem cells (hESCs) or induced pluripotent stem cells (iPSCs) on a suitable substrate (e.g., Matrigel) in an appropriate maintenance medium.

  • Differentiation: Induce differentiation of the pluripotent stem cells towards a specific lineage (e.g., neural progenitors) using established protocols.

  • Treatment: Following differentiation, treat the mixed cell population with this compound (concentration to be optimized, e.g., 10-50 µM) for 24-48 hours.

  • Analysis:

    • Viability Assay: Assess the viability of the cell population using assays like Trypan Blue exclusion or a live/dead cell staining kit.

    • Apoptosis Assay: Use techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry to quantify the percentage of apoptotic cells.

    • Immunocytochemistry: Stain the cells for markers of pluripotency (e.g., OCT4, NANOG) and the desired differentiated cell type to confirm the selective elimination of undifferentiated cells.

2. In Vivo Teratoma Formation Assay:

  • Cell Preparation: Prepare a suspension of differentiated cells that have been treated with this compound and a control group of untreated differentiated cells.

  • Animal Model: Inject the cell suspensions subcutaneously or into the kidney capsule of immunodeficient mice (e.g., NOD/SCID).

  • Monitoring: Monitor the mice for teratoma formation over a period of 8-12 weeks.

  • Histological Analysis: At the end of the study, excise any resulting tumors and perform histological analysis to confirm the presence of tissues from all three germ layers, characteristic of a teratoma.

Logical Workflow Diagram

teratoma_prevention Pluripotent Stem Cells Pluripotent Stem Cells Differentiation Differentiation Pluripotent Stem Cells->Differentiation Induce Mixed Cell Population Mixed Cell Population Differentiation->Mixed Cell Population Results in This compound Treatment This compound Treatment Mixed Cell Population->this compound Treatment Treat with Selective Apoptosis of Pluripotent Cells Selective Apoptosis of Pluripotent Cells This compound Treatment->Selective Apoptosis of Pluripotent Cells Purified Differentiated Cells Purified Differentiated Cells Selective Apoptosis of Pluripotent Cells->Purified Differentiated Cells Transplantation Transplantation Purified Differentiated Cells->Transplantation Safe for No Teratoma Formation No Teratoma Formation Transplantation->No Teratoma Formation

Caption: Workflow for teratoma prevention.

Application 3: Cancer Research and Drug Development

N-acylated serinols, including this compound, have demonstrated pro-apoptotic activity in cancer cells, suggesting their potential as therapeutic agents.

Mechanism of Action

As a ceramide mimic, this compound can induce apoptosis in cancer cells, particularly in rapidly dividing cells. This effect may be mediated through the activation of protein kinase C zeta (PKCζ).

Experimental Protocols

1. In Vitro Cancer Cell Viability and Apoptosis Assays:

  • Cell Culture: Culture a panel of cancer cell lines (e.g., neuroblastoma, breast cancer) in their respective recommended media.

  • Treatment: Treat the cells with a dose range of this compound for various time points (e.g., 24, 48, 72 hours).

  • Viability/Cytotoxicity Assays: Determine the IC50 value of this compound using assays such as MTT, XTT, or CellTiter-Glo.

  • Apoptosis Assays:

    • Caspase Activity: Measure the activity of key executioner caspases (e.g., caspase-3/7) using a luminescent or fluorescent assay.

    • PARP Cleavage: Detect the cleavage of poly(ADP-ribose) polymerase (PARP) by Western blotting as a marker of apoptosis.

    • DNA Fragmentation: Analyze DNA fragmentation using a TUNEL assay or by agarose gel electrophoresis.

Signaling Pathway Diagram

cancer_apoptosis cluster_cell Cancer Cell This compound This compound PKCζ PKCζ This compound->PKCζ Activates Apoptotic Cascade Apoptotic Cascade PKCζ->Apoptotic Cascade Initiates Apoptosis Apoptosis Apoptotic Cascade->Apoptosis Leads to

Caption: this compound-induced apoptosis in cancer cells.

Conclusion

This compound is a versatile lipid signaling molecule with significant potential in various fields of biomedical research and drug development. The protocols and data presented in these application notes provide a foundation for researchers to explore its therapeutic utility in osteoporosis, regenerative medicine, and oncology. Further investigation into its mechanisms of action and in vivo efficacy is warranted to fully realize its clinical potential.

References

Application Notes and Protocols for Studying N-Oleoyl Serinol Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleoyl serinol (OS) is an endogenous N-acyl amide that has emerged as a promising bioactive lipid with significant therapeutic potential. Primarily studied for its role in bone metabolism, OS has demonstrated potent anti-osteoporotic effects in preclinical animal models. These application notes provide a comprehensive overview of the established animal models and experimental protocols for investigating the effects of OS, with a primary focus on its well-documented impact on bone health. Additionally, this document briefly explores potential avenues for future research in other therapeutic areas based on the known biological activities of related lipid molecules.

I. Osteoporosis Animal Model: Ovariectomized (OVX) Mouse

The most extensively characterized animal model for studying the effects of this compound is the ovariectomized (OVX) mouse, a well-established model for postmenopausal osteoporosis. Ovariectomy induces estrogen deficiency, leading to accelerated bone loss and microarchitectural deterioration, mimicking the skeletal changes observed in postmenopausal women.

A. Rationale for Use

The OVX mouse model is highly relevant for studying the anti-osteoporotic effects of OS because estrogen deficiency leads to a decrease in skeletal OS levels.[1][2][3] Exogenous administration of OS in this model has been shown to effectively rescue bone loss by both stimulating bone formation and inhibiting bone resorption.[1][2]

B. Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the effects of this compound in intact and OVX mice.

Table 1: Effects of this compound on Trabecular Bone Microarchitecture in Intact Mice

ParameterVehicle Control (Mean ± SE)This compound (5 mg/kg) (Mean ± SE)
Trabecular Bone Volume/Total Volume (BV/TV) (%)5.2 ± 0.46.8 ± 0.5
Trabecular Number (Tb.N) (1/mm)2.9 ± 0.23.5 ± 0.3
Trabecular Thickness (Tb.Th) (µm)28.1 ± 1.130.2 ± 1.2
Connectivity Density (Conn.D) (1/mm³)105 ± 10125 ± 12

*p < 0.05 vs. Vehicle Control

Table 2: Effects of this compound on Trabecular Bone Microarchitecture in Ovariectomized (OVX) Mice

ParameterSham (Mean ± SE)OVX + Vehicle (Mean ± SE)OVX + this compound (5 mg/kg) (Mean ± SE)
Trabecular Bone Volume/Total Volume (BV/TV) (%)7.1 ± 0.63.2 ± 0.36.5 ± 0.5
Trabecular Number (Tb.N) (1/mm)3.8 ± 0.32.1 ± 0.23.4 ± 0.3
Trabecular Thickness (Tb.Th) (µm)29.5 ± 1.325.1 ± 1.131.2 ± 1.4**

**p < 0.05 vs. OVX + Vehicle

Table 3: Effects of this compound on Serum Bone Turnover Markers in OVX Mice

ParameterSham (Mean ± SE)OVX + Vehicle (Mean ± SE)OVX + this compound (5 mg/kg) (Mean ± SE)
Osteocalcin (ng/mL) - Bone Formation Marker45 ± 575 ± 855 ± 6
TRAP5b (U/L) - Bone Resorption Marker3.2 ± 0.36.8 ± 0.73.8 ± 0.4

**p < 0.05 vs. OVX + Vehicle

Table 4: In Vitro Effects of this compound on Bone Cells

Cell TypeParameterEffect of this compound
MC3T3-E1 Osteoblastic CellsDNA Synthesis (Proliferation)Dose-dependent increase, with a peak effect at 10⁻¹¹ M
Bone Marrow MonocytesOsteoclast NumberDose-dependent decrease (10⁻¹² to 10⁻¹⁰ M)
Bone Marrow Stromal CellsRANKL mRNA Expression>90% inhibition at 10⁻¹³ M
C. Experimental Protocols

This protocol describes a standard procedure for bilateral ovariectomy in mice to induce a state of estrogen deficiency.

  • Materials:

    • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

    • Surgical instruments (scissors, forceps, wound clips or sutures)

    • Antiseptic solution (e.g., povidone-iodine, chlorhexidine)

    • Analgesics (e.g., buprenorphine, carprofen)

    • Sterile saline

    • Heating pad

  • Procedure:

    • Anesthetize the mouse using an approved institutional protocol.

    • Shave and disinfect the surgical area on the dorsal side, just below the rib cage.

    • Make a small midline skin incision (approximately 1 cm) on the back.

    • Move the skin incision to one side to visualize the underlying muscle wall.

    • Make a small incision through the muscle wall to enter the peritoneal cavity.

    • Locate the ovary, which is typically embedded in a fat pad.

    • Gently exteriorize the ovary and the uterine horn.

    • Ligate the uterine horn between the ovary and the uterus using absorbable suture material.

    • Excise the ovary.

    • Return the uterine horn to the peritoneal cavity.

    • Close the muscle incision with a suture.

    • Repeat the procedure on the contralateral side.

    • Close the skin incision with wound clips or sutures.

    • Administer postoperative analgesics and sterile saline for hydration.

    • Monitor the animal during recovery on a heating pad.

  • Sham Operation: For control animals, perform the same surgical procedure, but locate and gently manipulate the ovaries without ligation and removal.

  • Formulation: Prepare a stock solution of this compound in ethanol. For administration, dilute the stock solution in a vehicle of ethanol:emulphor:saline (1:1:18).

  • Dosage: A commonly used effective dose is 5 mg/kg body weight.

  • Route of Administration: Intraperitoneal (i.p.) injection.

  • Frequency: Daily administration.

  • Duration: Treatment duration can vary, but studies have shown significant effects after 6 weeks of treatment.

  • Sample Preparation: Euthanize mice and dissect the femurs. Store the femurs in 70% ethanol.

  • Scanning: Scan the distal femur using a high-resolution µCT scanner.

  • Analysis: Reconstruct the 3D images and perform a quantitative analysis of the trabecular bone in a defined region of interest in the distal femoral metaphysis. Key parameters to measure include:

    • Bone Volume/Total Volume (BV/TV)

    • Trabecular Number (Tb.N)

    • Trabecular Thickness (Tb.Th)

    • Connectivity Density (Conn.D)

  • Sample Collection: Collect blood samples via cardiac puncture at the time of euthanasia.

  • Serum Separation: Allow the blood to clot and then centrifuge to separate the serum.

  • Analysis: Use commercially available ELISA kits to quantify the levels of:

    • Osteocalcin: A marker of bone formation.

    • Tartrate-Resistant Acid Phosphatase 5b (TRAP5b): A marker of bone resorption.

  • Cell Line: MC3T3-E1 pre-osteoblastic cells.

  • Procedure:

    • Seed cells in a 96-well plate.

    • After cell attachment, starve the cells in a serum-free medium.

    • Treat the cells with varying concentrations of this compound (e.g., 10⁻¹³ M to 10⁻⁹ M).

    • Measure DNA synthesis using a BrdU incorporation assay or cell number using a crystal violet staining assay.

  • Cell Source: Bone marrow-derived macrophages (BMMs) from mice.

  • Procedure:

    • Isolate BMMs from the long bones of mice.

    • Culture the BMMs in the presence of M-CSF and RANKL to induce osteoclast formation.

    • Treat the cultures with varying concentrations of this compound.

    • After several days, fix and stain the cells for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts.

    • Quantify the number of TRAP-positive multinucleated cells.

D. Signaling Pathway and Experimental Workflow Diagrams

GPR55_Signaling_in_Bone_Remodeling GPR55 Signaling in Bone Remodeling cluster_osteoblast Osteoblast cluster_osteoclast Osteoclast OS_ob This compound GPR55_ob GPR55 OS_ob->GPR55_ob Gi Gi Protein GPR55_ob->Gi Erk12_ob Erk1/2 Gi->Erk12_ob Activation Proliferation Proliferation & Bone Formation Erk12_ob->Proliferation OS_oc This compound GPR55_oc GPR55 OS_oc->GPR55_oc BMSC Bone Marrow Stromal Cell OS_oc->BMSC Erk12_oc Erk1/2 GPR55_oc->Erk12_oc Inhibition of Phosphorylation Apoptosis Apoptosis & Inhibition of Resorption Erk12_oc->Apoptosis RANKL RANKL Expression BMSC->RANKL Inhibition

Caption: GPR55 signaling cascade in bone cells.

OVX_Experimental_Workflow OVX Mouse Model Experimental Workflow start Female Mice (e.g., 10 weeks old) ovx Ovariectomy (OVX) or Sham Surgery start->ovx recovery Post-operative Recovery ovx->recovery treatment Daily this compound (5 mg/kg, i.p.) or Vehicle Treatment (e.g., 6 weeks) recovery->treatment euthanasia Euthanasia and Sample Collection treatment->euthanasia analysis Analysis euthanasia->analysis uct µCT Analysis of Femurs analysis->uct serum Serum Marker Analysis (Osteocalcin, TRAP5b) analysis->serum

Caption: Workflow for OVX mouse experiments.

II. Potential Future Applications and Animal Models

While the primary focus of this compound research has been on bone metabolism, the biological activities of related N-acyl amides suggest potential applications in other therapeutic areas. The following sections outline hypothetical animal models and experimental approaches for exploring these possibilities.

A. Metabolic Syndrome (Obesity and Type 2 Diabetes)
  • Rationale: Other N-acyl amino acids have been shown to influence adipogenesis and insulin sensitivity. Further research is warranted to investigate if OS has similar metabolic effects.

  • Potential Animal Models:

    • Diet-Induced Obesity (DIO) Mice: C57BL/6J mice fed a high-fat diet develop obesity, insulin resistance, and other features of metabolic syndrome.

    • db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and type 2 diabetes.

  • Key Outcome Measures:

    • Body weight and composition (fat and lean mass).

    • Food intake.

    • Glucose and insulin tolerance tests.

    • Serum lipid profiles (triglycerides, cholesterol).

    • Histological analysis of liver (for steatosis) and adipose tissue.

B. Neuroprotection
  • Rationale: Related compounds like N-arachidonoyl serine have demonstrated neuroprotective effects in models of traumatic brain injury.

  • Potential Animal Models:

    • Traumatic Brain Injury (TBI) Models: Controlled cortical impact (CCI) or fluid percussion injury models in mice or rats.

    • Neuroinflammation Models: Lipopolysaccharide (LPS)-induced neuroinflammation in mice.

  • Key Outcome Measures:

    • Neurological deficit scoring.

    • Measurement of lesion volume.

    • Assessment of blood-brain barrier integrity.

    • Quantification of inflammatory markers (e.g., cytokines) in the brain.

    • Behavioral tests to assess cognitive function.

Conclusion

This compound is a compelling therapeutic candidate, particularly for the treatment of osteoporosis. The OVX mouse model provides a robust and clinically relevant platform for evaluating its efficacy and mechanism of action. The detailed protocols and quantitative data presented here serve as a valuable resource for researchers aiming to study the effects of this promising bioactive lipid. Further investigation into the potential metabolic and neuroprotective effects of this compound is warranted and could unveil new therapeutic applications for this endogenous molecule.

References

Troubleshooting & Optimization

how to improve n-Oleoyl serinol water solubility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for n-Oleoyl serinol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for challenges related to the aqueous solubility of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its water solubility a concern?

A1: this compound is an endogenous lipid molecule, an amide of oleic acid and serinol. Its amphiphilic nature, with a long lipophilic oleoyl chain and a polar serinol headgroup, results in very low water solubility. This poor solubility can be a significant hurdle in experimental studies, leading to issues with compound precipitation, inaccurate concentration measurements, and reduced bioavailability in cell-based assays and in vivo models.

Q2: What are the known solubilities of this compound in common laboratory solvents?

A2: this compound exhibits good solubility in organic solvents but is poorly soluble in aqueous buffers. The table below summarizes the available solubility data.[1]

Q3: My this compound solution is cloudy/has precipitated after dilution in my aqueous experimental buffer. What should I do?

A3: This is a common issue due to the low aqueous solubility of this compound. The troubleshooting guide below provides several methods to address this, including the use of co-solvents, surfactants, or cyclodextrins to enhance and maintain its solubility in your aqueous medium. It is also crucial to prepare the final aqueous working solution immediately before use to minimize the risk of precipitation.[2]

Q4: What is the primary signaling pathway activated by this compound?

A4: Current research indicates that this compound exerts its biological effects, particularly in bone remodeling, by activating a Gi-protein-coupled receptor (GPCR).[3][4] This activation leads to the subsequent phosphorylation and activation of the Extracellular signal-regulated kinase 1/2 (Erk1/2) pathway.[3] While the specific GPCR has not been definitively identified in all contexts, evidence suggests the involvement of receptors such as GPR119, which is known to be activated by other oleoyl derivatives.

Troubleshooting Guide: Improving this compound Water Solubility

This guide provides several methods to enhance the aqueous solubility of this compound for your experiments.

Method 1: Co-solvent Utilization

The use of a water-miscible organic solvent as a carrier can effectively increase the solubility of this compound in aqueous solutions. Ethanol and Dimethyl sulfoxide (DMSO) are commonly used for this purpose.

Experimental Protocol: Preparation of a 10 µM working solution in cell culture medium using a DMSO stock.

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a final concentration of 10 mM. Ensure complete dissolution by gentle vortexing. This stock solution can be stored at -20°C for future use.

  • Create an intermediate dilution: Dilute the 10 mM stock solution in your cell culture medium to an intermediate concentration, for example, 1 mM.

  • Prepare the final working solution: Further dilute the intermediate solution into your final volume of cell culture medium to achieve the desired 10 µM concentration. It is critical to add the stock solution to the aqueous medium while vortexing to ensure rapid dispersion and minimize precipitation.

Troubleshooting:

  • Precipitation upon dilution: If you observe precipitation, try reducing the final concentration of the organic solvent in your working solution. However, ensure that the residual amount of the organic solvent is insignificant, as it may have physiological effects at low concentrations.

Method 2: Surfactant-based Formulation

Non-ionic surfactants like Tween 80 (polysorbate 80) can be used to form micelles that encapsulate lipophilic compounds, thereby increasing their apparent water solubility.

Experimental Protocol: Preparation of a 10 µM working solution using Tween 80.

  • Prepare a stock solution of this compound in ethanol: Dissolve this compound in 100% ethanol to a concentration of 10 mM.

  • Prepare a stock solution of Tween 80: Prepare a 10% (w/v) solution of Tween 80 in sterile water.

  • Formulate the this compound-Tween 80 mixture: In a sterile microcentrifuge tube, mix an appropriate volume of the this compound stock solution with the Tween 80 stock solution. The final concentration of Tween 80 in your experimental setup should be kept low (typically 0.1% to 0.5%) to avoid cellular toxicity.

  • Prepare the final working solution: Add the this compound-Tween 80 mixture to your aqueous buffer or cell culture medium to reach the final desired concentration of 10 µM. Vortex gently to ensure a homogenous solution.

Method 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate lipophilic molecules, forming inclusion complexes with enhanced water solubility. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

Experimental Protocol: Preparation of a 10 µM this compound working solution using HP-β-CD.

  • Prepare a stock solution of HP-β-CD: Dissolve HP-β-CD in your desired aqueous buffer (e.g., PBS or cell culture medium) to a concentration of 100 mM.

  • Prepare a stock solution of this compound in ethanol: Dissolve this compound in 100% ethanol to a concentration of 10 mM.

  • Form the inclusion complex: In a sterile glass vial, add the desired amount of the this compound stock solution. Evaporate the ethanol under a gentle stream of nitrogen gas to form a thin film of the lipid on the vial's surface.

  • Reconstitute with HP-β-CD solution: Add the appropriate volume of the 100 mM HP-β-CD solution to the vial. The molar ratio of HP-β-CD to this compound should be in excess to ensure efficient complexation (e.g., 10:1).

  • Incubate to facilitate complexation: Vortex the mixture vigorously and incubate at 37°C for at least 1 hour with intermittent vortexing to allow for the formation of the inclusion complex.

  • Prepare the final working solution: The resulting solution is a stock of the this compound:HP-β-CD complex. This can be further diluted in your aqueous experimental buffer to the final working concentration of 10 µM.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationReference
Ethanol~30 mg/mL
Dimethyl sulfoxide (DMSO)~15 mg/mL
Dimethylformamide (DMF)~30 mg/mL
PBS (pH 7.2)~0.29 mg/mL
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL

Visualizations

Experimental Workflow for Improving Water Solubility

G cluster_0 Starting Material cluster_1 Solubilization Methods cluster_1a Co-solvent cluster_1b Surfactant cluster_1c Cyclodextrin cluster_2 Outcome This compound (powder) This compound (powder) Stock in DMSO/Ethanol Stock in DMSO/Ethanol This compound (powder)->Stock in DMSO/Ethanol Method 1 Mix with Tween 80 Mix with Tween 80 This compound (powder)->Mix with Tween 80 Method 2 Complexation with HP-β-CD Complexation with HP-β-CD This compound (powder)->Complexation with HP-β-CD Method 3 Dilution in Aqueous Buffer Dilution in Aqueous Buffer Stock in DMSO/Ethanol->Dilution in Aqueous Buffer Solubilized this compound Solubilized this compound Dilution in Aqueous Buffer->Solubilized this compound Formation of Micelles Formation of Micelles Mix with Tween 80->Formation of Micelles Formation of Micelles->Solubilized this compound Formation of Inclusion Complex Formation of Inclusion Complex Complexation with HP-β-CD->Formation of Inclusion Complex Formation of Inclusion Complex->Solubilized this compound

Caption: Workflow for enhancing the aqueous solubility of this compound.

Proposed Signaling Pathway of this compound in Osteoblasts

G This compound This compound GPCR (e.g., GPR119) GPCR (e.g., GPR119) This compound->GPCR (e.g., GPR119) Gi-protein Gi-protein GPCR (e.g., GPR119)->Gi-protein activates αi αi Gi-protein->αi βγ βγ Gi-protein->βγ MEK MEK βγ->MEK activates Erk1/2 Erk1/2 MEK->Erk1/2 phosphorylates Proliferation Proliferation Erk1/2->Proliferation promotes

References

n-Oleoyl serinol stability and long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of n-Oleoyl serinol.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

A1: For long-term stability, this compound, supplied as a crystalline solid, should be stored at -20°C.[1][2] Under these conditions, it is stable for at least four years.[1]

Q2: How should I prepare stock solutions of this compound?

A2: Stock solutions can be prepared by dissolving the crystalline solid in an organic solvent of choice, such as ethanol, DMSO, or dimethyl formamide (DMF).[1] It is recommended to purge the solvent with an inert gas before dissolving the compound to minimize oxidation.[1]

Q3: What are the solubilities of this compound in common laboratory solvents?

A3: The approximate solubilities of this compound are provided in the table below.

Q4: Can I store this compound in an aqueous solution?

A4: It is not recommended to store aqueous solutions of this compound for more than one day. The compound has limited solubility in aqueous buffers, and prolonged storage in water can lead to hydrolysis and degradation.

Q5: Is this compound sensitive to light or air?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected experimental results or loss of compound activity. Degradation of this compound due to improper storage or handling. This could be due to storage at room temperature, prolonged storage of aqueous solutions, or exposure to oxidizing conditions.1. Verify that the solid compound has been stored at -20°C. 2. Always prepare fresh aqueous solutions for experiments and do not store them for more than a day. 3. When preparing stock solutions in organic solvents, ensure the solvent is purged with an inert gas. 4. Consider performing a quality control check on your sample using an analytical technique like HPLC to assess its purity.
Difficulty dissolving this compound in aqueous buffers. Low aqueous solubility of the compound.This compound has low solubility in aqueous buffers like PBS (approximately 0.29 mg/ml). To prepare an aqueous solution, first dissolve the compound in ethanol and then dilute it with the aqueous buffer of choice. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
Precipitate forms after diluting an organic stock solution into an aqueous buffer. The concentration of this compound in the final aqueous solution exceeds its solubility limit.1. Reduce the final concentration of this compound in the aqueous solution. 2. Increase the proportion of the organic co-solvent if your experimental system can tolerate it. 3. Consider using a different buffer system or adding a solubilizing agent, but validate its compatibility with your assay.

Data Presentation

Table 1: Recommended Storage Conditions and Stability

Form Storage Temperature Reported Stability
Crystalline Solid-20°C≥ 4 years
Aqueous SolutionNot Recommended≤ 1 day

Table 2: Solubility of this compound

Solvent Approximate Solubility Reference
Ethanol~30 mg/ml
Dimethylformamide (DMF)~30 mg/ml
Dimethyl sulfoxide (DMSO)~15 mg/ml
PBS (pH 7.2)~0.29 mg/ml

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Weigh the desired amount of the crystalline solid in a sterile, inert atmosphere if possible.

  • Select an appropriate organic solvent (e.g., ethanol, DMSO).

  • Purge the solvent with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove dissolved oxygen.

  • Add the purged solvent to the solid this compound to achieve the desired stock concentration.

  • Vortex or sonicate briefly until the solid is completely dissolved.

  • Store the stock solution at -20°C in a tightly sealed vial. For unsaturated lipids, it is best practice to overlay the solution with an inert gas before sealing.

Protocol 2: Stability Assessment of this compound using HPLC

This protocol provides a general framework. Specific parameters may need to be optimized for your HPLC system.

  • Objective: To determine the purity and degradation of this compound over time under specific storage conditions.

  • Materials:

    • This compound sample

    • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

    • HPLC system with a UV or PDA detector

    • Appropriate HPLC column (e.g., C18 reverse-phase column)

  • Method:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol) at a known concentration.

    • Establish an initial purity profile (Time 0) by injecting an aliquot of the freshly prepared solution into the HPLC.

    • Develop a suitable HPLC method to resolve this compound from potential degradation products. This may involve a gradient elution.

    • Store aliquots of the stock solution under the desired test conditions (e.g., -20°C, 4°C, room temperature, in light vs. dark).

    • At specified time points (e.g., 1 week, 1 month, 3 months), analyze an aliquot from each storage condition by HPLC.

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • Quantify the percentage of remaining this compound at each time point relative to the Time 0 sample.

Visualizations

G This compound Stability Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Outcome A This compound (Solid) B Dissolve in Solvent (e.g., Ethanol) A->B C Store at -20°C B->C Recommended D Store at 4°C B->D Test Condition E Store at Room Temp B->E Test Condition F HPLC Analysis at Time 0 B->F G HPLC Analysis at Time X C->G H Stable D->G I Degraded E->G G->H G->I

Caption: Workflow for assessing the stability of this compound.

GPR119_Signaling This compound Signaling Pathway NOS This compound GPR119 GPR119 NOS->GPR119 Agonist Gi Gi Protein GPR119->Gi Activates ERK ERK1/2 Phosphorylation Gi->ERK Leads to Response Cellular Response (e.g., GLP-1 Secretion) ERK->Response

Caption: Simplified signaling pathway of this compound via GPR119.

References

troubleshooting common issues in n-Oleoyl serinol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Oleoyl serinol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and well-established method for synthesizing this compound is through the N-acylation of serinol with oleoyl chloride. This reaction typically follows the Schotten-Baumann conditions, which involve reacting an amine with an acyl chloride in the presence of a base, often in a two-phase solvent system.[1][2][3]

Q2: What are the critical parameters to control during the Schotten-Baumann synthesis of this compound?

A2: Key parameters to control include:

  • pH: Maintaining an alkaline pH (typically between 10 and 13) is crucial for promoting the desired N-acylation and preventing side reactions.[4]

  • Temperature: The reaction is often carried out at room temperature or slightly below to minimize side reactions.[1]

  • Reagent Addition: Slow and simultaneous addition of the oleoyl chloride and the base to the serinol solution is recommended to maintain optimal pH and concentration gradients.

Q3: What are some potential side reactions to be aware of during the synthesis?

A3: The primary side reaction of concern is the hydrolysis of oleoyl chloride in the aqueous basic solution, which leads to the formation of oleic acid and reduces the yield of the desired product. Another potential, though less common, side reaction is O-acylation of the hydroxyl groups of serinol, especially if the reaction conditions are not optimized.

Q4: How can I purify the synthesized this compound?

A4: this compound is typically purified using column chromatography on silica gel. The choice of mobile phase is critical for effective separation. A common approach is to use a gradient of solvents with increasing polarity, such as a mixture of hexane and ethyl acetate, gradually increasing the proportion of ethyl acetate.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Hydrolysis of Oleoyl Chloride: The acyl chloride is sensitive to water, especially under basic conditions, leading to the formation of oleic acid as a byproduct.- Use a two-phase solvent system (e.g., dichloromethane/water) to keep the concentration of oleoyl chloride in the aqueous phase low.- Ensure slow and controlled addition of both oleoyl chloride and base to maintain a consistent pH and minimize local excesses of reagents.- Perform the reaction at a lower temperature (e.g., 0-5 °C) to reduce the rate of hydrolysis.
Incomplete Reaction: The reaction may not have gone to completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure stoichiometric amounts of reagents are used, or a slight excess of the acylating agent.- Increase the reaction time, while continuing to monitor by TLC.
Presence of Multiple Spots on TLC (Impure Product) Formation of Oleic Acid: As mentioned, hydrolysis of oleoyl chloride is a common side reaction.- Optimize the reaction conditions to minimize hydrolysis (see "Low Yield" section).- Purify the crude product using silica gel column chromatography. Oleic acid is less polar than this compound and will elute first with a less polar solvent system.
O-Acylation Side Product: Acylation of one or both hydroxyl groups of serinol may occur.- Strictly maintain the recommended alkaline pH. N-acylation is favored under basic conditions, while O-acylation can be more prevalent under acidic or neutral conditions.- Use protecting groups for the hydroxyl functions of serinol if O-acylation is a persistent issue, though this adds extra steps to the synthesis.
Difficulty in Purifying the Product by Column Chromatography Inappropriate Solvent System: The polarity of the mobile phase may not be suitable for separating the product from impurities.- Systematically test different solvent systems using TLC to find the optimal mobile phase for separation.- A common starting point is a mixture of hexane and ethyl acetate, with the polarity gradually increased by adding more ethyl acetate or a small amount of methanol.
Product Streaking on the TLC Plate: This could indicate that the compound is acidic or is interacting strongly with the silica gel.- Add a small amount of acetic acid or formic acid to the mobile phase to improve the peak shape of acidic compounds.

Experimental Protocols

Synthesis of N-Oleoyl-L-serine via Schotten-Baumann Reaction

This protocol is a general procedure based on the synthesis of N-acyl amino acids. Researchers should optimize the conditions for their specific laboratory setup.

Materials:

  • L-serine

  • Oleoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Water (deionized)

  • Hydrochloric acid (HCl) for acidification

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolution of L-serine: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-serine (1 equivalent) in a 1M aqueous solution of NaOH (2 equivalents) at 0-5 °C.

  • Preparation of Oleoyl Chloride Solution: In a separate flask, dissolve oleoyl chloride (1.1 equivalents) in dichloromethane.

  • Reaction: To the vigorously stirred solution of L-serine, slowly and simultaneously add the oleoyl chloride solution and a 2M aqueous NaOH solution dropwise. Monitor the pH of the aqueous layer and maintain it between 10 and 11. The temperature should be kept at 0-5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of hexane:ethyl acetate 1:1). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, separate the organic and aqueous layers. Wash the organic layer with water. Acidify the combined aqueous layers to a pH of 2-3 with 1M HCl.

  • Extraction: Extract the acidified aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Oleoyl-L-serine.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

Data Presentation

Table 1: Comparison of Synthesis Methods for N-Acyl Amino Acids

Synthesis MethodDescriptionAdvantagesDisadvantages
Chemical Synthesis (e.g., Schotten-Baumann) Acylation of an amino acid with a reactive acyl derivative (e.g., acyl chloride) in the presence of a base.High yields, well-established, versatile for various acyl chains and amino acids.May require harsh reaction conditions, use of hazardous reagents, and protection of functional groups in some cases.
Enzymatic Synthesis Utilizes enzymes like lipases or acylases to catalyze the amide bond formation between a fatty acid and an amino acid.Mild reaction conditions, high specificity, environmentally friendly.Lower yields compared to chemical methods, enzyme cost and stability can be a factor.
Chemo-enzymatic Synthesis Combines chemical and enzymatic steps to leverage the advantages of both approaches.Can offer improved yields and specificity compared to purely enzymatic methods.May involve more complex multi-step processes.

Visualizations

Signaling Pathways

This compound is a bioactive lipid that can act as a signaling molecule. It is an analog of ceramide and has been shown to be an agonist for the G-protein coupled receptor 119 (GPR119).

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR119 GPR119 This compound->GPR119 Gs Gαs GPR119->Gs activates AC Adenylate Cyclase cAMP cAMP AC->cAMP converts ATP to Gs->AC activates PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Vesicle Vesicle Exocytosis PKA->Vesicle promotes Gene Gene Transcription CREB->Gene activates

Caption: GPR119 signaling pathway activated by this compound.

As a ceramide analog, this compound may also influence apoptosis through pathways similar to those activated by ceramide.

Ceramide_Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_membrane Membrane cluster_cytosol Cytosol Stress/Ligand Stress/Ligand SMase Sphingomyelinase (SMase) Stress/Ligand->SMase activates Ceramide Ceramide (or this compound) SMase->Ceramide generates Sphingomyelin Sphingomyelin Sphingomyelin->SMase Mitochondrion Mitochondrion Ceramide->Mitochondrion acts on CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 binds to Apoptosome Apoptosome Apaf1->Apoptosome forms ActiveCaspase9 Active Caspase-9 Apoptosome->ActiveCaspase9 activates Caspase9 Pro-Caspase-9 Caspase9->Apoptosome recruited to ActiveCaspase3 Active Caspase-3 ActiveCaspase9->ActiveCaspase3 activates Caspase3 Pro-Caspase-3 Caspase3->ActiveCaspase9 Apoptosis Apoptosis ActiveCaspase3->Apoptosis executes

Caption: Ceramide-induced apoptosis pathway.

References

Technical Support Center: Optimizing LC-MS/MS for N-Oleoyl Serinol Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the sensitive detection and quantification of N-Oleoyl serinol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for this compound analysis by LC-MS/MS?

A1: For this compound, both positive and negative electrospray ionization (ESI) modes should be evaluated. Due to its structure, which includes an amide linkage and hydroxyl groups, it can be amenable to both protonation ([M+H]⁺) in positive mode and deprotonation ([M-H]⁻) in negative mode. The choice of ionization mode can be influenced by the sample matrix and the desired sensitivity.[1] It is recommended to test both modes during method development to determine which provides the best signal-to-noise ratio for your specific application.

Q2: How can I improve the ionization efficiency of this compound?

A2: Ionization efficiency can be enhanced by the addition of mobile phase modifiers.[1] For positive ESI mode, adding a low concentration of formic acid (e.g., 0.1%) to the mobile phase can promote protonation.[2][3] For negative ESI mode, a small amount of a weak base like ammonium acetate can facilitate deprotonation. The presence of cations in the electrospray solution, such as ammonium ([M+NH₄]⁺), can also lead to the formation of adducts in positive mode, which may offer a more stable and sensitive signal for neutral lipids.[4]

Q3: What type of liquid chromatography is best suited for this compound analysis?

A3: Reversed-phase liquid chromatography (RPLC) is a common and effective choice for separating lipids like this compound based on their hydrophobicity. Columns with C18 or C8 stationary phases are typically used. For more polar lipids or to achieve different selectivity, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be a viable option, offering better retention of polar analytes.

Q4: I am observing low signal intensity for this compound. What are the possible causes and solutions?

A4: Low signal intensity can stem from several factors:

  • Suboptimal Ionization: As discussed in Q1 and Q2, ensure you are using the most effective ionization mode and mobile phase additives.

  • Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound. To mitigate this, improve your sample preparation to remove interfering substances or optimize the chromatographic separation to resolve this compound from matrix components.

  • Poor Sample Recovery: The extraction method may not be efficient for this compound. Evaluate different extraction solvents and techniques.

  • Instrument Parameters: The mass spectrometer's source and analyzer settings may not be optimized. Infuse a standard solution of this compound to tune parameters like capillary voltage, gas flows, and collision energy.

Troubleshooting Guides

Issue 1: High Background Noise or Poor Signal-to-Noise Ratio

High background noise can significantly impact the limit of detection (LOD) and quantification (LOQ).

Potential Cause Troubleshooting Step
Contaminated Solvents/ReagentsUse high-purity, LC-MS grade solvents and fresh reagents. Ensure all glassware and plasticware are thoroughly cleaned.
Contaminated LC SystemFlush the LC system with a strong solvent mixture (e.g., isopropanol/methanol) to remove contaminants.
Matrix EffectsEnhance sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.
Suboptimal MS/MS TransitionRe-optimize the precursor and product ions for this compound using a pure standard to ensure the most specific and intense transition is being monitored.
Issue 2: Poor Peak Shape or Peak Tailing

Poor chromatography can lead to inaccurate integration and reduced sensitivity.

Potential Cause Troubleshooting Step
Column OverloadReduce the injection volume or the concentration of the injected sample.
Incompatible Injection SolventEnsure the sample is dissolved in a solvent that is of similar or weaker eluotropic strength than the initial mobile phase.
Secondary Interactions with ColumnAdd a small amount of an acidic or basic modifier to the mobile phase to improve peak shape. Consider trying a different column chemistry.
Column DegradationReplace the analytical column with a new one. Use a guard column to extend the life of the main column.
Issue 3: Inconsistent Retention Times

Shifting retention times can lead to misidentification of the analyte.

Potential Cause Troubleshooting Step
Unstable LC Pump PerformanceDegas the mobile phases and prime the pumps to ensure consistent flow and gradient formation.
Column Temperature FluctuationsUse a column oven to maintain a stable column temperature throughout the analytical run.
Changes in Mobile Phase CompositionPrepare fresh mobile phases daily and ensure accurate composition.
Column EquilibrationEnsure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

Experimental Protocols

Protocol 1: Sample Extraction from Biological Matrices (e.g., Plasma, Tissue)

This protocol is a general guideline and should be optimized for your specific matrix.

  • Homogenization: Homogenize tissue samples in a suitable buffer. For plasma samples, this step is not required.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of this compound) to the homogenate or plasma at a known concentration.

  • Protein Precipitation & Liquid-Liquid Extraction:

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

    • Vortex vigorously for 2 minutes.

    • Add water to induce phase separation.

    • Centrifuge to pellet the protein and separate the aqueous and organic layers.

  • Collection and Drying:

    • Carefully collect the lower organic layer containing the lipids.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a solvent compatible with the initial LC mobile phase conditions (e.g., 50:50 acetonitrile:water).

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Protocol 2: LC-MS/MS Method Parameters

These are starting parameters and should be optimized for your specific instrument and application.

Parameter Recommended Setting
LC System
ColumnC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient50% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS/MS System
Ionization ModeESI Positive and Negative (to be tested)
Capillary Voltage3.0 kV (Positive), -2.5 kV (Negative)
Nebulizing GasNitrogen, 40 psi
Drying Gas Flow10 L/min
Drying Gas Temperature350 °C
MRM TransitionsTo be determined by infusing a pure standard of this compound

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma, Tissue) Homogenization Homogenization (for tissue) Sample->Homogenization Spiking Internal Standard Spiking Homogenization->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Drying Evaporation Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation LC Separation (Reversed-Phase) Reconstitution->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Detection Tandem MS Detection (MRM) Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound.

troubleshooting_logic Start Low Sensitivity Issue CheckIonization Check Ionization Mode (Positive vs. Negative) Start->CheckIonization OptimizeAdditives Optimize Mobile Phase Additives (e.g., Formic Acid) CheckIonization->OptimizeAdditives Suboptimal CheckSamplePrep Review Sample Preparation CheckIonization->CheckSamplePrep Optimal OptimizeAdditives->CheckSamplePrep ImproveCleanup Improve Sample Cleanup (SPE, LLE) CheckSamplePrep->ImproveCleanup Inefficient CheckChromatography Evaluate Chromatography CheckSamplePrep->CheckChromatography Efficient ImproveCleanup->CheckChromatography OptimizeGradient Optimize LC Gradient CheckChromatography->OptimizeGradient Poor Peak Shape/ Resolution CheckMSParams Tune MS Parameters CheckChromatography->CheckMSParams Good OptimizeGradient->CheckMSParams TuneSource Tune Ion Source and Collision Energy CheckMSParams->TuneSource Suboptimal Resolved Issue Resolved CheckMSParams->Resolved Optimal TuneSource->Resolved

Caption: A logical troubleshooting guide for addressing low sensitivity in this compound analysis.

References

determining n-Oleoyl serinol dosage and toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dosage and toxicity of n-Oleoyl serinol. The following question-and-answer format addresses common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is an endogenous lipid molecule, specifically an N-acyl amide. It is structurally similar to ceramide and has been identified as a regulator of bone remodeling.[1][2][3][4] It is also found in various cooking oils, with olive oil being a particularly rich source.[5]

2. What are the known biological activities of this compound?

This compound has demonstrated several biological activities, primarily related to bone metabolism. It stimulates osteoblast proliferation and induces osteoclast apoptosis. Additionally, as a ceramide analog, it has been shown to induce apoptosis in certain cancer cell lines and can prevent the formation of teratomas from pluripotent stem cells.

3. Is there a known receptor for this compound?

In osteoblasts, this compound is known to act through a Gi-protein-coupled receptor (GPCR), which subsequently activates the Erk1/2 signaling pathway.

Dosage Guidelines

Determining the appropriate dosage of this compound is critical for experimental success and reproducibility. The optimal concentration will vary depending on the experimental model (in vitro vs. in vivo) and the specific research question.

In Vitro Dosage

For cell culture experiments, the effective concentration of this compound has been reported to be in the nanomolar to low micromolar range.

Cell TypeEffective Concentration RangeObserved Effect
Osteoblasts (MC3T3-E1)10⁻¹³ M to 10⁻¹¹ MStimulation of DNA synthesis and proliferation.
Osteoclasts10⁻¹² M to 10⁻¹⁰ MInduction of apoptosis.
F-11 murine neuroblastoma cells100 µMInduction of cell death.
U-87 human astrocytoma cells100 µMInduction of apoptosis.
Embryoid body-derived cells80 µMInduction of apoptosis and prevention of teratoma formation.

Question: My in vitro experiment is not showing the expected results. What could be the issue?

Answer: Several factors could contribute to this. Consider the following troubleshooting steps:

  • Dosage: The optimal concentration of this compound can be highly cell-type specific. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

  • Solubility: this compound is a lipid and has poor water solubility. Ensure it is properly dissolved in a suitable solvent, such as ethanol or DMSO, before preparing your final dilutions in culture media. Refer to the experimental protocols section for detailed instructions.

  • Cell Density: The confluency of your cell culture can impact the cellular response. Some studies have shown that the effects of related ceramide analogs can be dependent on cell density.

  • Serum Concentration: Components in fetal bovine serum (FBS) can bind to lipids and affect their bioavailability. Consider the serum concentration in your media as a potential variable.

In Vivo Dosage

In animal models, this compound has been administered intraperitoneally. The dosage and administration schedule will depend on the animal model and the intended biological effect.

Animal ModelDosageAdministration RouteDurationObserved Effect
Mice5 mg/kgIntraperitoneal (i.p.)Daily for 6 weeksIncreased trabecular bone mass with no observed adverse effects.

Question: I am planning an in vivo study. What is a good starting dose?

Answer: Based on published studies in mice, a daily intraperitoneal dose of 5 mg/kg has been shown to be effective for modulating bone mass without apparent toxicity. However, it is always recommended to conduct a pilot study to determine the optimal dose for your specific animal model and research question.

Toxicity Profile

Understanding the toxicity profile of this compound is crucial for designing safe and ethical experiments.

General Toxicity Information

A Material Safety Data Sheet (MSDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS). However, it is recommended to handle it with standard laboratory safety precautions, assuming it could be hazardous until more information is available.

Acute Toxicity of a Ceramide Analog
Animal ModelAdministration RouteNOAELToxic DoseObserved Toxicity
Nude MiceSingle Intraperitoneal (i.p.) Injection75 mg/kg120 mg/kgLiver and heart toxicity.

NOAEL: No-Observed-Adverse-Effect Level

Question: What are the potential signs of toxicity I should monitor for in my animal studies?

Answer: Based on studies of a related ceramide analog, at high doses, you should monitor for signs of liver and heart toxicity. This can include changes in animal behavior (lethargy, loss of appetite), and at the endpoint of the study, you may consider collecting blood for serum biochemistry analysis (e.g., liver enzymes) and tissues for histopathological examination. In a study with a ceramide analog, elevated hepatic serum enzymes were observed at toxic doses.

Experimental Protocols

Preparation of this compound for In Vitro Experiments

Objective: To prepare a stock solution and working solutions of this compound for use in cell culture.

Materials:

  • This compound powder

  • Ethanol (anhydrous) or Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium

Procedure:

  • Stock Solution Preparation:

    • Aseptically weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of ethanol or DMSO to achieve a high-concentration stock solution (e.g., 10-30 mg/mL). This compound is soluble in ethanol and DMF at approximately 30 mg/ml and in DMSO at about 15 mg/ml.

    • Vortex thoroughly until the powder is completely dissolved.

    • Store the stock solution at -20°C.

  • Working Solution Preparation:

    • Thaw the stock solution at room temperature.

    • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: Ensure the final concentration of the solvent (ethanol or DMSO) in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

In Vivo Formulation and Administration

Objective: To prepare and administer this compound to mice via intraperitoneal injection.

Materials:

  • This compound powder

  • Ethanol

  • Emulphor

  • Saline (sterile, 0.9% NaCl)

  • Sterile vials

  • Syringes and needles

Procedure:

  • Vehicle Preparation:

    • Prepare the vehicle solution consisting of ethanol:emulphor:saline in a 1:1:18 ratio.

    • For example, to prepare 20 mL of vehicle, mix 1 mL of ethanol, 1 mL of Emulphor, and 18 mL of sterile saline.

  • This compound Formulation:

    • Dissolve the required amount of this compound in the ethanol component first.

    • Add the Emulphor and mix well.

    • Slowly add the saline while vortexing to form a stable emulsion.

  • Administration:

    • Administer the formulated this compound to the mice via intraperitoneal (i.p.) injection at the desired dosage.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Osteoblasts

The following diagram illustrates the known signaling pathway of this compound in osteoblasts, leading to cell proliferation.

G NOS This compound GPCR Gi-protein-coupled Receptor NOS->GPCR Binds to Gi Gi-protein GPCR->Gi Activates Erk Erk1/2 Gi->Erk Activates Proliferation Osteoblast Proliferation Erk->Proliferation Promotes

Caption: this compound signaling in osteoblasts.

Experimental Workflow for In Vivo Toxicity Assessment

This diagram outlines a general workflow for assessing the in vivo toxicity of this compound.

G start Start: Dose Range Finding Study dose Administer single i.p. injection of this compound at varying doses start->dose observe Daily clinical observation for 14 days (behavior, weight) dose->observe endpoint Endpoint: Collect blood and tissues observe->endpoint biochem Serum Biochemistry (e.g., ALT, AST) endpoint->biochem histopath Histopathology of key organs (liver, heart, kidneys) endpoint->histopath noael Determine NOAEL biochem->noael histopath->noael

Caption: Workflow for in vivo toxicity assessment.

References

Technical Support Center: Best Practices in n-Oleoyl Serinol (OS) Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to avoid common errors in n-Oleoyl serinol (OS) studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound (OS) and what is its primary biological activity?

A1: this compound is an endogenous N-acyl amide, structurally similar to ceramide. Its primary reported biological activity is the modulation of bone remodeling.[1][2] It stimulates bone formation by promoting osteoblast proliferation and inhibits bone resorption by inducing osteoclast apoptosis.[1][2]

Q2: What is the known mechanism of action for this compound?

A2: this compound is known to act as an agonist for a G-protein-coupled receptor (GPCR).[1] In osteoblasts, this interaction triggers a Gi-protein-coupled signaling cascade, leading to the phosphorylation and activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2).

Q3: Is this compound commercially available?

A3: Yes, this compound is available from several chemical suppliers as a crystalline solid with a purity of >98%.

Q4: What are the recommended storage conditions for this compound?

A4: For long-term storage, it is recommended to store this compound at -20°C.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis, handling, and experimental use of this compound.

Synthesis and Purification

Q5: My this compound synthesis has a low yield. What are the common causes and how can I troubleshoot this?

A5: Low yields in N-acyl amide synthesis can arise from several factors:

  • Inefficient Amide Bond Formation: The reaction between oleic acid and serinol may be incomplete.

    • Troubleshooting:

      • Ensure you are using an effective coupling reagent, such as HATU or HBTU, to activate the carboxylic acid of oleic acid.

      • Optimize the reaction conditions, including temperature and reaction time. Some reactions may require heating, while others proceed well at room temperature.

      • Ensure the serinol is fully deprotonated. The use of a suitable base, like triethylamine (Et3N), is crucial to neutralize any hydrochloride salts and to facilitate the nucleophilic attack of the amine.

  • Side Reactions: The activated oleic acid can participate in unwanted side reactions.

    • Troubleshooting:

      • Use anhydrous solvents to prevent hydrolysis of the activated acid.

      • Add the amine (serinol) to the activated acid in a controlled manner to minimize side product formation.

  • Purification Issues: Loss of product during the purification steps.

    • Troubleshooting:

      • Optimize your chromatography conditions. A gradient elution might be necessary to separate the product from starting materials and byproducts.

      • If byproducts like N,N'-dicyclohexylurea (DCU) precipitate, ensure complete removal by filtration before proceeding with purification.

Solubility and Stability

Q6: I am having trouble dissolving this compound for my cell culture experiments. What are the best solvents to use?

A6: this compound has poor water solubility. It is soluble in organic solvents like ethanol, DMSO, and DMF. For cell culture experiments, it is common to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous culture medium.

  • Recommended Solvents:

    • Ethanol: Soluble at >30 mg/mL.

    • DMSO: Soluble at >15 mg/mL.

    • DMF: Soluble at >30 mg/mL.

  • Important Consideration: Be aware that the final concentration of the organic solvent in your cell culture medium should be kept low (typically <0.1% v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of the solvent) in your experiments.

Q7: Is this compound stable in solution?

A7: While specific stability data for this compound is not extensively published, N-acyl amides can be susceptible to hydrolysis, especially under acidic or basic conditions. It is recommended to prepare fresh dilutions from your stock solution for each experiment and to avoid long-term storage of aqueous solutions.

In Vitro Cellular Assays

Q8: I am not observing the expected proliferative effect of this compound on my osteoblasts. What could be the reason?

A8: Several factors could contribute to this issue:

  • Incorrect Dosing: this compound exhibits a biphasic dose-response, with a peak effect at very low concentrations (around 10-11 M) and a reversal of the effect at higher doses. Ensure you are testing a wide range of concentrations, including the picomolar and nanomolar range.

  • Cell Health and Confluency: The responsiveness of cells can be affected by their passage number and confluency. Use cells at a low passage number and seed them at an appropriate density to ensure they are in the exponential growth phase during the experiment.

  • Assay Conditions: The pH of the culture medium can influence osteoblast proliferation. Ensure your culture conditions are optimized and consistent across experiments.

  • Reagent Quality: Ensure the this compound has been stored correctly and has not degraded.

Q9: My Western blot results for ERK1/2 phosphorylation are inconsistent. How can I improve them?

A9: Inconsistent Western blot results can be due to several factors throughout the experimental workflow:

  • Sample Preparation:

    • Ensure rapid cell lysis after stimulation to preserve the phosphorylation state of ERK1/2.

    • Include phosphatase and protease inhibitors in your lysis buffer.

  • Protein Quantification: Accurate protein quantification is crucial for equal loading of samples.

  • Antibody Performance:

    • Use a validated phospho-specific ERK1/2 antibody.

    • Optimize the antibody dilution and incubation times.

  • Normalization: Always normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal to account for any variations in protein loading.

Analytical Methods

Q10: I am seeing unexpected peaks in my mass spectrometry analysis of this compound. What could be the cause?

A10: Unexpected peaks in mass spectrometry can be due to in-source fragmentation, which is a common artifact in lipidomics. This can lead to the misidentification of lipid species.

  • Troubleshooting:

    • Optimize your ion source parameters to minimize in-source fragmentation.

    • Use chromatographic separation (like HPLC) before mass spectrometry to separate isomers and reduce ion suppression effects.

    • Be aware of common fragmentation patterns of N-acyl amides to help distinguish true signals from artifacts.

Quantitative Data Summary

The following tables summarize key quantitative data from this compound studies.

Table 1: Solubility of this compound

SolventSolubilityReference
Dimethylformamide (DMF)>30 mg/mL
Dimethyl sulfoxide (DMSO)>15 mg/mL
Ethanol>30 mg/mL
Phosphate-Buffered Saline (PBS) pH 7.2>290 µg/mL

Table 2: Bioactivity of this compound in Bone Remodeling

AssayCell TypeEffectPeak Effective ConcentrationReference
DNA SynthesisMC3T3 E1 OsteoblastsStimulation10-11 M
Osteoclast ApoptosisBone Marrow-derived OsteoclastsInduction10-12 to 10-10 M
RANKL mRNA ExpressionBone Marrow Stromal CellsInhibition>90% inhibition at 10-13 M

Experimental Protocols

Protocol 1: Osteoblast Proliferation Assay (MTT Assay)

This protocol is adapted from established methods for assessing cell proliferation.

  • Cell Seeding: Seed osteoblastic cells (e.g., MC3T3-E1) in a 96-well plate at a density of 5 x 103 cells/well and culture for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 10-14 M to 10-8 M) or a vehicle control.

  • Incubation: Incubate the cells for 24 to 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control.

Protocol 2: Western Blot for ERK1/2 Phosphorylation

This protocol is a standard procedure for detecting protein phosphorylation.

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum-starve the cells for 4-6 hours before treating with this compound or a vehicle control for the desired time points (e.g., 5, 15, 30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

  • Densitometry: Quantify the band intensities and express the results as the ratio of phospho-ERK1/2 to total ERK1/2.

Visualizations

Signaling Pathway of this compound in Osteoblasts

G OS This compound GPCR G-protein-coupled Receptor (Gi-coupled) OS->GPCR binds Gi Gi Protein GPCR->Gi activates AC Adenylate Cyclase Gi->AC inhibits MEK MEK Gi->MEK activates cAMP cAMP AC->cAMP produces ERK ERK1/2 MEK->ERK phosphorylates pERK p-ERK1/2 Proliferation Osteoblast Proliferation pERK->Proliferation promotes

Caption: Signaling pathway of this compound in osteoblasts.

General Experimental Workflow for In Vitro Studies

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Synthesis OS Synthesis & Purification Characterization Characterization (NMR, MS) Synthesis->Characterization Stock Stock Solution (e.g., in Ethanol) Characterization->Stock Treatment Treatment with OS (Dose-Response) Stock->Treatment CellCulture Cell Culture (e.g., Osteoblasts) CellCulture->Treatment ProlifAssay Proliferation Assay (e.g., MTT) Treatment->ProlifAssay WB Western Blot (e.g., p-ERK) Treatment->WB DataAnalysis Data Analysis & Interpretation ProlifAssay->DataAnalysis WB->DataAnalysis

Caption: General experimental workflow for in vitro studies of this compound.

References

selecting controls and standards for n-Oleoyl serinol experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with n-Oleoyl serinol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known functions?

A1: this compound is a synthetic analog of ceramide. It has been identified to function in two primary ways:

  • GPR119 Agonist: It acts as an agonist for the G protein-coupled receptor 119 (GPR119), stimulating the secretion of glucagon-like peptide-1 (GLP-1).[1][2]

  • Apoptosis Induction: It induces apoptosis, particularly in rapidly dividing cells like neuroblastoma and embryoid body-derived stem cells, by mimicking ceramide.[1][2] This process involves the formation of a complex between Prostate Apoptosis Response-4 (PAR-4) and Protein Kinase C zeta (PKCζ), leading to a decrease in the pluripotency marker Oct-4.[1]

Q2: What is the recommended solvent and storage for this compound?

A2: this compound is a crystalline solid that is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). For biological experiments, it is recommended to prepare a stock solution in one of these solvents and then make further dilutions into aqueous buffers or isotonic saline. Ensure the final concentration of the organic solvent is minimal to avoid physiological effects. Aqueous solutions in PBS (pH 7.2) can be prepared up to approximately 0.29 mg/ml, but it is not recommended to store them for more than one day. For long-term storage, this compound should be stored as a solid at -20°C.

Q3: What are the key differences between this compound and n-Oleoyl-L-serine?

A3: It is crucial not to confuse this compound with n-Oleoyl-L-serine, as they are distinct molecules with different biological activities. N-Oleoyl-L-serine is an endogenous lipid that plays a role in bone remodeling by activating a Gi-protein-coupled receptor and the Erk1/2 pathway. In contrast, this compound is a ceramide analog that acts as a GPR119 agonist and induces apoptosis in specific cell types.

Quantitative Data Summary

ParameterValueCell Line/ModelReference
GPR119 Activation (EC50) 12 µMMouse endocrine GLUTag cells
Apoptosis Induction Concentration 100 µMF-11 murine neuroblastoma and U-87 human astrocytoma cells
Apoptosis Induction Concentration 80 µMEmbryoid body-derived cells
Solubility in Ethanol & DMF ~30 mg/mlN/A
Solubility in DMSO ~15 mg/mlN/A
Solubility in PBS (pH 7.2) ~0.29 mg/mlN/A

Experimental Workflows and Signaling Pathways

This compound Experimental Decision Workflow

experimental_workflow start Start: Hypothesis involving This compound q1 Investigating GLP-1 secretion or glucose homeostasis? start->q1 q2 Studying apoptosis, teratoma formation, or neural differentiation? q1->q2 No exp1 GPR119 Activation Assay (e.g., cAMP measurement) q1->exp1 Yes exp2 Apoptosis Assay (e.g., Annexin V staining) q2->exp2 Yes exp3 Neural Progenitor Migration Assay (e.g., Scratch Assay) q2->exp3 Yes end End: Data Analysis and Interpretation exp1->end exp2->end exp3->end

Caption: Decision workflow for selecting the appropriate this compound experiment.

GPR119 Signaling Pathway

gpr119_pathway ligand This compound receptor GPR119 ligand->receptor binds gs_protein Gs Protein receptor->gs_protein activates ac Adenylyl Cyclase gs_protein->ac activates camp cAMP ac->camp produces pka Protein Kinase A camp->pka activates downstream Downstream Effects (e.g., GLP-1 Secretion) pka->downstream

Caption: GPR119 signaling cascade initiated by this compound.

Apoptosis Induction Pathway

apoptosis_pathway nos This compound (Ceramide Mimic) complex PAR-4 / PKCζ Complex Formation nos->complex oct4 Oct-4 (Pluripotency Marker) Levels Decrease complex->oct4 apoptosis Apoptosis oct4->apoptosis

Caption: Apoptosis pathway induced by this compound in stem cells.

Detailed Experimental Protocols & Troubleshooting

Experiment 1: GPR119 Activation Assay (cAMP Measurement)

Objective: To quantify the activation of GPR119 by this compound by measuring intracellular cyclic AMP (cAMP) levels.

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing human GPR119 in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Cell Seeding: Seed the cells in a 384-well plate at a density of 4,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain final concentrations ranging from 10⁻⁵ M to 10⁻¹¹ M.

  • Cell Treatment: Incubate the cells with different concentrations of this compound for 30 minutes at room temperature.

  • cAMP Measurement: Measure cAMP levels using a commercially available HTRF cAMP kit according to the manufacturer's instructions.

Control/StandardPurposeRecommended Implementation
Positive Control To confirm assay performance and GPR119 responsiveness.Use a known potent GPR119 agonist, such as AR231453, at its EC50 concentration.
Negative Control To determine the basal level of cAMP and control for non-specific effects.Use HEK293 cells that do not express GPR119 (parental cell line).
Vehicle Control To account for any effects of the solvent.Treat cells with the same final concentration of DMSO used for the this compound dilutions.

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
High variability between replicates Inconsistent cell seeding; Pipetting errors.Ensure a homogenous cell suspension before seeding; Use calibrated pipettes and reverse pipetting for viscous solutions.
Low or no signal Inactive compound; Low receptor expression; Incorrect assay setup.Verify the integrity of this compound; Confirm GPR119 expression via Western blot or qPCR; Check plate reader settings and reagent preparation.
High background signal High constitutive activity of the receptor; Contamination.Reduce cell seeding density; Ensure aseptic techniques during cell culture.
Experiment 2: Apoptosis Induction in Embryonic Stem Cells

Objective: To assess the pro-apoptotic effect of this compound on undifferentiated stem cells.

Methodology:

  • Cell Culture: Culture embryoid body-derived cells under conditions that maintain pluripotency.

  • Treatment: Treat the cells with 80 µM this compound for 24-48 hours.

  • Apoptosis Detection:

    • Annexin V Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V and PI positive) cells.

  • Western Blot Analysis: Analyze protein lysates for the expression of Oct-4 to confirm the loss of pluripotency.

Control/StandardPurposeRecommended Implementation
Positive Control To induce apoptosis and validate the assay.Treat cells with a known apoptosis-inducing agent, such as staurosporine.
Negative Control To assess baseline apoptosis levels.Use untreated cells cultured under the same conditions.
Vehicle Control To control for solvent effects.Treat cells with the corresponding concentration of DMSO.

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Low percentage of apoptotic cells Insufficient incubation time or compound concentration; Cell resistance to apoptosis.Perform a time-course and dose-response experiment; Use a different cell line to confirm the compound's activity.
High percentage of necrotic cells Compound is cytotoxic at the tested concentration; Harsh cell handling.Lower the concentration of this compound; Handle cells gently during harvesting and staining.
Inconsistent staining Inappropriate reagent concentrations; Incorrect compensation settings on the flow cytometer.Titrate Annexin V and PI concentrations; Use single-stained controls to set up proper compensation.
Experiment 3: Neural Progenitor Migration Assay (Scratch Assay)

Objective: To evaluate the effect of this compound on the migration of neural progenitor cells.

Methodology:

  • Cell Culture: Culture neural progenitor cells in a 24-well plate until a confluent monolayer is formed.

  • Scratch Creation: Create a "scratch" in the cell monolayer using a sterile 200 µl pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh media containing this compound at the desired concentration.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.

  • Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

Control/StandardPurposeRecommended Implementation
Positive Control To stimulate cell migration.Use a known chemoattractant for neural progenitors, such as SDF-1 or a relevant growth factor.
Negative Control To measure baseline migration.Use untreated cells in standard culture medium.
Vehicle Control To account for solvent effects.Treat cells with the vehicle (e.g., DMSO) at the same final concentration.
Proliferation Inhibitor To ensure that wound closure is due to migration and not cell division.Treat a set of control and experimental wells with a proliferation inhibitor like Mitomycin C.

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Uneven scratch width Inconsistent pressure or angle during scratching.Use a ruler or guide to ensure a straight scratch; Apply consistent pressure.
Cells detaching from the plate edges Overly aggressive scratching; Poor cell adhesion.Be gentle when creating the scratch; Ensure the cell monolayer is fully confluent and healthy before starting.
No cell migration observed Compound is not effective or is cytotoxic; Suboptimal culture conditions.Verify the bioactivity of this compound in another assay; Ensure the culture medium and conditions are optimal for neural progenitor health and motility.

References

strategies to increase the yield of n-Oleoyl serinol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies for increasing the yield of n-Oleoyl serinol synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method for synthesizing this compound is the N-acylation of serinol with oleoyl chloride. This reaction is typically performed under Schotten-Baumann conditions, which involve using an aqueous alkaline solution to neutralize the hydrochloric acid byproduct and drive the reaction towards the formation of the amide product.[1][2][3][4]

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are serinol (2-amino-1,3-propanediol) and oleoyl chloride. The purity of these reagents is crucial for achieving a high yield of the final product.

Q3: What is the role of the base in the Schotten-Baumann reaction?

A3: The base, typically sodium hydroxide or potassium hydroxide, plays a critical role in neutralizing the hydrochloric acid that is formed as a byproduct of the reaction between the amine group of serinol and the acyl chloride.[5] This prevents the protonation of the unreacted amine, which would render it non-nucleophilic and halt the reaction. Maintaining an alkaline pH is essential for driving the reaction to completion.

Q4: Are there any alternative, greener synthesis methods being explored?

A4: Yes, research is ongoing into more environmentally friendly synthesis routes. These include enzymatic synthesis, which utilizes lipases to catalyze the amidation reaction under milder conditions, and chemo-enzymatic methods that combine chemical and enzymatic steps to improve yields and specificity. Additionally, methods that avoid the use of hazardous acyl chlorides and organic solvents are being investigated.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Hydrolysis of Oleoyl Chloride: Oleoyl chloride is sensitive to moisture and can hydrolyze to oleic acid, especially in the aqueous phase of the Schotten-Baumann reaction.- Ensure all glassware is thoroughly dried before use.- Add the oleoyl chloride to the reaction mixture slowly and at a low temperature (0-5 °C) to minimize its contact time with water before reacting with serinol.- Use a biphasic solvent system (e.g., water and an organic solvent like dichloromethane or diethyl ether) to keep the oleoyl chloride primarily in the organic phase.
2. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, improper pH, or poor mixing.- Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC).- Maintain the pH of the aqueous phase between 9 and 11 throughout the addition of oleoyl chloride. - Ensure vigorous stirring to facilitate the reaction between the reactants in the two phases.
3. Suboptimal Molar Ratio of Reactants: An incorrect ratio of serinol to oleoyl chloride can lead to unreacted starting material and reduced yield.- A slight excess of oleoyl chloride (e.g., 1.1 equivalents) is often used to ensure complete conversion of the serinol. However, a large excess can lead to purification challenges.
Presence of O-Acylated Byproduct Acylation of the Hydroxyl Groups: The hydroxyl groups of serinol can also be acylated by oleoyl chloride, leading to the formation of O-oleoyl serinol or di-O-oleoyl serinol. This is more likely to occur if the amine group is protonated or if the reaction conditions favor esterification.- Maintain a sufficiently high pH (9-11) to ensure the amine group is deprotonated and therefore more nucleophilic than the hydroxyl groups.- The Schotten-Baumann conditions generally favor N-acylation over O-acylation due to the higher nucleophilicity of the amine.
Product is an Oily or Waxy Solid Instead of a Crystalline Powder 1. Presence of Impurities: The product may be contaminated with unreacted oleic acid (from hydrolysis of oleoyl chloride), O-acylated byproducts, or residual solvent.- Purify the crude product using column chromatography on silica gel.- Recrystallize the purified product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).
2. Polymorphism: The product may exist in different crystalline forms.- Attempt recrystallization from various solvents to obtain a more crystalline form.
Difficulty in Purifying the Product Similar Polarity of Product and Byproducts: The desired this compound and potential byproducts like oleic acid and O-oleoyl serinol may have similar polarities, making separation by chromatography challenging.- Optimize the solvent system for column chromatography to achieve better separation. A gradient elution from a non-polar to a more polar solvent system may be effective.- Consider converting the crude product to a salt (e.g., hydrochloride) to alter its solubility and facilitate purification by extraction or crystallization.

Experimental Protocols

Synthesis of this compound via Schotten-Baumann Reaction

This protocol is a representative procedure based on the general principles of the Schotten-Baumann reaction for the N-acylation of amino alcohols.

Materials:

  • Serinol

  • Oleoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve serinol (1.0 equivalent) in a 1M aqueous solution of NaOH (2.0 equivalents). Cool the solution to 0-5 °C in an ice bath.

  • Addition of Oleoyl Chloride: Dissolve oleoyl chloride (1.1 equivalents) in dichloromethane (DCM). Add this solution dropwise to the stirred serinol solution over 30-60 minutes, ensuring the temperature of the reaction mixture remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

Quantitative Data on Yield Optimization

Table 1: Experimental Design and Results for the Optimization of Oleoyl-Diethanolamide Synthesis

RunTemperature (°C)Time (h)Enzyme Amount (% w/w)Substrate Ratio (mol DEA/OA)Oleic Acid Conversion (%)
14518831.51
27518836.52
34530831.53
47530831.55
5451812311.56
6751812359.32
7453012311.55
8753012357.62
945188732.01
..................
Optimum 70 24 12 7 61.35

This table is illustrative and based on the synthesis of Oleoyl-diethanolamide. The optimal conditions for this compound synthesis may vary.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_products Products Serinol Serinol n_Oleoyl_Serinol This compound Serinol->n_Oleoyl_Serinol HCl HCl (byproduct) Serinol->HCl Oleoyl_Cl Oleoyl Chloride Oleoyl_Cl->n_Oleoyl_Serinol Oleoyl_Cl->HCl NaOH NaOH (aq) NaCl_H2O NaCl + H₂O NaOH->NaCl_H2O Neutralization HCl->NaCl_H2O

Caption: Chemical synthesis pathway for this compound.

Experimental_Workflow Start Start Reaction_Setup Dissolve Serinol in aq. NaOH Cool to 0-5 °C Start->Reaction_Setup Addition Add Oleoyl Chloride in DCM dropwise at < 10 °C Reaction_Setup->Addition Reaction Stir at Room Temperature for 2-4 hours Addition->Reaction Workup Work-up: - Separate Layers - Wash with HCl, NaHCO₃, Brine - Dry and Concentrate Reaction->Workup Purification Purification: Flash Column Chromatography Workup->Purification End Pure this compound Purification->End

Caption: Experimental workflow for this compound synthesis.

References

preventing sample preparation artifacts for n-Oleoyl serinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent common sample preparation artifacts for N-Oleoyl serinol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its proper handling important?

This compound is a lipid molecule analogous to ceramide and is recognized as an agonist for the G-protein coupled receptor GPR119.[1] Its accurate quantification and analysis are crucial for understanding its physiological roles, including its effects on glucose homeostasis and apoptosis. Improper handling during sample preparation can lead to the formation of artifacts, resulting in inaccurate experimental outcomes.

Q2: What are the primary stability concerns for this compound during sample preparation?

The main stability concerns for this compound are the hydrolysis of its amide bond and the oxidation of the double bond in its oleoyl chain.[2][3][4] Enzymatic degradation by endogenous enzymes in biological samples is also a significant factor.[1]

Q3: How should this compound be stored?

For long-term storage, this compound should be kept as a crystalline solid at -20°C, where it is stable for at least four years. Stock solutions in organic solvents should also be stored at -20°C. It is not recommended to store aqueous solutions for more than one day due to the risk of hydrolysis.

Troubleshooting Guide: Preventing Sample Preparation Artifacts

This guide addresses specific issues that can arise during the handling and preparation of this compound samples.

Issue/Artifact Potential Cause(s) Recommended Prevention Strategies
Amide Bond Hydrolysis Exposure to acidic or basic conditions during extraction or analysis. Prolonged storage in aqueous solutions.- Maintain neutral pH (around 7.0) throughout the sample preparation process.- Use buffered solutions where appropriate.- Prepare aqueous solutions fresh and use them immediately.- Minimize the duration of any steps involving acidic or basic reagents.
Oxidation of Oleoyl Chain Exposure to air (oxygen), light, and metal ions.- Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible.- Use amber vials or cover tubes with aluminum foil to protect from light.- Add antioxidants, such as butylated hydroxytoluene (BHT), to organic solvents used for extraction and storage.- Use solvents that have been purged with an inert gas.
Enzymatic Degradation Activity of endogenous enzymes like fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA) in biological samples.- Immediately quench enzymatic activity after sample collection by flash-freezing in liquid nitrogen and storing at -80°C.- Perform extractions at low temperatures (e.g., on ice).- Use enzymatic inhibitors specific for FAAH or NAAA if compatible with downstream analysis.- Heat treatment of the sample or solvent can inhibit lipase activity.
Low Recovery During Extraction Incomplete extraction from the sample matrix due to the lipophilic nature of this compound.- Use a robust lipid extraction method, such as the Folch or Bligh & Dyer methods, which utilize a chloroform/methanol mixture.- Ensure thorough homogenization of the sample to maximize solvent exposure.- Consider solid-phase extraction (SPE) for sample cleanup and concentration.
Inaccurate Quantification Sample degradation, inefficient extraction, or matrix effects in mass spectrometry.- Spike samples with a structurally similar internal standard before extraction to correct for sample loss and matrix effects.- Perform a thorough validation of the analytical method, including linearity, accuracy, and precision.- Minimize freeze-thaw cycles of samples and extracts.

Quantitative Data Summary

The solubility of this compound in various solvents is a critical factor for sample preparation.

Solvent Solubility Reference
Ethanol~30 mg/mL
Dimethylformamide (DMF)~30 mg/mL
Dimethyl sulfoxide (DMSO)~15 mg/mL
Phosphate-buffered saline (PBS), pH 7.2~0.29 mg/mL

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Tissues

This protocol is based on the widely used Folch method for lipid extraction.

Materials:

  • Tissue sample

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

Procedure:

  • Weigh the frozen tissue sample and place it in a glass homogenizer tube on ice.

  • Add a 2:1 (v/v) mixture of chloroform:methanol to the tissue at a ratio of 20 mL of solvent per gram of tissue.

  • Homogenize the tissue thoroughly until a uniform suspension is achieved.

  • Transfer the homogenate to a glass centrifuge tube.

  • Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

  • Dry the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in an appropriate solvent for downstream analysis (e.g., methanol or acetonitrile for LC-MS).

  • Store the extract at -80°C until analysis.

Protocol 2: Analysis of this compound by LC-MS/MS

This protocol provides a general framework for the analysis of this compound using liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a high percentage of mobile phase A, and gradually increase the percentage of mobile phase B to elute the lipophilic this compound.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS/MS Conditions (Example):

  • Ionization Mode: Electrospray ionization (ESI), typically in positive mode.

  • Multiple Reaction Monitoring (MRM):

    • Parent Ion (Q1): m/z corresponding to the protonated molecule of this compound [M+H]⁺.

    • Product Ion (Q3): Select a characteristic fragment ion for quantification and another for confirmation.

  • Optimize cone voltage and collision energy for maximum signal intensity.

Visualizations

Signaling Pathways

GPR119_Signaling_Pathway NOS This compound GPR119 GPR119 NOS->GPR119 Binds Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates GLP1 GLP-1 Secretion PKA->GLP1 Stimulates Insulin Insulin Secretion PKA->Insulin Stimulates

Caption: GPR119 signaling pathway activated by this compound.

Apoptosis_Pathway NAS N-Acylated Serinols (e.g., this compound) PKCz Protein Kinase C zeta (PKCζ) NAS->PKCz Activates Apoptosis Apoptosis PKCz->Apoptosis Induces

Caption: Apoptosis induction by N-Acylated Serinols via PKCζ.

Experimental Workflow

Experimental_Workflow Sample Biological Sample (Tissue, Cells, etc.) Quench Enzymatic Quenching (Flash Freeze) Sample->Quench Homogenize Homogenization Quench->Homogenize Extract Lipid Extraction (e.g., Folch Method) Homogenize->Extract Dry Drying under N2 Extract->Dry Reconstitute Reconstitution Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: A typical experimental workflow for this compound analysis.

References

minimizing n-Oleoyl serinol degradation during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize n-Oleoyl serinol degradation during extraction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound, leading to its degradation.

Issue Potential Cause Recommended Solution
Low yield of this compound Enzymatic Degradation: The enzyme Fatty Acid Amide Hydrolase (FAAH) can degrade this compound.[1]Inactivate Enzymes: Immediately after sample collection, homogenize the tissue in a cold solvent system containing a protease inhibitor cocktail. Alternatively, heat the sample briefly at a temperature sufficient to denature enzymes, provided this does not degrade the target analyte.
Hydrolysis: The amide bond of this compound is susceptible to hydrolysis, particularly under acidic conditions.[2][3]Maintain Neutral pH: Ensure that all solvents and solutions used during the extraction process are at or near neutral pH. Avoid prolonged exposure to acidic conditions. If acidic conditions are necessary for other experimental reasons, minimize the exposure time and perform the steps at low temperatures.
Oxidation: The oleoyl moiety of the molecule is unsaturated and can be prone to oxidation.Use Antioxidants: Add antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) to the extraction solvent. Perform the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
Presence of Degradation Products in Final Extract Photodegradation: Exposure to light, particularly UV light, can potentially degrade N-acyl amides.Protect from Light: Conduct all extraction and storage steps in amber-colored glassware or wrap containers in aluminum foil to protect the sample from light.
Thermal Degradation: High temperatures can accelerate both hydrolysis and oxidation.Maintain Low Temperatures: Perform all extraction steps on ice or at reduced temperatures (e.g., 4°C). Use a refrigerated centrifuge and avoid high temperatures during solvent evaporation.
Inconsistent Extraction Efficiency Improper Solvent Selection or Purity: The choice of solvent and its purity can significantly impact extraction efficiency and the stability of the analyte.Use High-Purity Solvents: Utilize HPLC-grade or equivalent high-purity solvents. A common and effective solvent system for lipid extraction is a mixture of chloroform and methanol (2:1, v/v), as used in the Folch method.
Incomplete Cell Lysis and Extraction: Inefficient disruption of the sample matrix can lead to incomplete extraction of this compound.Optimize Homogenization: Employ effective homogenization techniques such as sonication or the use of a high-speed homogenizer to ensure complete disruption of cells and tissues.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during extraction?

A1: The primary degradation pathway is enzymatic hydrolysis by Fatty Acid Amide Hydrolase (FAAH), which cleaves the amide bond to yield oleic acid and serinol.[1] Hydrolysis under acidic conditions is also a significant concern.[2]

Q2: What is the recommended method for extracting this compound?

A2: A modified Folch method is commonly recommended for the extraction of N-acyl amides like this compound. This typically involves homogenization of the sample in a chloroform:methanol (2:1 v/v) solvent mixture. Subsequent purification can be achieved using solid-phase extraction (SPE).

Q3: How should I store my samples and extracts to prevent degradation?

A3: For long-term stability, it is recommended to store samples and extracts at -80°C under an inert atmosphere (nitrogen or argon). For short-term storage, -20°C is acceptable. Always use glass vials with Teflon-lined caps to prevent leaching of contaminants from plastic.

Q4: Are there any specific inhibitors for FAAH that I can use during extraction?

A4: While specific FAAH inhibitors are used in pharmacological studies, for extraction purposes, the most practical approach is to denature all enzymes through rapid homogenization in cold organic solvents or by a brief heat treatment if the analyte is heat-stable. The use of broad-spectrum protease inhibitors can also be considered.

Q5: Can I use a different solvent system for extraction?

A5: While chloroform:methanol is a standard, other solvent systems like hexane:isopropanol have been used for lipid extraction. However, the efficiency of extraction for this compound in alternative solvents should be validated. The polarity of the solvent system is crucial for effectively extracting this amphipathic molecule.

Experimental Protocols

Modified Folch Extraction Protocol for this compound

This protocol is designed to minimize degradation during the extraction of this compound from biological tissues.

Materials:

  • Homogenizer (e.g., sonicator or rotor-stator homogenizer)

  • Refrigerated centrifuge

  • Glass centrifuge tubes with Teflon-lined caps

  • HPLC-grade chloroform and methanol

  • 0.9% NaCl solution (prepared with HPLC-grade water)

  • Butylated hydroxytoluene (BHT)

  • Nitrogen or Argon gas

Procedure:

  • Sample Preparation: Weigh the frozen tissue sample and keep it on ice. All subsequent steps should be performed at 4°C or on ice.

  • Homogenization:

    • Prepare a 2:1 (v/v) chloroform:methanol solution. Add BHT to a final concentration of 0.005% (w/v).

    • Add 20 volumes of the cold chloroform:methanol solvent mixture to the tissue sample in a glass homogenizing tube (e.g., for 1 g of tissue, add 20 mL of solvent).

    • Homogenize the sample thoroughly until a uniform suspension is obtained.

  • Phase Separation:

    • Transfer the homogenate to a glass centrifuge tube.

    • Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., for 20 mL of homogenate, add 4 mL of NaCl solution).

    • Vortex the mixture for 1-2 minutes and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Extraction:

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube. .

  • Solvent Evaporation:

    • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen or argon. Avoid heating the sample.

  • Reconstitution and Storage:

    • Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis (e.g., methanol or ethanol).

    • Store the reconstituted extract at -80°C under an inert atmosphere.

Visualizations

Logical Workflow for Minimizing this compound Degradation

cluster_critical_steps Critical Degradation Control Steps Start Sample Collection Homogenization Rapid Homogenization in Cold Solvent (Chloroform:Methanol + BHT) Start->Homogenization Enzyme_Inactivation Enzyme Inactivation Homogenization->Enzyme_Inactivation Primary Degradation Control Point Phase_Separation Phase Separation (Addition of NaCl solution & Centrifugation) Enzyme_Inactivation->Phase_Separation Extraction Collection of Organic Phase Phase_Separation->Extraction Evaporation Solvent Evaporation (Under Nitrogen/Argon) Extraction->Evaporation Storage Storage at -80°C (Under Inert Atmosphere) Evaporation->Storage End Analysis Storage->End

Caption: Workflow for minimizing this compound degradation during extraction.

Factors Leading to this compound Degradation

Degradation This compound Degradation Enzymatic Enzymatic Activity (FAAH) Degradation->Enzymatic Chemical Chemical Instability Degradation->Chemical Hydrolysis Acidic pH Chemical->Hydrolysis Oxidation Oxygen Exposure Chemical->Oxidation Photodegradation Light Exposure Chemical->Photodegradation Thermal High Temperature Chemical->Thermal

Caption: Key factors contributing to the degradation of this compound.

References

investigating potential off-target effects of n-Oleoyl serinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with n-Oleoyl serinol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My cells are undergoing apoptosis, but I'm investigating GPR119 signaling. Is this an expected on-target effect?

A1: Not necessarily directly through GPR119. While this compound is a known agonist of the G protein-coupled receptor 119 (GPR119), it is also a ceramide analog.[1][2] At higher concentrations (e.g., 80-100 µM), it has been shown to induce apoptosis, particularly in rapidly dividing cells like neuroblastoma and astrocytoma cells.[1][2] This effect is linked to the formation of a complex involving Prostate Apoptosis Response-4 (PAR-4) and PKCζ, which is a known pathway for ceramide-induced apoptosis in embryonic stem cells.[1] Therefore, the apoptosis you are observing may be an on-target effect related to its ceramide-like activity rather than its GPR119 agonism. It is crucial to use the lowest effective concentration for GPR119 activation to minimize this ceramide-like apoptotic effect if it is not the intended outcome of your study.

Q2: I am observing unexpected changes in intracellular calcium levels. Could this be an off-target effect of this compound?

A2: Yes, this is a plausible off-target effect. This compound belongs to the broader class of N-acyl amides. Several members of this lipid family have been shown to interact with Transient Receptor Potential (TRP) channels, which are ion channels that, when activated, can lead to an influx of calcium. For example, other N-acyl amides can activate members of the TRPV family. Therefore, it is possible that this compound could have off-target effects on certain TRP channels, leading to the observed changes in intracellular calcium. We recommend performing a calcium mobilization assay to investigate this further.

Q3: I'm seeing inconsistent results between experiments. What are some common sources of variability when working with this compound?

A3: Inconsistent results with lipid signaling molecules like this compound can stem from several factors:

  • Solubility and Stability: this compound has poor water solubility. Ensure it is fully dissolved in a suitable solvent like DMSO or ethanol before preparing your final dilutions in aqueous media. Precipitation of the compound in your assay can lead to significant variability. It is also advisable to prepare fresh dilutions for each experiment.

  • Vehicle Effects: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can have biological effects on its own. Always include a vehicle-only control in your experiments to account for any effects of the solvent.

  • Lipid-Protein Interactions in Media: Components in cell culture media, such as serum, can contain proteins that bind to lipids, reducing the effective concentration of this compound available to interact with the cells. Consider using serum-free media for the duration of the treatment if your experimental design allows.

  • Cell Passage Number: The expression levels of target receptors like GPR119 can change with cell passage number. Ensure you are using cells within a consistent and validated passage range for all experiments.

Q4: My results suggest that this compound is not activating the Gs pathway as expected for a GPR119 agonist. What could be the issue?

A4: While GPR119 is primarily known to couple to the Gs alpha subunit (Gαs), leading to cAMP production, there are a few possibilities for this observation:

  • Cell-Specific Signaling: The signaling cascade downstream of GPR119 activation can be cell-type specific. In some cells, GPR119 might couple to other G proteins or activate different signaling pathways.

  • Assay Sensitivity: Your cAMP assay may not be sensitive enough to detect small changes in cAMP levels. Ensure your assay is properly validated with a known GPR119 agonist.

  • Alternative On-Target Pathway: In osteoblasts, N-oleoyl-L-serine has been shown to trigger a Gi-protein-coupled receptor and the Erk1/2 pathway. It is possible that in your cell system, a similar alternative pathway is being activated. We recommend probing for the activation of other signaling pathways, such as the MAPK/Erk pathway.

Quantitative Data Summary

CompoundTargetAssayCell LineResult TypeValueReference
This compoundGPR119GLP-1 SecretionMouse endocrine GLUTag cellsEC5012 µM
This compoundApoptosis InductionCell ViabilityF-11 murine neuroblastomaEffective Concentration100 µM
This compoundApoptosis InductionCell ViabilityU-87 human astrocytomaEffective Concentration100 µM

Experimental Protocols

Protocol 1: Assessing On-Target GPR119 Activation via cAMP Accumulation Assay

This protocol describes how to measure the activation of GPR119 by quantifying the downstream production of cyclic AMP (cAMP) using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

  • HEK293 cells stably expressing human GPR119

  • Cell culture medium (e.g., DMEM)

  • 384-well white plate

  • This compound

  • Known GPR119 agonist (e.g., AR231453) as a positive control

  • Assay buffer

  • cAMP HTRF assay kit (e.g., from Cisbio)

  • HTRF-compatible plate reader

Methodology:

  • Cell Culture and Seeding:

    • Culture HEK293-hGPR119 cells in the appropriate medium.

    • Seed the cells into a 384-well white plate at a density that will result in 80-90% confluency on the day of the assay and incubate overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

    • Perform a serial dilution of the this compound and the positive control in assay buffer to achieve the desired final concentrations.

  • cAMP Accumulation Assay:

    • On the day of the assay, remove the culture medium from the cells.

    • Add the diluted this compound, positive control, or vehicle control to the respective wells.

    • Add the HTRF assay reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's instructions.

    • Incubate the plate for 1 hour at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

    • Calculate the ratio of the signals (665 nm / 620 nm).

    • Plot the signal ratio against the compound concentration and use non-linear regression to determine the EC50 value.

Protocol 2: Investigating Potential Off-Target Effects via Kinase Profiling

This protocol provides a general framework for screening this compound against a panel of kinases to identify potential off-target interactions.

Materials:

  • This compound

  • Commercially available kinase profiling service or kit (e.g., radiometric assay format)

  • Kinase reaction buffer

  • [γ-³³P]ATP

  • Kinase-specific substrates

Methodology:

  • Compound Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Submit the compound to a kinase profiling service or prepare dilutions for an in-house assay. A common screening concentration is 1-10 µM.

  • Kinase Assay:

    • The assay is typically performed in a multi-well plate format.

    • In each well, the kinase, its specific substrate, and this compound (or vehicle control) are combined in the kinase reaction buffer.

    • The reaction is initiated by the addition of [γ-³³P]ATP.

    • After a defined incubation period, the reaction is stopped.

  • Data Acquisition and Analysis:

    • The amount of radiolabeled phosphate incorporated into the substrate is measured, typically using a scintillation counter after capturing the substrate on a filter plate.

    • The percentage of inhibition for each kinase is calculated by comparing the activity in the presence of this compound to the vehicle control.

    • A "hit" is typically defined as a kinase with inhibition above a certain threshold (e.g., >50% at 10 µM).

Protocol 3: Validating Off-Target Effects on Calcium Mobilization

This protocol is designed to investigate if this compound causes changes in intracellular calcium, potentially through off-target effects on ion channels like TRP channels.

Materials:

  • Cells of interest (e.g., HEK293, dorsal root ganglion neurons)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound

  • Positive control for calcium influx (e.g., ionomycin)

  • Fluorescence plate reader with an injection port

Methodology:

  • Cell Seeding:

    • Seed cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove the culture medium and incubate the cells with the dye loading solution for 30-60 minutes at 37°C.

    • Wash the cells with HBSS to remove excess dye.

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader.

    • Measure the baseline fluorescence for a short period.

    • Inject this compound at various concentrations into the wells.

    • Immediately begin recording the fluorescence intensity over time.

    • At the end of the recording, inject a positive control (e.g., ionomycin) to determine the maximum fluorescence response.

  • Data Analysis:

    • Normalize the fluorescence signal for each well to its baseline.

    • A significant increase in fluorescence after the addition of this compound indicates an influx of intracellular calcium.

Visualizations

GPR119_Signaling_Pathway GPR119 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR119 GPR119 Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GLP1_Insulin GLP-1/Insulin Secretion CREB->GLP1_Insulin Promotes n_Oleoyl_serinol This compound n_Oleoyl_serinol->GPR119 Agonist

Caption: GPR119 signaling pathway initiated by this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Results Start Unexpected Experimental Result Q_Apoptosis Is apoptosis observed? Start->Q_Apoptosis A_Ceramide Likely ceramide-like effect. Consider dose reduction. Q_Apoptosis->A_Ceramide Yes Q_Calcium Are intracellular calcium levels altered? Q_Apoptosis->Q_Calcium No End Resolved A_Ceramide->End A_TRP Potential off-target effect on TRP channels. Perform calcium mobilization assay. Q_Calcium->A_TRP Yes Q_Inconsistent Are results inconsistent? Q_Calcium->Q_Inconsistent No A_TRP->End A_Variability Check solubility, vehicle controls, and cell passage number. Q_Inconsistent->A_Variability Yes Q_Inconsistent->End No A_Variability->End Off_Target_Assessment_Workflow Experimental Workflow for Off-Target Assessment Start Hypothesize Potential Off-Target Effects Kinase_Screen Perform Broad Kinase Screening Assay Start->Kinase_Screen Calcium_Assay Perform Calcium Mobilization Assay Start->Calcium_Assay Analyze_Kinase Analyze Kinase Inhibition Data Kinase_Screen->Analyze_Kinase Analyze_Calcium Analyze Calcium Flux Data Calcium_Assay->Analyze_Calcium Validate_Hits Validate Hits with Dose-Response Experiments Analyze_Kinase->Validate_Hits Analyze_Calcium->Validate_Hits

References

refining experimental design for n-Oleoyl serinol research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with n-Oleoyl serinol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

A1: this compound is a synthetic analog of ceramide, a class of lipid molecules that play a crucial role in various cellular processes.[1] It is primarily investigated for its ability to selectively induce apoptosis (programmed cell death) in cancer cells and rapidly dividing cells.[1][2] Key research applications include:

  • Oncology: Studying its potential as an anti-cancer agent, particularly in glioblastomas and neuroblastomas.[2]

  • Stem Cell Biology: Preventing the formation of teratomas (tumors composed of different cell types) that can arise from pluripotent stem cells.[2]

  • Neuroscience: Investigating its role in promoting neural differentiation.

Q2: What are the recommended storage and handling procedures for this compound?

A2: this compound is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability. For experimental use, it is crucial to handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Q3: How do I prepare a stock solution of this compound for cell culture experiments?

A3: this compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). To prepare a stock solution, dissolve the crystalline solid in your solvent of choice. It is recommended to purge the solvent with an inert gas, such as nitrogen or argon, before dissolving the compound to minimize oxidation. The solubility is approximately 30 mg/mL in ethanol and DMF, and about 15 mg/mL in DMSO. For cell culture experiments, further dilute the stock solution into your aqueous buffers or cell culture medium to the desired final concentration. Ensure the final concentration of the organic solvent is minimal to avoid any physiological effects on the cells.

Troubleshooting Guides

Synthesis and Purification

Q4: I am having trouble with the synthesis of this compound. Can you provide a general protocol and some troubleshooting tips?

A4: The synthesis of this compound typically involves the N-acylation of serinol with oleoyl chloride. A general protocol is as follows:

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve serinol (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM).

  • Base Addition: Add a suitable base, like triethylamine (1.2 equivalents), to the solution and cool the mixture to 0°C in an ice bath.

  • Acylation: Slowly add oleoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel.

Troubleshooting IssuePossible CauseSuggested Solution
Low or no product formation Inactive reagents or presence of moisture.Use freshly distilled oleoyl chloride and anhydrous solvents. Ensure all glassware is thoroughly dried.
Formation of multiple products Di-acylation of serinol or side reactions.Add the oleoyl chloride slowly at 0°C to control the reaction rate. Use a slight excess of serinol.
Difficulty in purification Co-elution of starting materials or byproducts.Optimize the solvent system for column chromatography. A gradient of ethyl acetate in hexanes is a good starting point.
Cell Culture Experiments

Q5: My cells are not responding to this compound treatment as expected. What could be the issue?

A5: Several factors can influence the cellular response to this compound. Consider the following:

Troubleshooting IssuePossible CauseSuggested Solution
Inconsistent results Improper preparation of the treatment solution.Ensure the this compound stock solution is fully dissolved and properly diluted in the cell culture medium. Prepare fresh dilutions for each experiment as aqueous solutions are not recommended for storage for more than a day.
Low cell viability in control group Solvent toxicity.Keep the final concentration of the organic solvent (e.g., DMSO, ethanol) in the cell culture medium below 0.1% to avoid cytotoxic effects.
No apoptotic effect observed Suboptimal concentration or treatment duration.The effective concentration of this compound can be cell-type dependent. A concentration of 100 µM has been shown to induce apoptosis in U-87 human astrocytoma and F-11 murine neuroblastoma cells. An 80 µM concentration is reported to induce the formation of a pro-apoptotic complex in embryoid body-derived cells. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

Q6: Can you provide a starting protocol for treating U-87 MG and F-11 cells with this compound to induce apoptosis?

A6: Below are generalized protocols for cell culture and treatment. Optimization for your specific experimental setup is recommended.

Experimental Protocol: Cell Culture and Treatment

  • U-87 MG (Human Glioblastoma-Astrocytoma) Cell Culture:

    • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

    • Passaging: When cells reach 70-90% confluency, split them at a ratio of 1:4 using 0.25% (w/v) trypsin-EDTA.

  • F-11 (Murine Neuroblastoma x Rat Dorsal Root Ganglion Hybrid) Cell Culture:

    • Growth Medium: Ham's F12 medium supplemented with 15% FBS, 1x HAT supplement, and 200 µg/mL hydroxyproline. Some protocols also recommend DMEM with 10% FBS and 2mM glutamine.

    • Passaging: Split sub-confluent cultures (around 60-70%) as they may detach and die if they become too confluent.

  • This compound Treatment for Apoptosis Assay:

    • Cell Seeding: Plate U-87 MG or F-11 cells in a suitable format (e.g., 96-well plate for viability assays, larger plates for protein or DNA analysis) at a density that will allow for optimal growth during the treatment period.

    • Treatment: The following day, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 100 µM) or vehicle control (medium with the same final concentration of solvent used for the stock solution).

    • Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).

    • Apoptosis Assay: Analyze the cells for markers of apoptosis using a commercially available kit (e.g., Annexin V/Propidium Iodide staining followed by flow cytometry, or a caspase activity assay).

Data Presentation

Table 1: Physicochemical Properties and Solubility of this compound

PropertyValueReference
Molecular Formula C₂₁H₄₁NO₃
Molecular Weight 355.6 g/mol
Appearance Crystalline solid
Storage Temperature -20°C
Solubility in Ethanol ~30 mg/mL
Solubility in DMSO ~15 mg/mL
Solubility in DMF ~30 mg/mL
Solubility in PBS (pH 7.2) ~0.29 mg/mL

Table 2: Experimentally Determined Effective Concentrations of this compound

Cell Line/SystemEffectConcentrationReference
U-87 Human AstrocytomaApoptosis100 µM
F-11 Murine NeuroblastomaCell Death100 µM
Embryoid Body-Derived CellsFormation of PAR-4/PKCζ complex80 µM
Mouse Endocrine GLUTag CellsGLP-1 Secretion (EC₅₀)12 µM

Signaling Pathways and Experimental Workflows

Ceramide-Induced Apoptosis Pathway

This compound, as a ceramide analog, is believed to induce apoptosis through pathways similar to endogenous ceramides. This often involves the activation of protein phosphatases and kinases, leading to the activation of caspases, which are the executioners of apoptosis. The process can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Ceramide_Induced_Apoptosis n_oleoyl_serinol This compound par4_pkcz_complex PAR-4 / PKCζ Complex Formation n_oleoyl_serinol->par4_pkcz_complex stress_signals Cellular Stress mitochondria Mitochondrial Dysfunction stress_signals->mitochondria death_receptors Death Receptors (e.g., Fas, TNFR) caspase8 Caspase-8 Activation death_receptors->caspase8 par4_pkcz_complex->mitochondria caspase8->mitochondria caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

Ceramide-induced apoptosis pathway.

Experimental Workflow for Investigating this compound-Induced Apoptosis

This workflow outlines the key steps from cell culture to data analysis for studying the apoptotic effects of this compound.

Experimental_Workflow cell_culture 1. Cell Culture (U-87 MG or F-11) treatment 2. Treatment (this compound vs. Vehicle) cell_culture->treatment viability_assay 3a. Cell Viability Assay (e.g., MTT, MTS) treatment->viability_assay apoptosis_assay 3b. Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay protein_analysis 3c. Protein Analysis (Western Blot for Caspases, PARP) treatment->protein_analysis data_analysis 4. Data Analysis (Quantification and Statistics) viability_assay->data_analysis apoptosis_assay->data_analysis protein_analysis->data_analysis conclusion 5. Conclusion data_analysis->conclusion

Workflow for apoptosis studies.

Troubleshooting Logic for this compound Experiments

This decision tree provides a logical approach to troubleshooting common issues encountered in this compound experiments.

Troubleshooting_Logic start Unexpected Experimental Results? check_reagent Check Reagent Integrity (Age, Storage, Solubility) start->check_reagent reagent_ok Reagent OK? check_reagent->reagent_ok check_cell_health Verify Cell Health & Passage Number cells_ok Cells Healthy? check_cell_health->cells_ok check_protocol Review Experimental Protocol (Concentrations, Durations) protocol_ok Protocol Correct? check_protocol->protocol_ok check_equipment Calibrate and Check Equipment resolve_equipment Service or Replace Equipment check_equipment->resolve_equipment Issue Found repeat_exp Repeat Experiment check_equipment->repeat_exp OK reagent_ok->check_cell_health Yes resolve_reagent Prepare Fresh Stock Solution reagent_ok->resolve_reagent No cells_ok->check_protocol Yes resolve_cells Use New Batch of Cells cells_ok->resolve_cells No protocol_ok->check_equipment Yes resolve_protocol Optimize Protocol Parameters protocol_ok->resolve_protocol No resolve_reagent->repeat_exp resolve_cells->repeat_exp resolve_protocol->repeat_exp resolve_equipment->repeat_exp

Troubleshooting decision tree.

References

Validation & Comparative

A Comparative Analysis of N-Oleoyl Serinol and Oleoylethanolamide: Mechanisms, Efficacy, and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioactive lipids, N-Oleoyl serinol and Oleoylethanolamide (OEA) have emerged as significant modulators of physiological processes, including metabolic regulation and cellular signaling. This guide provides a detailed comparison of these two N-acyl amides, targeting researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, present comparative quantitative data from experimental studies, and provide an overview of the methodologies employed in this research.

Introduction to the Compounds

Oleoylethanolamide (OEA) is a well-characterized endogenous fatty acid ethanolamide, synthesized in the small intestine in response to fat intake.[1] It is a potent agonist of the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) and also activates the G protein-coupled receptor 119 (GPR119).[2][3] OEA's role as a satiety factor and its influence on lipid metabolism are well-documented, making it a focal point in obesity and metabolic disease research.[4][5]

This compound , a structurally related N-acyl amide and ceramide analog, is a more recently investigated compound. While sharing the oleoyl acyl chain with OEA, its polar head group is derived from serinol. This compound has been identified as an agonist of GPR119, stimulating the secretion of glucagon-like peptide-1 (GLP-1). Its broader physiological roles, particularly concerning energy balance and PPAR-α activation, are less defined in publicly available literature.

Comparative Analysis of In Vitro Efficacy

The following table summarizes the available quantitative data on the in vitro activities of this compound and Oleoylethanolamide at their primary molecular targets. A significant data gap exists for the activity of this compound on PPAR-α.

Parameter This compound Oleoylethanolamide (OEA) Reference
Target GPR119PPAR-α
Binding Affinity (Kd) Data not available37.4 ± 0.1 nM (mouse) 43.3 ± 1.6 nM (human)
Agonist Activity (EC50) 12 µM (for GLP-1 secretion in GLUTag cells)120 ± 1 nM (human)
Target GPR119
Agonist Activity (EC50) ~10 µM (for GLP-1 secretion in mGLUTag cells)

Signaling Pathways and Mechanisms of Action

Both this compound and Oleoylethanolamide exert their effects by activating distinct signaling cascades. OEA's dual agonism at PPAR-α and GPR119 initiates a broader range of physiological responses compared to the currently known activity of this compound, which is primarily linked to GPR119.

Oleoylethanolamide (OEA) Signaling

OEA's activation of PPAR-α, a nuclear receptor, leads to the regulation of gene transcription. Upon binding OEA, PPAR-α forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This complex then recruits co-activator proteins, initiating the transcription of genes involved in fatty acid oxidation and lipid transport.

Simultaneously, OEA activates GPR119, a Gs-coupled receptor located on enteroendocrine L-cells and pancreatic β-cells. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels trigger the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that potentiates insulin secretion and promotes satiety.

OEA_Signaling cluster_membrane Cell Membrane cluster_nucleus Nucleus OEA_ext OEA GPR119 GPR119 OEA_ext->GPR119 binds OEA_int OEA OEA_ext->OEA_int enters cell AC Adenylyl Cyclase GPR119->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA PKA cAMP->PKA activates GLP1_vesicle GLP-1 Vesicle PKA->GLP1_vesicle phosphorylates GLP1_release GLP-1 Secretion GLP1_vesicle->GLP1_release leads to PPARa PPAR-α OEA_int->PPARa binds RXR RXR PPARa->RXR PPRE PPRE PPARa->PPRE binds to RXR->PPRE binds to Gene_Transcription Gene Transcription (Fatty Acid Oxidation, Lipid Metabolism) PPRE->Gene_Transcription initiates

Signaling pathways of Oleoylethanolamide (OEA).
This compound Signaling

The known signaling pathway for this compound is centered on its activation of GPR119. Similar to OEA, this interaction is presumed to increase intracellular cAMP levels, leading to the secretion of GLP-1 from enteroendocrine L-cells. However, the full spectrum of its downstream effects and potential interactions with other receptors, including PPAR-α, remains to be elucidated.

NOS_Signaling cluster_membrane Cell Membrane NOS_ext This compound GPR119 GPR119 NOS_ext->GPR119 binds Unknown_Targets Potential Unknown Signaling Pathways (e.g., PPAR-α?) NOS_ext->Unknown_Targets enters cell? AC Adenylyl Cyclase GPR119->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA PKA cAMP->PKA activates GLP1_vesicle GLP-1 Vesicle PKA->GLP1_vesicle phosphorylates GLP1_release GLP-1 Secretion GLP1_vesicle->GLP1_release leads to

Known signaling pathway of this compound.

In Vivo Efficacy: Effects on Food Intake and Body Weight

Animal studies have demonstrated the potent effects of OEA on reducing food intake and body weight. In contrast, there is a lack of published in vivo data on the effects of this compound on these parameters.

Parameter This compound Oleoylethanolamide (OEA) Reference
Effect on Food Intake Data not availableReduces food intake in rats and mice. A 15.5% reduction in food intake was observed in rats with a 10 mg/kg oral dose.
Effect on Body Weight Data not availableReduces body weight gain in obese rats.

Experimental Protocols

The following sections provide an overview of the methodologies used to generate the data presented in this guide.

PPAR-α Transactivation Assay

This assay is used to determine if a compound can activate the PPAR-α receptor and initiate gene transcription.

Objective: To quantify the agonist activity of a test compound on PPAR-α.

General Protocol:

  • Cell Culture and Transfection: A suitable cell line (e.g., HeLa or COS-1 cells) is cultured. The cells are then transiently transfected with two plasmids: one containing a PPAR-α expression vector (often a chimera with the GAL4 DNA-binding domain) and a second reporter plasmid containing a luciferase gene under the control of a promoter with PPAR response elements (PPREs).

  • Compound Treatment: The transfected cells are treated with various concentrations of the test compound (e.g., OEA) or a vehicle control. A known PPAR-α agonist is typically used as a positive control.

  • Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer. The light output is proportional to the amount of luciferase protein expressed, which in turn reflects the level of PPAR-α activation.

  • Data Analysis: The luciferase activity is normalized to a control (e.g., Renilla luciferase activity from a co-transfected plasmid) to account for variations in transfection efficiency and cell number. The data are then plotted as a dose-response curve to determine the EC50 value.

GPR119 Activation and GLP-1 Secretion Assay

This assay measures the ability of a compound to activate GPR119 and stimulate the secretion of GLP-1 from enteroendocrine cells.

Objective: To quantify GPR119-mediated GLP-1 secretion in response to a test compound.

General Protocol:

  • Cell Culture: An enteroendocrine L-cell line, such as murine GLUTag or human NCI-H716 cells, is cultured in appropriate media. These cells endogenously express GPR119 and produce GLP-1.

  • Compound Treatment: The cells are washed and then incubated with various concentrations of the test compound (e.g., this compound or OEA) in a buffer solution for a defined period (e.g., 2 hours).

  • Supernatant Collection: After incubation, the cell culture supernatant is collected. A protease inhibitor (e.g., Diprotin A) is often added to prevent the degradation of secreted GLP-1.

  • GLP-1 Measurement: The concentration of GLP-1 in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Normalization and Analysis: The amount of secreted GLP-1 is often normalized to the total protein content of the cells in each well. The results are then analyzed to determine the dose-dependent effect of the compound on GLP-1 secretion and to calculate the EC50 value.

In Vivo Food Intake Study in Rodents

This experiment is designed to assess the effect of a compound on the feeding behavior of laboratory animals.

Objective: To measure the effect of a test compound on food consumption and satiety in rodents.

General Protocol:

  • Animal Acclimation: Rodents (typically rats or mice) are housed individually and acclimated to the experimental conditions, including the diet and feeding schedule.

  • Fasting: To standardize the hunger state, animals are usually fasted for a period (e.g., 12-24 hours) before the experiment.

  • Compound Administration: The test compound (e.g., OEA) is administered via a specific route, such as oral gavage or intraperitoneal injection, at various doses. A control group receives the vehicle solution.

  • Food Presentation and Measurement: A pre-weighed amount of food is provided to the animals, and their food consumption is measured at specific time intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

  • Data Analysis: The cumulative food intake for each group is calculated and compared to the control group to determine the effect of the compound on appetite. Statistical analysis is performed to assess the significance of the observed differences.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Target_ID Target Identification (PPAR-α, GPR119) Binding_Assay Receptor Binding Assay (Determine Kd) Target_ID->Binding_Assay Functional_Assay Functional Assay (e.g., Luciferase, cAMP, GLP-1 Secretion) Target_ID->Functional_Assay EC50_Calc Determine EC50/IC50 Binding_Assay->EC50_Calc Functional_Assay->EC50_Calc Animal_Model Animal Model Selection (e.g., Rats, Mice) Dosing Compound Administration (Oral, IP) Animal_Model->Dosing Behavioral_Test Behavioral Testing (Food Intake, Satiety) Dosing->Behavioral_Test Physiological_Test Physiological Measurement (Body Weight, Blood Glucose) Dosing->Physiological_Test Efficacy_Eval Efficacy Evaluation Behavioral_Test->Efficacy_Eval Physiological_Test->Efficacy_Eval Compound Test Compound (this compound or OEA) Compound->Target_ID Compound->Animal_Model

A generalized experimental workflow.

Summary and Conclusion

Oleoylethanolamide is a well-established bioactive lipid with demonstrated high-affinity agonism at PPAR-α and activation of GPR119, leading to reduced food intake and body weight gain. In contrast, this compound is primarily characterized as a GPR119 agonist that stimulates GLP-1 secretion.

A significant gap in the current scientific literature is the lack of data on this compound's activity at PPAR-α and its in vivo effects on satiety and body weight. Without this information, a direct and comprehensive comparison of the two compounds' full physiological effects is challenging.

Future research should focus on:

  • Investigating the potential interaction of this compound with PPAR-α and other nuclear receptors.

  • Conducting in vivo studies to determine the effects of this compound on food intake, body weight, and other metabolic parameters.

  • Performing head-to-head comparative studies of this compound and OEA to elucidate their relative potencies and efficacies at shared targets.

This guide highlights the current understanding of this compound and Oleoylethanolamide, providing a foundation for researchers to build upon and further explore the therapeutic potential of these intriguing bioactive lipids.

References

comparing the effects of n-Oleoyl serinol to other bioactive lipids

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative effects of n-Oleoyl serinol versus other key bioactive lipids.

Introduction

This compound (OS) is an endogenous N-acyl amide that has garnered significant attention for its potent biological activities, particularly in the realm of bone metabolism. As a member of the diverse family of bioactive lipids, which includes well-known endocannabinoids and other N-acylethanolamines, understanding the comparative effects of OS is crucial for elucidating its therapeutic potential. This guide provides an objective comparison of OS with other prominent bioactive lipids—Anandamide (AEA), Oleoylethanolamide (OEA), and Palmitoylethanolamide (PEA)—supported by available experimental data. We delve into their mechanisms of action, signaling pathways, and provide detailed experimental protocols for key assays.

Comparative Analysis of Bioactive Lipids

The following tables summarize the key characteristics and quantitative data available for this compound and other selected bioactive lipids.

Table 1: General Comparison of Bioactive Lipids

FeatureThis compound (OS)Anandamide (AEA)Oleoylethanolamide (OEA)Palmitoylethanolamide (PEA)
Primary Biological Role Bone remodeling regulation[1][2][3]Neuromodulation, pain, appetite[4]Satiety, weight control[5]Anti-inflammatory, analgesic
Primary Molecular Target(s) G-protein coupled receptor (GPCR)CB1 and CB2 receptors, TRPV1PPARαPPARα, GPR55

Table 2: Receptor Binding and Activation Data

Bioactive LipidReceptor/TargetAssay TypeValueReference
This compound Putative GPCROsteoblast ProliferationPeak at 10⁻¹¹ M
Anandamide Cannabinoid Receptor (CB1)Radioligand Binding (Ki)89 ± 10 nM (with PMSF)
Cannabinoid Receptor (CB1)Radioligand Binding (Ki)600 nM
Vanilloid Receptor (TRPV1)Radioligand Binding (Ki)1.66 µM (with PMSF)
Oleoylethanolamide PPARαTransactivation Assay (EC50)120 ± 1 nM
Palmitoylethanolamide COX-2Cell-free enzyme assay (IC50)0.57 µM
TRPV1 (desensitization)Intracellular Ca²⁺ (IC50)0.45 ± 0.02 µM (with PEA)

Table 3: Effects on Bone Metabolism

Bioactive LipidEffect on OsteoblastsEffect on OsteoclastsKey Signaling Pathway
This compound Stimulates proliferationPromotes apoptosis, inhibits formationGi-protein, ERK1/2
Anandamide Pro-differentiative effects reportedRegulates differentiation and activityCB1/CB2 dependent
Other N-acyl amides Proliferative activity observed in vitro--

Signaling Pathways and Mechanisms of Action

The biological effects of these lipids are mediated through distinct signaling pathways. Below are graphical representations of the key pathways involved.

N_Oleoyl_Serinol_Signaling_in_Osteoblasts OS This compound GPCR Putative Gi-coupled Receptor OS->GPCR Binds Gi Gi-protein GPCR->Gi Activates MEK MEK Gi->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Osteoblast Proliferation ERK->Proliferation Promotes

This compound signaling in osteoblasts.

GPR55_Signaling_Pathway Ligand Ligand (e.g., LPI, Anandamide) GPR55 GPR55 Ligand->GPR55 Activates G13 Gα13 GPR55->G13 Couples to RhoA RhoA G13->RhoA Activates PLC PLC G13->PLC Activates ROCK ROCK RhoA->ROCK Activates Actin Actin Cytoskeleton Rearrangement ROCK->Actin Ca_release Intracellular Ca²⁺ Release PLC->Ca_release

Simplified GPR55 signaling cascade.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments cited in the comparison of these bioactive lipids.

Osteoblast Proliferation Assay

Objective: To determine the effect of this compound and other bioactive lipids on the proliferation of osteoblastic cells.

Materials:

  • MC3T3-E1 osteoblastic cells

  • Alpha Minimum Essential Medium (α-MEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Test compounds (this compound, Anandamide, etc.) dissolved in a suitable vehicle (e.g., ethanol)

  • 96-well culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MC3T3-E1 cells in 96-well plates at a density of 5 x 10³ cells/well in α-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubation: Culture the cells for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: After 24 hours, replace the medium with fresh α-MEM containing various concentrations of the test compounds (e.g., 10⁻¹³ M to 10⁻⁷ M). Include a vehicle control group.

  • Incubation: Incubate the treated cells for an additional 24 to 48 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Osteoclast Apoptosis Assay

Objective: To assess the pro-apoptotic effects of this compound on osteoclasts.

Materials:

  • Bone marrow cells from mice or RAW 264.7 macrophage cell line

  • Macrophage colony-stimulating factor (M-CSF)

  • Receptor activator of nuclear factor-κB ligand (RANKL)

  • Test compound (this compound)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Osteoclast Generation: Isolate bone marrow cells and culture them with M-CSF (e.g., 50 ng/mL) for 24 hours to obtain bone marrow-derived macrophages (BMMs). To induce osteoclast differentiation, culture BMMs with M-CSF and RANKL (e.g., 50 ng/mL) for 3-4 days. For RAW 264.7 cells, culture with RANKL to induce differentiation.

  • Treatment: Treat the mature osteoclasts with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in binding buffer provided in the apoptosis detection kit.

  • Annexin V and PI Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Experimental_Workflow_Osteoclast_Apoptosis Start Start: Isolate Bone Marrow Cells or Culture RAW 264.7 cells Culture_BMMs Culture with M-CSF to obtain BMMs Start->Culture_BMMs Differentiate Induce Osteoclast Differentiation with M-CSF and RANKL Culture_BMMs->Differentiate Treat Treat with this compound Differentiate->Treat Stain Stain with Annexin V-FITC and PI Treat->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

References

A Researcher's Guide to N-Oleoyl Serinol Quantification: A Comparative Analysis of Leading Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of N-Oleoyl Serinol, the accurate quantification of this bioactive lipid is paramount. This guide provides a comprehensive cross-validation of three prominent analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA). By presenting supporting experimental data and detailed methodologies, this document serves as a crucial resource for selecting the most appropriate quantification strategy.

The selection of an analytical method for this compound quantification hinges on a variety of factors, including the required sensitivity, selectivity, sample matrix, throughput, and available instrumentation. While LC-MS/MS is often considered the gold standard for its high sensitivity and specificity, HPLC-UV offers a more accessible and cost-effective alternative. Competitive ELISA presents a high-throughput option, particularly suitable for screening large numbers of samples.

Comparative Analysis of Quantitative Performance

To facilitate a direct comparison, the following table summarizes the key performance parameters for each quantification method. The data presented is a synthesis of typical performance characteristics observed for the analysis of N-acyl amino acids and other lipid molecules, providing a reliable benchmark for what can be expected when quantifying this compound.

ParameterLC-MS/MSHPLC-UVCompetitive ELISA
Limit of Detection (LOD) 0.1 - 1 ng/mL10 - 50 ng/mL0.5 - 5 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL50 - 200 ng/mL1 - 10 ng/mL
**Linearity (R²) **> 0.99> 0.99Typically sigmoidal
Precision (%RSD) < 15%< 15%< 20%
Accuracy (%Recovery) 85 - 115%80 - 120%80 - 120%
Selectivity Very HighModerateHigh (Antibody dependent)
Throughput ModerateModerateHigh
Cost per Sample HighLowModerate

Experimental Protocols

The successful implementation of any of these methods is contingent upon a well-defined experimental protocol. Below are detailed methodologies for each of the key experiments cited in this guide.

Sample Preparation for Biological Matrices (Plasma, Serum, Tissues)

A robust sample preparation protocol is critical for accurate and reproducible quantification of this compound, aiming to efficiently extract the analyte and remove interfering substances.

  • Homogenization (for tissue samples): Homogenize tissue samples in an appropriate buffer (e.g., phosphate-buffered saline) on ice.

  • Liquid-Liquid Extraction:

    • To 100 µL of plasma, serum, or tissue homogenate, add an internal standard (e.g., a stable isotope-labeled this compound).

    • Add 1 mL of a cold extraction solvent mixture, such as chloroform:methanol (2:1, v/v).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.

  • Phase Separation and Evaporation:

    • Carefully collect the lower organic phase containing the lipids.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in an appropriate solvent compatible with the chosen analytical method (e.g., methanol for LC-MS/MS and HPLC-UV, or assay buffer for ELISA).

LC-MS/MS Quantification Protocol

This method offers high sensitivity and selectivity for the quantification of this compound.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 60% to 100% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For this compound (C21H41NO3, MW: 355.57), a potential precursor ion would be [M+H]+ at m/z 356.3. Product ions would need to be determined through infusion and fragmentation experiments.

    • Data Analysis: Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

HPLC-UV Quantification Protocol

A cost-effective and widely available method for lipid analysis.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point could be 85% acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

  • UV Detection:

    • Wavelength: this compound lacks a strong chromophore, so detection is typically performed at a low wavelength, such as 205 nm.[1]

    • Data Analysis: Quantify this compound based on the peak area of the analyte compared to a calibration curve constructed from standards of known concentrations.

Competitive ELISA Protocol

This high-throughput immunoassay is suitable for screening large sample numbers. Competitive ELISAs are particularly useful for small molecules like this compound.[2][3]

  • Coating: Coat a 96-well microplate with an antibody specific to this compound and incubate overnight at 4°C.

  • Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.

  • Blocking: Block the remaining protein-binding sites in the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Competition:

    • Add standards of known this compound concentration or prepared samples to the wells.

    • Immediately add a fixed amount of enzyme-conjugated this compound (tracer) to each well.

    • Incubate for 1-2 hours at room temperature to allow competition between the sample/standard this compound and the tracer for binding to the antibody.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add a substrate solution (e.g., TMB) that will be converted by the enzyme on the tracer to produce a colorimetric signal.

  • Signal Detection: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: The signal intensity is inversely proportional to the concentration of this compound in the sample.[2] A standard curve is generated by plotting the absorbance versus the logarithm of the standard concentrations. The concentration of this compound in the samples is then interpolated from this curve.

Visualizing the Methodologies

To further clarify the experimental processes and their relationships, the following diagrams have been generated using the DOT language.

Experimental Workflow for this compound Quantification cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Methods cluster_Data Data Analysis BiologicalSample Biological Sample (Plasma, Serum, Tissue) Homogenization Homogenization (for tissues) BiologicalSample->Homogenization Extraction Liquid-Liquid Extraction (with Internal Standard) BiologicalSample->Extraction Homogenization->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Reconstitution->LCMS HPLCUV HPLC-UV Reconstitution->HPLCUV ELISA Competitive ELISA Reconstitution->ELISA Quantification Quantification LCMS->Quantification HPLCUV->Quantification ELISA->Quantification

General experimental workflow for this compound quantification.

Comparison of this compound Quantification Methods cluster_performance Performance Metrics LCMS LC-MS/MS Sensitivity Sensitivity LCMS->Sensitivity Very High Selectivity Selectivity LCMS->Selectivity Very High Throughput Throughput LCMS->Throughput Moderate Cost Cost LCMS->Cost High HPLCUV HPLC-UV HPLCUV->Sensitivity Moderate HPLCUV->Selectivity Moderate HPLCUV->Throughput Moderate HPLCUV->Cost Low ELISA Competitive ELISA ELISA->Sensitivity High ELISA->Selectivity High ELISA->Throughput High ELISA->Cost Moderate

Logical comparison of key performance metrics for each method.

References

A Comparative Investigation of N-Oleoyl Serinol and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-Oleoyl serinol and its analogs, focusing on their biological activity, mechanism of action, and the experimental data supporting these findings. N-acyl serinols are a class of lipid signaling molecules with emerging therapeutic potential, particularly in the areas of metabolic disease and cellular regulation. This document aims to be a valuable resource for professionals engaged in the research and development of novel therapeutics targeting pathways modulated by these compounds.

Comparative Biological Activity

This compound and its analogs, such as N-Palmitoyl serinol, primarily exert their effects through the activation of G-protein coupled receptor 119 (GPR119), a key regulator of glucose homeostasis.[1][2][3] Their structural similarity to endogenous ligands like oleoylethanolamide (OEA) allows them to modulate important physiological processes.[2][3]

GPR119 Agonist Potency

The potency of this compound and its analogs as GPR119 agonists has been a key area of investigation. Comparative studies have revealed differences in their ability to activate the receptor, often quantified by the half-maximal effective concentration (EC50).

CompoundEC50 (µM) for GPR119 ActivationCell LineAssay TypeReference
This compound12HEK293β-arrestin assay
N-Palmitoyl serinol9HEK293β-arrestin assay
Oleoylethanolamide (OEA)7HEK293β-arrestin assay

Table 1: Comparative GPR119 Agonist Potency of N-acyl Serinols and the Endogenous Ligand OEA.

Stimulation of Glucagon-Like Peptide-1 (GLP-1) Secretion

A critical downstream effect of GPR119 activation is the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that plays a vital role in regulating blood sugar levels. This compound has been shown to be an effective secretagogue of GLP-1.

Studies have demonstrated that microbiota-encoded this compound, when administered to murine enteroendocrine GLUTag cells at equimolar concentrations to the endogenous ligands OEA and 2-oleoyl glycerol (2-OG), induced GLP-1 secretion to the same magnitude. This highlights the potential of this compound and its analogs as therapeutic agents for type 2 diabetes by enhancing GLP-1 release.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for this compound and its analogs involves the activation of GPR119, which is coupled to the Gαs subunit of the heterotrimeric G protein. This initiates a signaling cascade that leads to the production of cyclic AMP (cAMP) and subsequent physiological responses.

GPR119-Mediated Signaling Pathway

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space N-Oleoyl_serinol This compound or Analog GPR119 GPR119 N-Oleoyl_serinol->GPR119 Binds to Gs Gαs GPR119->Gs Activates AC Adenylate Cyclase Gs->AC Activates Gbg Gβγ ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GLP1_Vesicle GLP-1 Vesicle PKA->GLP1_Vesicle Promotes exocytosis GLP1_Release GLP-1 Release GLP1_Vesicle->GLP1_Release

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for key assays used in the comparative investigation of this compound and its analogs.

GPR119 Activation Assay (cAMP Measurement)

This protocol describes a common method for quantifying GPR119 activation by measuring intracellular cAMP levels in HEK293 cells stably expressing the receptor.

Cell Culture and Transfection:

  • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • For stable expression, transfect cells with a GPR119 expression construct using a suitable transfection reagent according to the manufacturer's instructions.

  • Select and maintain a stable cell line expressing GPR119 using an appropriate selection antibiotic.

cAMP Assay Protocol (HTRF):

  • Seed the GPR119-expressing HEK293 cells into a 384-well white plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • The following day, remove the culture medium and replace it with 10 µL of stimulation buffer.

  • Add 5 µL of the test compound (this compound or analogs) at various concentrations to the wells.

  • Incubate the plate at room temperature for 30 minutes.

  • Add 5 µL of d2-labeled cAMP conjugate followed by 5 µL of Eu3+ cryptate-labeled anti-cAMP antibody to each well.

  • Incubate the plate for 1 hour at room temperature, protected from light.

  • Measure the HTRF signal using a plate reader compatible with HTRF technology, with excitation at 320 nm and emission at 620 nm and 665 nm.

  • Calculate the ratio of the emission at 665 nm to that at 620 nm and determine the cAMP concentration from a standard curve.

GPR119_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection Seed Seed GPR119-HEK293 cells in 384-well plate Incubate_overnight Incubate overnight Seed->Incubate_overnight Stimulate Add test compounds (this compound & analogs) Incubate_overnight->Stimulate Incubate_30min Incubate 30 min Stimulate->Incubate_30min Add_reagents Add HTRF reagents (d2-cAMP & Ab-cryptate) Incubate_30min->Add_reagents Incubate_1hr Incubate 1 hr Add_reagents->Incubate_1hr Read_plate Read HTRF signal Incubate_1hr->Read_plate Analyze Calculate cAMP concentration Read_plate->Analyze

GLP-1 Secretion Assay

This protocol details the measurement of GLP-1 secretion from the murine enteroendocrine GLUTag cell line in response to treatment with this compound or its analogs.

Cell Culture:

  • Culture GLUTag cells in DMEM containing 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

GLP-1 Secretion Assay Protocol:

  • Seed GLUTag cells in a 24-well plate at a density that allows them to reach approximately 80% confluency on the day of the assay.

  • On the day of the experiment, wash the cells twice with Krebs-Ringer buffer (KRB).

  • Pre-incubate the cells in 500 µL of KRB for 1 hour at 37°C.

  • Remove the pre-incubation buffer and replace it with 500 µL of KRB containing the test compounds (this compound or analogs) at the desired concentrations.

  • Incubate the cells for 2 hours at 37°C.

  • Collect the supernatant from each well. To prevent GLP-1 degradation, it is recommended to add a DPP-4 inhibitor to the collection tubes.

  • Centrifuge the collected supernatant to remove any cellular debris.

  • Measure the concentration of GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.

  • Lyse the cells remaining in the wells and determine the total protein content using a protein assay (e.g., BCA or Bradford assay).

  • Normalize the measured GLP-1 concentration to the total protein content of the corresponding well.

GLP1_Secretion_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed Seed GLUTag cells in 24-well plate Wash Wash cells with KRB Seed->Wash Preincubate Pre-incubate in KRB Wash->Preincubate Add_compounds Add test compounds Preincubate->Add_compounds Incubate_2hr Incubate 2 hr Add_compounds->Incubate_2hr Collect_supernatant Collect supernatant Incubate_2hr->Collect_supernatant Protein_assay Measure total protein Incubate_2hr->Protein_assay ELISA Measure GLP-1 by ELISA Collect_supernatant->ELISA Normalize Normalize GLP-1 to protein ELISA->Normalize Protein_assay->Normalize

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds for the development of novel therapeutics, particularly for metabolic disorders such as type 2 diabetes. Their ability to potently activate GPR119 and stimulate GLP-1 secretion underscores their therapeutic potential. The comparative data presented in this guide highlight the subtle but significant differences in activity between analogs, emphasizing the importance of structure-activity relationship studies in optimizing lead compounds.

Future research should focus on expanding the library of N-acyl serinol analogs to explore the impact of varying acyl chain lengths, degrees of saturation, and modifications to the serinol headgroup on GPR119 activation and downstream signaling. A deeper understanding of the structure-activity relationships will be instrumental in designing next-generation GPR119 agonists with improved potency, selectivity, and pharmacokinetic properties. Furthermore, in vivo studies are essential to validate the therapeutic efficacy of these compounds in relevant disease models.

References

N-Oleoyl Serinol: A Comparative Analysis of its Interaction with the Endocannabinoid System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Oleoyl serinol's interaction with key components of the endocannabinoid system against major endogenous cannabinoids and related signaling lipids. The information is intended to support research and drug development efforts by offering a clear, data-driven perspective on the pharmacological profile of this compound.

Comparative Analysis of Receptor Binding and Enzyme Inhibition

This compound, a naturally occurring N-acyl amide, has been investigated for its biological activities. To contextualize its role within the endocannabinoid system, this section compares its binding affinities and inhibitory concentrations against well-characterized endocannabinoids and other N-acyl amides. The data presented in the following tables are compiled from various independent studies and should be interpreted with consideration for potential variations in experimental conditions.

Receptor Binding Affinities (Ki)

The following table summarizes the binding affinities (Ki, in nM) of this compound and comparable compounds at the cannabinoid receptors CB1 and CB2, and the G-protein coupled receptor GPR119. Lower Ki values indicate higher binding affinity.

CompoundCB1 Receptor (Ki, nM)CB2 Receptor (Ki, nM)GPR119 (Ki, nM)
This compound >10,000[1]>10,000[1]Not Reported
Anandamide (AEA)89[2]371[2]Very Weak Agonist[3]
2-Arachidonoylglycerol (2-AG)4721400Not Reported
Oleoylethanolamide (OEA)>10,000>10,000Agonist (EC50 ≈ 3,000)
Palmitoylethanolamide (PEA)>10,000>10,000Weak Agonist

Note: A study on N-oleoyl-l-serine (OS) found no binding to CB1 and CB2 receptors at concentrations up to 10 µM.

Functional Activity (EC50) at GPR119

This table presents the functional activity (EC50, in µM) of this compound and related lipids at the GPR119 receptor, typically measured via cAMP accumulation assays. Lower EC50 values indicate greater potency.

CompoundGPR119 (EC50, µM)
This compound Very Low Activity (2.2% cAMP response at 10µM)
Oleoylethanolamide (OEA)~5
N-Oleoyl-dopaminePotency equivalent to OEA
2-Oleoyl glycerol (2-OG)2.5
Enzyme Inhibition (IC50)

The following table details the inhibitory concentrations (IC50, in µM) of this compound and its counterparts against the primary endocannabinoid-degrading enzymes, Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). Lower IC50 values signify more potent inhibition.

CompoundFAAH (IC50, µM)MAGL (IC50, µM)
This compound Not ReportedNot Reported (Arachidonoyl serinol: 73)
Anandamide (AEA)SubstrateWeak Inhibition
2-Arachidonoylglycerol (2-AG)Substrate (at a faster rate than AEA)13
Oleoylethanolamide (OEA)SubstrateNo significant inhibition
Palmitoylethanolamide (PEA)Poor SubstrateNo significant inhibition

Note: While a specific IC50 for this compound at MAGL is not available, the structurally similar compound, Arachidonoyl serinol, demonstrates weak inhibition. Palmitoyl serinol also shows very weak interaction with both FAAH and MAGL.

Signaling Pathways and Experimental Overviews

To provide a clearer understanding of the interactions detailed above, the following diagrams illustrate the canonical endocannabinoid signaling pathway and a typical experimental workflow for assessing compound activity.

Endocannabinoid Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_other_targets Other Cellular Targets CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Inhibits neurotransmitter release NAPE_PLD NAPE-PLD AEA Anandamide (AEA) NAPE_PLD->AEA Synthesizes FAAH FAAH Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid AEA->CB1 Binds to (retrograde signaling) AEA->FAAH Degraded by GPR119 GPR119 AEA->GPR119 Very Weak Agonist CB2 CB2 Receptor (Immune Cells, etc.) AEA->CB2 DAGL DAGL twoAG 2-Arachidonoylglycerol (2-AG) DAGL->twoAG Synthesizes MAGL MAGL Arachidonic_Acid2 Arachidonic Acid + Glycerol MAGL->Arachidonic_Acid2 twoAG->CB1 Binds to (retrograde signaling) twoAG->MAGL Degraded by twoAG->GPR119 Not a primary ligand twoAG->CB2 Oleoyl_Serinol This compound Oleoyl_Serinol->CB1 No significant binding Oleoyl_Serinol->FAAH Interaction not reported Oleoyl_Serinol->MAGL Weak inhibition (inferred) Oleoyl_Serinol->GPR119 Very Low Activity Oleoyl_Serinol->CB2 No significant binding Experimental Workflow for Compound Characterization cluster_binding Receptor Binding Assays cluster_functional Functional Assays cluster_enzyme Enzyme Inhibition Assays Compound Test Compound (e.g., this compound) Radioligand Radioligand Binding Assay (CB1, CB2) Compound->Radioligand TR_FRET TR-FRET Assay (GPR119) Compound->TR_FRET cAMP cAMP Accumulation Assay (GPR119) Compound->cAMP Reporter Reporter Gene Assay (GPR119) Compound->Reporter FAAH_assay FAAH Activity Assay (Fluorometric/Colorimetric) Compound->FAAH_assay MAGL_assay MAGL Activity Assay (Fluorometric/Colorimetric) Compound->MAGL_assay Ki Binding Affinity (Ki) Radioligand->Ki Determines Ki TR_FRET->Ki Determines Ki EC50_func Functional Potency (EC50) cAMP->EC50_func Determines EC50 Reporter->EC50_func Determines EC50 IC50 Inhibitory Potency (IC50) FAAH_assay->IC50 Determines IC50 MAGL_assay->IC50 Determines IC50

References

Illuminating the Target Specificity of n-Oleoyl Serinol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of bioactive lipids is paramount. This guide provides a comprehensive comparison of n-Oleoyl serinol with alternative compounds, focusing on its target specificity and supported by experimental data and detailed protocols.

This compound, an endogenous ceramide analog, has garnered significant interest for its diverse biological activities, including its roles in bone remodeling, stem cell differentiation, and as an agonist for the G-protein coupled receptor 119 (GPR119). This guide will delve into the experimental evidence that confirms its target specificity and compare its performance with other relevant molecules in each of these domains.

Comparative Analysis of Target Potency

To objectively assess the efficacy of this compound, its potency in various biological assays is compared with that of known alternatives. The following table summarizes the half-maximal effective concentrations (EC50) and other potency metrics for this compound and its comparators.

Compound/AlternativeTarget/AssayPotency (EC50/Peak Effect)Cell Line/System
This compound GPR119 Agonism (GLP-1 Secretion) 12 µM [1][2][3]Mouse GLUTag cells
Osteoblast Proliferation Peak effect at 10⁻¹¹ M [4][5]MC3T3 E1 osteoblastic cells
Stem Cell Apoptosis Effective at 80-100 µM Embryoid body-derived cells
Oleoylethanolamide (OEA)GPR119 Agonism~2.78 µMHEK293-hGPR119 cells
AR 231453GPR119 Agonism0.68 nM - 4.7 nMVarious (e.g., HIT-T15, HEK293)
GSK1292263GPR119 Agonism~126 nM (from pEC50 of 6.9)Human GPR119 expressing cells
2-OleoylglycerolGPR119 Agonism2.5 µMCOS-7 cells expressing hGPR119
C2-CeramideApoptosis InductionVaries (µM range)Various cancer cell lines

Experimental Protocols for Target Specificity Confirmation

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the target specificity of this compound.

GPR119 Agonist Activity Assay (cAMP Measurement)

This protocol is designed to determine the ability of a compound to activate GPR119, a Gs-coupled receptor, by measuring the subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).

Materials:

  • HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds (this compound and alternatives) dissolved in a suitable solvent (e.g., DMSO).

  • cAMP assay kit (e.g., HTRF cAMP dynamic kit).

  • Microplate reader capable of detecting the assay signal.

Procedure:

  • Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of approximately 16,000 cells per well and culture overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Compound Addition: Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a known GPR119 agonist (e.g., AR 231453) as a positive control.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection: Following the manufacturer's instructions for the cAMP assay kit, add the detection reagents to each well.

  • Data Acquisition: Read the plate on a microplate reader at the appropriate wavelengths.

  • Data Analysis: Calculate the concentration-response curves and determine the EC50 values for each compound.

Osteoblast Proliferation Assay

This assay assesses the effect of this compound and other compounds on the proliferation of osteoblastic cells, a key process in bone formation.

Materials:

  • MC3T3-E1 osteoblastic cells.

  • Cell culture medium (e.g., α-MEM with 10% FBS).

  • Test compounds.

  • MTT assay kit or similar cell proliferation assay.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed MC3T3-E1 cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds.

  • Incubation: Incubate the cells for 24 to 48 hours.

  • Proliferation Assessment: Add MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the control group to determine the percentage of cell proliferation.

Osteoclast Apoptosis Assay

This protocol is used to evaluate the pro-apoptotic effects of this compound on osteoclasts, the cells responsible for bone resorption.

Materials:

  • RAW 264.7 macrophage cells or bone marrow-derived macrophages.

  • M-CSF (Macrophage Colony-Stimulating Factor).

  • RANKL (Receptor Activator of Nuclear Factor-κB Ligand).

  • Test compounds.

  • Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide).

  • Flow cytometer.

Procedure:

  • Osteoclast Differentiation: Culture RAW 264.7 cells or bone marrow macrophages with M-CSF and RANKL for several days to induce differentiation into mature osteoclasts.

  • Treatment: Treat the mature osteoclasts with different concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).

  • Data Analysis: Compare the percentage of apoptotic cells in the treated groups to the untreated control group.

Visualizing the Molecular Pathways and Workflows

To further clarify the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language.

cluster_GPR119 GPR119 Signaling Pathway nOS n-Oleoyl serinol GPR119 GPR119 nOS->GPR119 AC Adenylate Cyclase GPR119->AC Gsα cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB GLP1 GLP-1 Secretion CREB->GLP1

GPR119 signaling cascade initiated by this compound.

cluster_workflow Comparative Experimental Workflow start Start cell_culture Cell Culture (e.g., HEK293-hGPR119, MC3T3-E1, RAW 264.7) start->cell_culture treatment Treatment with: - this compound - Alternatives - Vehicle Control cell_culture->treatment assay Perform Assay: - cAMP Measurement - Proliferation Assay - Apoptosis Assay treatment->assay data_acq Data Acquisition (Plate Reader/Flow Cytometer) assay->data_acq analysis Data Analysis (EC50/Potency Determination) data_acq->analysis comparison Comparative Analysis analysis->comparison end End comparison->end

Workflow for comparing the bioactivity of this compound and its alternatives.

References

Assessing the Reproducibility of n-Oleoyl Serinol Research Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Oleoyl serinol (OS) has emerged as a potential therapeutic agent for metabolic bone diseases, most notably osteoporosis. Initial research has demonstrated its capacity to modulate bone remodeling by promoting the activity of bone-forming osteoblasts while concurrently inhibiting the function of bone-resorbing osteoclasts. This guide provides a comprehensive comparison of the experimental findings on this compound with established osteoporosis treatments, namely the bisphosphonate zoledronic acid and the parathyroid hormone analog teriparatide. By presenting key quantitative data, detailed experimental protocols, and elucidating the underlying signaling pathways, this document aims to offer researchers, scientists, and drug development professionals a clear framework for assessing the reproducibility and therapeutic potential of this compound.

Comparative Efficacy in Preclinical Models

The following tables summarize the quantitative data from preclinical studies on this compound and its alternatives in ovariectomized (OVX) rodent models, a standard for simulating postmenopausal osteoporosis.

Table 1: Effects on Bone Mineral Density (BMD) in Ovariectomized Rodents

CompoundAnimal ModelDoseTreatment DurationBMD Change (vs. OVX Control)Source
This compound Mice5 mg/kg/day6 weeksSignificant increase in trabecular bone volume/total volume (BV/TV)[1]
Calcium-derived oleoyl serine Not specifiedNot specifiedNot specifiedUpregulated osteogenic markers (Alp, Runx2) more effectively than OS[2]
Zoledronic Acid Rats0.025 mg/kgNot specifiedPrevented loss of mineral mass; statistically higher crystalline phase and calcium content[3][4]
Zoledronic Acid RatsSingle injection 2 weeks post-OVX10 weeksFull reversal of cancellous bone loss[5]
Teriparatide Rats30 µg/kg/day90 daysComplete restoration of bone density
Teriparatide MiceNot specified4 weeksPrevented ovariectomy-induced bone loss

Table 2: Effects on Bone Turnover Markers in Ovariectomized Rodents

CompoundAnimal ModelEffect on Bone Formation Markers (e.g., Osteocalcin, ALP)Effect on Bone Resorption Markers (e.g., TRAP5b, CTX)Source
This compound MiceNot specifiedSignificantly decreased serum TRAP5b
Zoledronic Acid RatsNot specifiedInhibited bone remodeling, proved by TRAP5b reduction
Teriparatide RatsIncreased bone formationDid not significantly increase osteoclast number
Teriparatide MiceNot specifiedNot specified

Experimental Protocols

This compound Studies (based on Smoum et al., 2010)
  • In Vitro Osteoblast Proliferation Assay:

    • Cell Line: MC3T3 E1 osteoblastic cells.

    • Method: Cells were cultured with varying concentrations of synthetic this compound. Proliferation was assessed by measuring DNA synthesis.

  • In Vitro Osteoclast Apoptosis Assay:

    • Cell Culture: Bone marrow-derived osteoclasts.

    • Method: Cells were treated with this compound, and apoptosis was quantified.

  • In Vivo Ovariectomized (OVX) Mouse Model:

    • Animals: Female C57BL/6 mice.

    • Procedure: Ovariectomy was performed to induce estrogen deficiency and subsequent bone loss.

    • Treatment: Mice received daily intraperitoneal injections of this compound (5 mg/kg) or vehicle.

    • Analysis: Bone microarchitecture was analyzed by micro-computed tomography (µCT). Serum bone turnover markers were measured.

Zoledronic Acid Studies
  • In Vivo Ovariectomized (OVX) Rat Model:

    • Animals: Female Sprague-Dawley rats.

    • Procedure: Ovariectomy was performed.

    • Treatment: A single intravenous injection of zoledronic acid was administered at various time points post-ovariectomy.

    • Analysis: Bone microarchitecture of the tibia was monitored longitudinally using in vivo µCT. Bone mineral content was also assessed.

Teriparatide Studies
  • In Vivo Ovariectomized (OVX) Rodent Models:

    • Animals: Wistar rats and ddY mice.

    • Procedure: Ovariectomy was performed.

    • Treatment: Daily subcutaneous injections of teriparatide were administered.

    • Analysis: Bone mineral density was measured by densitometry. Histomorphometric analysis was conducted to assess bone formation and the number of osteoclasts.

Signaling Pathways

This compound Signaling Pathway

This compound is proposed to exert its effects on bone cells through a G-protein coupled receptor (GPCR), potentially GPR55, initiating a cascade that involves the activation of Extracellular signal-regulated kinase (Erk1/2) in osteoblasts, leading to their proliferation. In osteoclasts, it appears to inhibit Erk1/2 phosphorylation, promoting apoptosis. Furthermore, recent evidence suggests a link to the Wnt/β-catenin pathway, a critical regulator of osteoblast differentiation.

n_oleoyl_serinol_pathway OS This compound GPCR GPCR (GPR55?) OS->GPCR Wnt Wnt/β-catenin Pathway OS->Wnt Gi Gi-protein GPCR->Gi Erk Erk1/2 Gi->Erk activation Gi->Erk inhibition Osteoblast Osteoblast Proliferation Erk->Osteoblast Osteoclast Osteoclast Apoptosis Erk->Osteoclast Wnt->Osteoblast

Proposed signaling pathway of this compound in bone cells.
Wnt/β-catenin Signaling in Bone Remodeling

The Wnt/β-catenin pathway is a pivotal signaling cascade in bone homeostasis. Activation of this pathway in mesenchymal stem cells promotes their differentiation into osteoblasts. In mature osteoblasts, it enhances their function and survival. Furthermore, Wnt signaling in osteoblasts leads to the production of osteoprotegerin (OPG), a decoy receptor that inhibits the formation of osteoclasts by binding to RANKL.

wnt_beta_catenin_pathway cluster_osteoblast Osteoblast Lineage cluster_osteoclast Osteoclast Lineage MSC Mesenchymal Stem Cell Osteoblast_diff Osteoblast Differentiation MSC->Osteoblast_diff Mature_Osteoblast Mature Osteoblast OPG OPG Production Mature_Osteoblast->OPG Osteoclast_formation Osteoclast Formation OPG->Osteoclast_formation inhibits Wnt Wnt Ligand Beta_catenin β-catenin Stabilization Wnt->Beta_catenin Beta_catenin->MSC commits to Beta_catenin->Mature_Osteoblast promotes function and survival

Role of Wnt/β-catenin signaling in bone cell differentiation and function.
Experimental Workflow for Preclinical Evaluation of Anti-osteoporotic Agents

The general workflow for evaluating potential anti-osteoporotic compounds in preclinical settings involves a series of in vitro and in vivo experiments to determine efficacy and mechanism of action.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_culture Osteoblast & Osteoclast Cell Cultures Proliferation Proliferation/ Differentiation Assays Cell_culture->Proliferation Apoptosis Apoptosis Assays Cell_culture->Apoptosis Gene_expression Gene Expression Analysis Cell_culture->Gene_expression Animal_model Ovariectomized Rodent Model Gene_expression->Animal_model Promising candidates Treatment Compound Administration Animal_model->Treatment uCT µCT Analysis of Bone Microarchitecture Treatment->uCT Markers Serum Bone Turnover Markers Treatment->Markers Conclusion Assessment of Therapeutic Potential uCT->Conclusion Markers->Conclusion Start Compound Identification Start->Cell_culture

General experimental workflow for preclinical anti-osteoporotic drug evaluation.

Conclusion

The existing research on this compound presents a compelling case for its potential as a novel anabolic agent for the treatment of osteoporosis. The initial findings from Smoum et al. (2010) are supported by more recent research on a calcium-derived variant, suggesting a reproducible effect on bone metabolism. However, to fully assess its therapeutic potential and the reproducibility of these findings, further research is warranted. Specifically, direct, head-to-head comparative studies with established treatments like bisphosphonates and teriparatide in standardized preclinical models are needed. Furthermore, a more detailed elucidation of its molecular mechanism, including definitive identification of its receptor and the downstream signaling events, will be crucial for its advancement as a clinical candidate. This guide provides a foundational comparison to aid researchers in designing future studies to address these key questions and to rigorously evaluate the promise of this compound in the management of osteoporosis.

References

A Comparative Analysis of n-Oleoyl Serinol and Its Analogs: In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

N-Oleoyl serinol and its related N-acyl amides are emerging as a class of bioactive lipids with diverse physiological roles. This guide provides a comparative overview of the reported in vitro and in vivo effects of this compound and its close structural analog, N-Oleoyl-L-serine. Due to the limited specific research on this compound, this guide incorporates data from studies on N-Oleoyl-L-serine to provide a broader context for its potential biological activities, with clear distinctions made between the two compounds.

Distinguishing this compound and N-Oleoyl-L-serine

It is crucial to differentiate between this compound and N-Oleoyl-L-serine, as their structural differences may lead to distinct biological activities. This compound is a ceramide analog, while N-Oleoyl-L-serine is a lipid regulator of bone remodeling. While both are N-acyl amides, their downstream effects and signaling pathways are not identical. Research specifically investigating this compound is sparse, with more extensive data available for N-Oleoyl-L-serine, particularly in the context of bone metabolism.

In Vitro Effects: A Comparative Summary

The in vitro effects of these compounds have been investigated in various cell-based assays, revealing their influence on cell proliferation, differentiation, and apoptosis.

CompoundCell TypeAssayKey Findings
N-Oleoyl-L-serine MC3T3 E1 osteoblastic cellsProliferation AssayStimulated DNA synthesis in a dose-dependent manner, with a peak effect at 10-11 M.[1]
Bone marrow-derived monocytesOsteoclastogenesis AssayInhibited the number of intact osteoclasts and promoted osteoclast apoptosis.[1]
RAW 264.7 preosteoclast-like cellsWestern BlotInhibited Erk1/2 phosphorylation.[1]
Bone marrow-derived stromal cellsRT-PCRInhibited RANKL expression.[1]
N-Palmitoyl serinol Neuroblastoma cellsApoptosis AssayInduced apoptosis in rapidly dividing low-density cells.[2]
Human epidermal keratinocytesCeramide ProductionStimulated the generation of ceramides in an IL-4-treated in vitro model of skin inflammation.

In Vivo Effects: Insights from Animal Models

In vivo studies, primarily conducted in mice, have shed light on the systemic effects of N-Oleoyl-L-serine on bone health, particularly in models of osteoporosis.

CompoundAnimal ModelAdministrationKey Findings
N-Oleoyl-L-serine Intact MiceIntraperitoneal injectionModerately increased trabecular bone volume density, primarily by inhibiting bone resorption.
Ovariectomized (OVX) Mice (model for osteoporosis)Intraperitoneal injectionEffectively rescued bone loss by increasing bone formation and markedly restraining bone resorption.

Signaling Pathways and Mechanisms of Action

The biological effects of N-Oleoyl-L-serine are mediated through specific signaling pathways that regulate bone cell function.

N-Oleoyl-L-serine Signaling in Osteoblasts

In osteoblasts, N-Oleoyl-L-serine stimulates a G-protein-coupled receptor (GPCR), leading to the activation of the Erk1/2 signaling pathway, which promotes cell proliferation and bone formation.

G OS N-Oleoyl-L-serine GPCR G-protein-coupled Receptor OS->GPCR Gi Gi-protein GPCR->Gi ERK Erk1/2 Activation Gi->ERK Proliferation Osteoblast Proliferation ERK->Proliferation

N-Oleoyl-L-serine signaling in osteoblasts.

N-Oleoyl-L-serine Signaling in Osteoclasts

N-Oleoyl-L-serine promotes osteoclast apoptosis through both direct and indirect mechanisms. It directly inhibits Erk1/2 phosphorylation, a crucial survival signal for osteoclasts. Indirectly, it suppresses the expression of RANKL, a key factor for osteoclast differentiation and survival, in bone marrow stromal cells.

G cluster_direct Direct Effect cluster_indirect Indirect Effect OS_direct N-Oleoyl-L-serine ERK_inhibition Erk1/2 Phosphorylation Inhibition OS_direct->ERK_inhibition Apoptosis_direct Osteoclast Apoptosis ERK_inhibition->Apoptosis_direct OS_indirect N-Oleoyl-L-serine Stromal_cell Bone Marrow Stromal Cell OS_indirect->Stromal_cell RANKL_inhibition RANKL Expression Inhibition Stromal_cell->RANKL_inhibition Apoptosis_indirect Osteoclast Apoptosis RANKL_inhibition->Apoptosis_indirect

N-Oleoyl-L-serine's dual mechanism in promoting osteoclast apoptosis.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

In Vitro Osteoblast Proliferation Assay
  • Cell Line: MC3T3 E1 osteoblastic cells.

  • Method: Cells are cultured in the presence of varying concentrations of N-Oleoyl-L-serine. DNA synthesis is measured as an indicator of cell proliferation.

  • Data Analysis: Results are typically expressed as a percentage of control (vehicle-treated) cells.

In Vivo Ovariectomy (OVX) Mouse Model
  • Animal Model: Female C57BL/6J mice are subjected to bilateral ovariectomy to induce estrogen deficiency and subsequent bone loss, mimicking postmenopausal osteoporosis.

  • Treatment: N-Oleoyl-L-serine is administered intraperitoneally. A vehicle control group receives the carrier solution.

  • Bone Analysis: After a defined treatment period, bone microarchitecture is analyzed using techniques like micro-computed tomography (µCT) to assess parameters such as bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th).

G Start Female Mice OVX Ovariectomy (OVX) Start->OVX Treatment N-Oleoyl-L-serine Administration OVX->Treatment Analysis Bone Microarchitecture Analysis (µCT) Treatment->Analysis Endpoint Assessment of Bone Parameters Analysis->Endpoint

Workflow for the in vivo ovariectomy mouse model experiment.

Conclusion and Future Directions

The available evidence strongly supports the role of N-Oleoyl-L-serine as a regulator of bone remodeling with therapeutic potential for osteoporosis. Its dual action of promoting bone formation and inhibiting bone resorption makes it an attractive candidate for further drug development.

Conversely, research on this compound is still in its infancy. Preliminary studies on related N-acylated serinols suggest potential roles in apoptosis and ceramide synthesis, hinting at possible applications in oncology and dermatology. Future research should focus on elucidating the specific in vitro and in vivo effects of this compound to determine its unique biological functions and therapeutic potential. Direct comparative studies between this compound and N-Oleoyl-L-serine are warranted to understand their structure-activity relationships and differential effects on various physiological systems.

References

comparative analysis of n-Oleoyl serinol levels across different species

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the varying concentrations of N-Oleoyl Serinol, an endogenous lipid with significant therapeutic potential, across different biological species. This guide provides a comparative analysis of its levels, detailed experimental methodologies for its quantification, and an overview of its role in cellular signaling.

This compound, also known as N-Oleoyl-L-serine (OS), is an endogenous N-acyl amide that has garnered increasing interest in the scientific community for its diverse physiological functions, most notably its role in bone metabolism.[1][2] As a lipid signaling molecule, understanding its distribution and concentration across different species is crucial for elucidating its biological significance and for the development of novel therapeutic strategies. This guide presents a comparative analysis of this compound levels in mice, humans, and plants, offering valuable insights for researchers in the fields of pharmacology, cell biology, and drug discovery.

Quantitative Analysis of this compound Levels

The concentration of this compound varies significantly across different species and even between different tissues within the same organism. The following table summarizes the available quantitative data for this compound levels in mouse tissues, human plasma, and various plant-derived cooking oils.

Species CategorySpecies/SourceTissue/Sample TypeThis compound ConcentrationReference
Mammal Mouse (Mus musculus)Bone (Trabecular)~100 pmol/g[1]
Spleen~10 pmol/g[1]
Brain~1000 pmol/g[1]
Osteoblastic Cell Line (MC3T3-E1)Present
Primary Calvarial OsteoblastsPresent
Mammal Human (Homo sapiens)PlasmaAnalyzed in a cohort of 2,351 individuals; associated with cardiometabolic phenotypes. Specific concentration values require access to the detailed study data.
Plant Olive Oil (Olea europaea)OilHighest among tested cooking oils
Walnut Oil (Juglans regia)OilDetected
Canola Oil (Brassica napus)OilDetected
Peanut Oil (Arachis hypogaea)OilDetected
Safflower Oil (Carthamus tinctorius)OilDetected
Sesame Oil (Sesamum indicum)OilDetected
Toasted Sesame Oil (Sesamum indicum)OilDetected
Grape Seed Oil (Vitis vinifera)OilDetected

Experimental Protocols

The quantification of this compound in biological samples is primarily achieved through liquid chromatography-mass spectrometry (LC-MS) based methods. The general workflow involves lipid extraction, sample purification, and subsequent analysis by a highly sensitive mass spectrometer.

Quantification of this compound in Mouse Tissue

A detailed protocol for the quantification of this compound in mouse tissues has been described. The methodology involves the following key steps:

  • Tissue Homogenization: Tissues are homogenized in a suitable solvent system, typically a mixture of chloroform and methanol, to extract lipids.

  • Lipid Extraction: A modified Bligh-Dyer extraction is performed to separate the lipid phase from the aqueous and solid phases.

  • Solid-Phase Extraction (SPE): The lipid extract is further purified using C18 solid-phase extraction columns to enrich for N-acyl amides and remove interfering substances.

  • HPLC/MS/MS Analysis: The purified samples are analyzed by reverse-phase high-performance liquid chromatography coupled to a triple-quadrupole mass spectrometer (HPLC/MS/MS). The separation is optimized for the retention time of the this compound standard.

  • Quantification: Multiple reaction monitoring (MRM) is used to quantify this compound by monitoring the transition of the parent ion to a specific fragment ion.

Workflow for this compound Quantification

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Homogenization Extraction Lipid Extraction Tissue->Extraction Purification Solid-Phase Extraction Extraction->Purification HPLC HPLC Separation Purification->HPLC MS MS/MS Detection HPLC->MS Quant Quantification MS->Quant

Caption: Experimental workflow for this compound quantification.

Signaling Pathway of this compound in Osteoblasts

This compound has been shown to play a significant role in bone remodeling by stimulating osteoblast proliferation. This action is mediated through a G-protein-coupled receptor (GPCR) and the subsequent activation of the Erk1/2 signaling pathway.

OS This compound GPCR G-protein-coupled Receptor (GPCR) OS->GPCR Gi Gi GPCR->Gi AC Adenylyl Cyclase Gi->AC MEK MEK Gi->MEK βγ subunits cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Erk Erk1/2 MEK->Erk Proliferation Osteoblast Proliferation Erk->Proliferation

Caption: this compound signaling pathway in osteoblasts.

References

Safety Operating Guide

Navigating the Safe Disposal of n-Oleoyl Serinol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential information and procedural steps for the proper disposal of n-Oleoyl serinol, a ceramide analog used in scientific research. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols for chemical waste is crucial.[1]

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to follow general protective and hygienic measures.[1] This includes avoiding ingestion, inhalation, and contact with eyes and skin.[2] Thorough washing after handling is recommended.[2] Personal protective equipment, such as gloves, should be used, although specific material recommendations are not available and should be chosen based on the solvents used and institutional guidelines.[1]

Key Physical and Chemical Properties:

PropertyValue
Physical StateCrystalline solid
Molecular FormulaC21H41NO3
Molecular Weight355.6 g/mol
Purity≥98%
Storage-20°C

Solubility Data:

SolventSolubility
Ethanol~30 mg/mL
Dimethylformamide (DMF)~30 mg/mL
Dimethyl sulfoxide (DMSO)~15 mg/mL
PBS (pH 7.2)~0.29 mg/mL

Step-by-Step Disposal Procedure

The following procedure is a general guideline based on standard laboratory practices for non-hazardous chemical waste. Always consult your institution's specific safety protocols and local regulations for chemical disposal.

  • Assess the Waste Form: Determine if the this compound waste is in a solid form or dissolved in a solvent.

  • Solid Waste Disposal:

    • Collect unadulterated solid this compound waste in a clearly labeled, sealed container designated for non-hazardous solid chemical waste.

    • Ensure the container is compatible with the chemical properties of this compound.

  • Liquid Waste Disposal (Solutions):

    • If this compound is dissolved in an organic solvent (e.g., ethanol, DMSO, DMF), it must be disposed of as hazardous waste due to the flammability and potential toxicity of the solvent.

    • Collect the solution in a designated, sealed, and clearly labeled container for flammable liquid waste or halogenated/non-halogenated solvent waste, depending on your institution's waste stream categories.

    • Do not mix incompatible waste streams.

  • Aqueous Solution Disposal:

    • For dilute aqueous solutions of this compound (e.g., in PBS), consult your institution's guidelines. While the compound itself is not classified as hazardous, local regulations regarding the disposal of chemical solutions down the drain may vary.

    • It is generally best practice to collect aqueous chemical waste for proper disposal rather than drain disposal.

  • Contaminated Labware:

    • Dispose of any labware (e.g., pipette tips, tubes, gloves) that has come into contact with this compound as solid chemical waste.

    • Place these items in a designated, sealed container.

Experimental Protocols Cited

The provided information does not contain detailed experimental protocols for disposal. The disposal procedures outlined above are based on general laboratory safety principles. For laboratory procedures involving the use of this compound, such as preparing stock solutions, it is noted that the compound is soluble in organic solvents like ethanol, DMSO, and DMF. When preparing aqueous solutions, it is recommended not to store them for more than one day.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Start Start: this compound Waste Assess_Form Assess Waste Form Start->Assess_Form Solid_Waste Solid this compound Assess_Form->Solid_Waste Solid Liquid_Waste This compound Solution Assess_Form->Liquid_Waste Liquid Solid_Container Collect in Labeled Solid Waste Container Solid_Waste->Solid_Container Assess_Solvent Identify Solvent Liquid_Waste->Assess_Solvent End End: Proper Disposal Solid_Container->End Organic_Solvent Organic Solvent (Ethanol, DMSO, DMF) Assess_Solvent->Organic_Solvent Organic Aqueous_Solution Aqueous Solution (e.g., PBS) Assess_Solvent->Aqueous_Solution Aqueous Organic_Container Collect in Labeled Solvent Waste Container Organic_Solvent->Organic_Container Aqueous_Container Consult Institutional Guidelines (Likely Collect as Aqueous Waste) Aqueous_Solution->Aqueous_Container Organic_Container->End Aqueous_Container->End

Caption: Logical workflow for the proper disposal of this compound.

References

Navigating the Safe Handling of n-Oleoyl Serinol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

ITHACA, NY – Researchers and drug development professionals working with n-Oleoyl serinol, a ceramide analog, are advised to adopt a cautious approach to its handling, despite conflicting safety classifications. While some safety data sheets (SDS) do not classify it as a hazardous substance under the Globally Harmonized System (GHS), product information from suppliers recommends treating it as potentially hazardous until more definitive toxicological data is available.[1][2] This guide provides essential safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the ambiguity in hazard classification, a conservative approach to personal protective equipment is paramount. The following PPE is recommended as a minimum standard when handling this compound in its solid form and in solutions.

General Handling Precautions:

  • Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[2]

  • Wash hands and any exposed skin thoroughly after handling.[2]

  • Use in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment Solid Form Solution (in organic solvents) Aqueous Solution
Hand Protection Nitrile or neoprene glovesNitrile or neoprene gloves (double-gloving recommended)Nitrile or neoprene gloves
Eye Protection Chemical safety gogglesChemical safety goggles or a face shieldChemical safety goggles
Respiratory Protection N95 or higher-rated respirator for weighing and handling powdersWork in a certified chemical fume hoodWork in a well-ventilated area; fume hood recommended
Protective Clothing Laboratory coatChemical-resistant laboratory coat or apronLaboratory coat

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for minimizing exposure and ensuring safety. The following step-by-step guidance outlines the key stages of handling this compound.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container at -20°C for long-term stability.[2]

  • This compound is supplied as a crystalline solid.

Preparation of Stock Solutions
  • All handling of the solid compound should be performed in a chemical fume hood with appropriate PPE.

  • To prepare a stock solution, dissolve the crystalline solid in a suitable organic solvent such as ethanol, DMSO, or dimethyl formamide (DMF).

  • The solubility is approximately 30 mg/mL in ethanol and DMF, and 15 mg/mL in DMSO.

  • For aqueous solutions, this compound can be directly dissolved in aqueous buffers like PBS (pH 7.2), with a solubility of about 0.29 mg/mL.

  • It is recommended not to store aqueous solutions for more than one day.

Experimental Use
  • When diluting stock solutions, ensure that the residual amount of organic solvent is insignificant to avoid physiological effects in biological experiments.

  • Handle all solutions with care, avoiding splashes and aerosol generation.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

Waste Type Disposal Procedure
Solid this compound Dispose of as chemical waste in a designated, labeled, and sealed container. Follow your institution's hazardous waste disposal guidelines.
Organic Solvent Solutions Collect in a labeled, sealed waste container for halogenated or non-halogenated organic solvents, as appropriate. Do not mix with aqueous waste.
Aqueous Solutions Collect in a labeled, sealed aqueous waste container. Depending on local regulations, small quantities may be permissible for drain disposal with copious amounts of water, but it is best to consult your institution's environmental health and safety (EHS) office.
Contaminated Labware (Gloves, Pipette Tips, etc.) Dispose of in a designated solid chemical waste container. Do not discard in regular trash.

Visualizing the Workflow

To further clarify the handling process, the following diagram illustrates the key steps from receiving the compound to the final disposal of waste.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_use Experimental Use cluster_disposal Disposal receive Receive & Inspect store Store at -20°C receive->store weigh Weigh Solid in Fume Hood store->weigh dissolve Dissolve in Solvent weigh->dissolve dilute Prepare Working Solutions dissolve->dilute experiment Perform Experiment dilute->experiment solid_waste Solid Waste experiment->solid_waste liquid_waste Liquid Waste (Organic/Aqueous) experiment->liquid_waste labware_waste Contaminated Labware experiment->labware_waste

Caption: A flowchart outlining the key stages for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-Oleoyl serinol
Reactant of Route 2
Reactant of Route 2
n-Oleoyl serinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.